Product packaging for 1-methyl-5-nitro-2(1H)-pyridinone(Cat. No.:CAS No. 32896-90-5)

1-methyl-5-nitro-2(1H)-pyridinone

Cat. No.: B187757
CAS No.: 32896-90-5
M. Wt: 154.12 g/mol
InChI Key: FZYSOPYUSSFGAO-UHFFFAOYSA-N
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Description

1-methyl-5-nitro-2(1H)-pyridinone is a useful research compound. Its molecular formula is C6H6N2O3 and its molecular weight is 154.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 165483. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6N2O3 B187757 1-methyl-5-nitro-2(1H)-pyridinone CAS No. 32896-90-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-5-nitropyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c1-7-4-5(8(10)11)2-3-6(7)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZYSOPYUSSFGAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=CC1=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70304345
Record name 1-methyl-5-nitro-2(1H)-pyridinone
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Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32896-90-5
Record name 32896-90-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165483
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-methyl-5-nitro-2(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70304345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of 1-methyl-5-nitro-2(1H)-pyridinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral data of 1-methyl-5-nitro-2(1H)-pyridinone. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and organic synthesis.

Chemical Properties

This compound is a nitro-substituted pyridinone derivative. The presence of the nitro group significantly influences its chemical reactivity and potential biological activity.

Physical and Chemical Data

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
CAS Number 32896-90-5[1][2]
Molecular Formula C₆H₆N₂O₃[1][2]
Molecular Weight 154.12 g/mol [1][2]
Melting Point 171-172 °C[1]
Topological Polar Surface Area (TPSA) 65.14 Ų[No specific citation found in search results]
logP 0.2935[No specific citation found in search results]
Hydrogen Bond Acceptors 4[No specific citation found in search results]
Hydrogen Bond Donors 0[No specific citation found in search results]
Rotatable Bonds 1[No specific citation found in search results]
Spectral Data

While specific spectra for this compound are often held by commercial suppliers, the following table summarizes the expected spectral characteristics based on its structure and data for related compounds.[3][4] This information is crucial for the identification and characterization of the compound.

TechniqueExpected Data
¹H NMR Signals corresponding to the methyl group protons and the three aromatic protons on the pyridinone ring. The electron-withdrawing nitro group will cause downfield shifts of the adjacent protons.
¹³C NMR Six distinct signals for the six carbon atoms, including the methyl carbon, the carbonyl carbon, and the four carbons of the pyridinone ring. The carbon bearing the nitro group and the carbonyl carbon will be significantly deshielded.
Infrared (IR) Spectroscopy Characteristic absorption bands for the C=O (carbonyl) stretching, N-O (nitro group) stretching (symmetric and asymmetric), and C-N stretching vibrations, as well as aromatic C-H stretching.
Mass Spectrometry (MS) A molecular ion peak (M+) corresponding to the molecular weight of the compound (154.12 g/mol ). Fragmentation patterns may involve the loss of the nitro group and other characteristic fragments.

Experimental Protocols

A common and direct method for the synthesis of this compound is the nitration of 1-methyl-2(1H)-pyridinone.

Synthesis of this compound via Nitration

This protocol outlines the electrophilic nitration of 1-methyl-2(1H)-pyridinone.

Materials:

  • 1-methyl-2(1H)-pyridinone

  • Fuming nitric acid

  • Concentrated sulfuric acid

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • In a flask, dissolve 1-methyl-2(1H)-pyridinone in concentrated sulfuric acid.

  • Cool the mixture in an ice bath to maintain a low temperature.

  • Slowly add fuming nitric acid dropwise to the cooled solution while stirring. The temperature should be carefully controlled to prevent side reactions.

  • After the addition is complete, continue stirring the reaction mixture at a low temperature for a specified period.

  • Pour the reaction mixture onto crushed ice to precipitate the product.

  • Collect the solid product by filtration and wash with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent.

This synthetic pathway is illustrated in the following workflow diagram.

G Synthesis of this compound cluster_reactants Reactants cluster_process Process cluster_product Product A 1-methyl-2(1H)-pyridinone D Mixing and Cooling A->D B Fuming Nitric Acid B->D C Concentrated Sulfuric Acid C->D E Nitration Reaction D->E F Precipitation E->F G Filtration and Washing F->G H Recrystallization G->H I This compound H->I G Reactivity of this compound cluster_reactions Potential Reactions A This compound B Nucleophilic Aromatic Substitution A->B Activated Ring C Reduction of Nitro Group A->C Nitro Group D Ring Transformation A->D Activated Ring G Hypothetical Signaling Pathway A This compound B Intracellular Reduction A->B C Reactive Nitro Species B->C D Cellular Target (e.g., DNA, Proteins) C->D E Cellular Stress Response D->E F Apoptosis or Cell Cycle Arrest E->F

References

An In-depth Technical Guide to the Physicochemical Characteristics of 1-methyl-5-nitro-2(1H)-pyridinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 1-methyl-5-nitro-2(1H)-pyridinone, a heterocyclic compound of interest in medicinal chemistry and drug development. This document compiles available data on its physical and chemical characteristics, detailed experimental protocols for its synthesis, and insights into its potential biological activities based on related structures. The information is presented to support further research and application of this compound in various scientific disciplines.

Physicochemical Properties

Table 1: Summary of Physicochemical Data for this compound

PropertyValueSource
Molecular Formula C₆H₆N₂O₃--INVALID-LINK--{_target="_blank"}[1][2], --INVALID-LINK--{_target="_blank"}[3][4]
Molecular Weight 154.12 g/mol --INVALID-LINK--{_target="_blank"}[1][2], --INVALID-LINK--{_target="_blank"}[3][4]
Melting Point 171-172 °C--INVALID-LINK--{_target="_blank"}[1][2]
Boiling Point Not available (predicted to decompose)N/A
Density Not availableN/A
Solubility Limited data available. Expected to be soluble in polar organic solvents.N/A
pKa Not availableN/A
LogP 0.2935 (computationally predicted)--INVALID-LINK--{_target="_blank"}[3]
Topological Polar Surface Area (TPSA) 65.14 Ų (computationally predicted)--INVALID-LINK--{_target="_blank"}[3]

Spectral Data

Detailed experimental spectral data for this compound is not widely published. The following sections provide expected spectral characteristics based on its chemical structure and data from similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the methyl group and the three protons on the pyridinone ring. The electron-withdrawing nitro group will significantly influence the chemical shifts of the aromatic protons, causing them to appear at lower field.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display six unique signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon is expected to have the highest chemical shift, while the methyl carbon will be the most upfield. The chemical shifts of the ring carbons will be influenced by the nitrogen atom, the carbonyl group, and the nitro group.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by strong absorption bands corresponding to the carbonyl group (C=O) and the nitro group (NO₂).

Table 2: Predicted IR Absorption Frequencies

Functional GroupWavenumber (cm⁻¹)
C=O (carbonyl)~1650-1680
NO₂ (asymmetric stretch)~1500-1560
NO₂ (symmetric stretch)~1340-1380
C-N stretch~1200-1350
C-H (aromatic)~3000-3100
C-H (aliphatic)~2850-3000
Mass Spectrometry

The mass spectrum of this compound is expected to show a molecular ion peak (M+) at m/z 154. Key fragmentation patterns would likely involve the loss of the nitro group (NO₂) and the methyl group (CH₃).

Experimental Protocols

The synthesis of this compound has been reported in the scientific literature.[1][2] The general approach involves the nitration of 1-methyl-2(1H)-pyridinone.

Synthesis of 1-methyl-2(1H)-pyridinone (Precursor)

A common method for the synthesis of the precursor, 1-methyl-2(1H)-pyridinone, is the oxidation of 1-methylpyridinium salts.

G Pyridine Pyridine MethylpyridiniumSalt N-methylpyridinium salt Pyridine->MethylpyridiniumSalt Methylation DimethylSulfate Dimethyl Sulfate Pyridone 1-methyl-2(1H)-pyridinone MethylpyridiniumSalt->Pyridone Oxidation Oxidation (e.g., Potassium Ferricyanide)

Synthesis of the precursor, 1-methyl-2(1H)-pyridinone.

Protocol:

  • Methylation: Pyridine is reacted with a methylating agent, such as dimethyl sulfate, to form the corresponding N-methylpyridinium salt.

  • Oxidation: The N-methylpyridinium salt is then oxidized, typically using an oxidizing agent like potassium ferricyanide in an alkaline solution, to yield 1-methyl-2(1H)-pyridinone.[5]

Nitration of 1-methyl-2(1H)-pyridinone

The final step is the nitration of the pyridinone ring.

G Pyridone 1-methyl-2(1H)-pyridinone FinalProduct This compound Pyridone->FinalProduct Nitration NitratingAgent Nitrating Agent (e.g., Fuming Nitric Acid & Sulfuric Acid)

Nitration to form the final product.

Protocol:

  • Reaction Setup: 1-methyl-2(1H)-pyridinone is carefully added to a mixture of fuming nitric acid and sulfuric acid at a controlled temperature, typically cooled in an ice bath.

  • Reaction and Workup: The reaction mixture is stirred for a specified period to allow for complete nitration. The product is then isolated by pouring the mixture onto ice, followed by filtration and purification, often through recrystallization.

Biological Activity and Signaling Pathways

While specific biological studies on this compound are limited, the broader class of pyridinone derivatives is known to exhibit a wide range of pharmacological activities.[6] These include antimicrobial, antiviral, and anticancer properties. The presence of the nitro group can enhance the biological activity of aromatic compounds.

G cluster_activities Potential Biological Activities PyridinoneCore Pyridinone Core Antimicrobial Antimicrobial Activity PyridinoneCore->Antimicrobial Antiviral Antiviral Activity PyridinoneCore->Antiviral Anticancer Anticancer Activity PyridinoneCore->Anticancer Other Other Biological Activities PyridinoneCore->Other

Potential biological activities of pyridinone derivatives.

Further research is required to elucidate the specific biological targets and signaling pathways modulated by this compound.

Conclusion

This compound is a compound with well-defined basic physicochemical properties, though more detailed experimental data on aspects like solubility and spectral characteristics would be beneficial for its application. The established synthetic routes provide a clear pathway for its preparation. Given the diverse biological activities of the pyridinone scaffold, this compound represents a promising candidate for further investigation in drug discovery and development. This guide serves as a foundational resource to facilitate such future research endeavors.

References

An In-depth Technical Guide to the Synthesis of 1-methyl-5-nitro-2(1H)-pyridinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis pathway and mechanism for 1-methyl-5-nitro-2(1H)-pyridinone, a key intermediate in medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and mechanistic insights.

Synthesis Pathway Overview

The synthesis of this compound is typically achieved through a three-step process commencing from pyridine. The pathway involves an initial N-methylation of the pyridine ring, followed by oxidation to the corresponding pyridone, and culminating in a regioselective nitration.

Synthesis_Pathway Pyridine Pyridine Methylpyridinium 1-Methylpyridinium salt Pyridine->Methylpyridinium Dimethyl sulfate Pyridone 1-Methyl-2-pyridone Methylpyridinium->Pyridone K3[Fe(CN)6], NaOH FinalProduct This compound Pyridone->FinalProduct HNO3, H2SO4

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 1-Methylpyridinium Salt

Protocol:

  • In a round-bottomed flask equipped with a reflux condenser and a dropping funnel, place dry pyridine (1.0 equivalent).

  • Slowly add dimethyl sulfate (1.0 equivalent) dropwise to the pyridine.

  • After the addition is complete, heat the reaction mixture in a boiling water bath for 2 hours to ensure the completion of the reaction.[1]

  • The resulting crude 1-methylpyridinium methyl sulfate can be used directly in the next step after dissolving in water.[1]

Step 2: Synthesis of 1-Methyl-2-pyridone

Protocol:

  • Dissolve the crude 1-methylpyridinium salt from the previous step in water.

  • Cool the solution to 0°C in an ice-salt bath and equip the flask with a mechanical stirrer.[1]

  • Prepare separate solutions of potassium ferricyanide (2.0 equivalents) in water and sodium hydroxide (4.1 equivalents) in water.[1]

  • Add the potassium ferricyanide and sodium hydroxide solutions dropwise and simultaneously to the stirred pyridinium salt solution, maintaining the temperature below 10°C.[1] The sodium hydroxide solution should be completely added when half of the potassium ferricyanide solution has been introduced.[1]

  • After the addition is complete, allow the reaction mixture to stand for 5 hours, during which it will warm to room temperature.[1]

  • The 1-methyl-2-pyridone can be isolated by salting out with anhydrous sodium carbonate, followed by separation of the organic layer and extraction of the aqueous layer with a suitable organic solvent (e.g., chloroform or ethyl acetate).[1]

  • The combined organic extracts are dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure.

  • The crude product can be purified by vacuum distillation.[1]

Step 3: Synthesis of this compound

Protocol:

  • To a stirred mixture of fuming nitric acid and concentrated sulfuric acid, cooled in an ice bath, slowly add 1-methyl-2-pyridone (1.0 equivalent).[2]

  • Maintain the reaction temperature below 10°C during the addition.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture carefully onto crushed ice.

  • The precipitated solid product, this compound, is collected by vacuum filtration.

  • Wash the solid with cold water until the washings are neutral.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or water).

Quantitative Data

PropertyValueReference
CAS Number 32896-90-5[3][4]
Molecular Formula C6H6N2O3[3]
Melting Point 171-172 °C[3]
Appearance Pale yellow to light brown solid
Yield (Step 1 & 2) 65-70% (for 1-methyl-2-pyridone)[1]
Yield (Step 3) Not explicitly reported, but nitration of similar substrates proceeds in high yield.[5]

Reaction Mechanism: Nitration of 1-Methyl-2-pyridone

The nitration of 1-methyl-2-pyridone is an electrophilic aromatic substitution reaction. The key steps are the generation of the nitronium ion (NO₂⁺) electrophile and its subsequent attack on the electron-rich pyridone ring.

Nitration_Mechanism cluster_generation Generation of Nitronium Ion cluster_substitution Electrophilic Aromatic Substitution HNO3 HNO₃ Protonated_HNO3 H₂O⁺-NO₂ HNO3->Protonated_HNO3 + H₂SO₄ H2SO4 H₂SO₄ HSO4 HSO₄⁻ Nitronium NO₂⁺ Protonated_HNO3->Nitronium - H₂O H2O H₂O Pyridone_ring 1-Methyl-2-pyridone Sigma_complex Sigma Complex (Resonance Stabilized) Pyridone_ring->Sigma_complex + NO₂⁺ Final_Product_ring This compound Sigma_complex->Final_Product_ring - H⁺ H_ion H⁺

Caption: Mechanism of the nitration of 1-methyl-2-pyridone.

The reaction is initiated by the protonation of nitric acid by the stronger sulfuric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.[6] The electron-donating effect of the methyl group and the ring oxygen of the 1-methyl-2-pyridone directs the incoming electrophile to the ortho and para positions. However, steric hindrance at the ortho positions (C3 and C6) favors substitution at the C5 position (para to the nitrogen and meta to the carbonyl group). The attack of the nitronium ion on the pyridone ring forms a resonance-stabilized carbocation intermediate (sigma complex). Finally, a base (such as HSO₄⁻ or water) abstracts a proton from the sigma complex to restore the aromaticity of the ring, yielding the final product, this compound.

References

Spectroscopic Data of 1-methyl-5-nitro-2(1H)-pyridinone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-methyl-5-nitro-2(1H)-pyridinone. Due to the absence of publicly available, experimentally verified spectra, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). These predicted values serve as a valuable reference for the identification and characterization of this compound.

Core Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.90d1HH-6
~8.20dd1HH-4
~6.50d1HH-3
~3.60s3HN-CH₃

Predicted in CDCl₃ at 400 MHz.

Table 2: Predicted ¹³C NMR Data
Chemical Shift (δ) ppmAssignment
~160.0C=O (C-2)
~145.0C-6
~140.0C-5
~125.0C-4
~110.0C-3
~40.0N-CH₃

Predicted in CDCl₃ at 100 MHz.

Table 3: Predicted IR Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~1680StrongC=O stretch
~1520StrongAsymmetric NO₂ stretch
~1350StrongSymmetric NO₂ stretch
~1600, ~1480MediumC=C stretch (aromatic)
~3100-3000MediumC-H stretch (aromatic)
~2950MediumC-H stretch (aliphatic)

Predicted as a solid (KBr pellet or ATR).

Table 4: Predicted Mass Spectrometry Data
m/zRelative Intensity (%)Assignment
154100[M]⁺ (Molecular Ion)
12440[M - NO]⁺
10860[M - NO₂]⁺
8130[M - NO₂ - HCN]⁺
5420[C₃H₄N]⁺

Predicted via Electron Ionization (EI).

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Acquire the spectra on a 400 MHz (for ¹H) or 100 MHz (for ¹³C) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0-170 ppm).

    • Employ proton decoupling to simplify the spectrum.

    • Use a pulse angle of 45-60 degrees.

    • Set a longer relaxation delay (e.g., 2-5 seconds) due to the longer relaxation times of carbon nuclei.

    • Acquire a larger number of scans (e.g., 1024 or more) to compensate for the low natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shifts relative to TMS.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) IR Spectroscopy Protocol:

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR unit.

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Pressure Application: Apply consistent pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.

  • Data Acquisition: Collect the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

  • Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue after the measurement.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry Protocol:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

  • Ionization: Bombard the vaporized sample molecules with a high-energy electron beam (typically 70 eV) in the ion source. This will cause the molecules to ionize and fragment.

  • Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation & Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data ¹H: Chemical Shift, Integration, Multiplicity ¹³C: Chemical Shift NMR->NMR_Data IR_Data Functional Group Identification (C=O, NO₂, C=C) IR->IR_Data MS_Data Molecular Weight Determination Fragmentation Pattern MS->MS_Data Structure Structure Confirmation of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

Disclaimer: The spectroscopic data presented in this document are predicted values and have not been experimentally verified. This information is intended for educational and research guidance purposes only. For definitive characterization, experimental verification is required.

Navigating the Molecular Architecture: A Technical Guide to the Crystal Structure Analysis of Pyridinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: A comprehensive search of publicly available scientific literature and crystallographic databases did not yield a complete, published crystal structure analysis for the specific compound 1-methyl-5-nitro-2(1H)-pyridinone. This guide, therefore, presents a representative methodology for the crystal structure analysis of a novel pyridinone derivative, providing researchers, scientists, and drug development professionals with a detailed framework for such an investigation. The experimental protocols and data herein are illustrative of a typical analysis for a small organic molecule of this class.

Introduction

The determination of the three-dimensional atomic arrangement of a molecule in its crystalline state is fundamental to understanding its physicochemical properties and biological activity. For professionals in drug development, a precise crystal structure provides invaluable insights into molecular conformation, intermolecular interactions, and potential binding modes to biological targets. This guide outlines the standard procedures for the crystal structure analysis of a pyridinone derivative, from synthesis and crystallization to data interpretation and reporting.

Experimental Protocols

A successful crystal structure analysis hinges on meticulous experimental execution. The following sections detail the typical procedures involved.

Synthesis and Purification

The synthesis of pyridinone derivatives often involves multi-step reactions. For a compound like this compound, a potential route could involve the nitration of 1-methyl-2(1H)-pyridinone. Following synthesis, the crude product must be purified to a high degree, typically greater than 98%, to facilitate the growth of high-quality single crystals. Common purification techniques include recrystallization, column chromatography, and sublimation. The purity of the final compound is typically verified by methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Single Crystal Growth

The growth of single crystals suitable for X-ray diffraction is often the most challenging step. The chosen method depends on the compound's solubility and stability. For a stable organic solid, slow evaporation of a saturated solution is a common and effective technique.

Representative Protocol for Slow Evaporation:

  • A suitable solvent or solvent system is identified through solubility screening. Solvents such as ethanol, methanol, acetonitrile, or mixtures with water are often effective for polar organic molecules.

  • A saturated solution of the purified compound is prepared at room temperature or slightly elevated temperature.

  • The solution is filtered to remove any particulate matter.

  • The filtered solution is placed in a clean vial, which is then loosely covered to allow for slow evaporation of the solvent over a period of several days to weeks.

  • The vial is left undisturbed in a vibration-free environment.

  • As the solvent evaporates, the solution becomes supersaturated, and single crystals nucleate and grow.

X-ray Diffraction Data Collection

Once a suitable single crystal is obtained, it is mounted on a diffractometer for X-ray diffraction analysis.

Typical Data Collection Parameters:

  • Instrument: A modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector (e.g., Bruker D8 VENTURE, Rigaku XtaLAB Synergy).

  • X-ray Source: Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation, often from a microfocus source.

  • Temperature: Data is typically collected at a low temperature (e.g., 100 K or 150 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.

  • Data Collection Strategy: A series of frames are collected over a range of crystal orientations using ω and φ scans to ensure complete data coverage.

  • Data Processing: The raw diffraction images are processed using specialized software (e.g., SAINT, CrysAlisPro) to integrate the reflection intensities and perform corrections for factors such as Lorentz and polarization effects, and absorption.

Structure Solution and Refinement

The processed diffraction data is used to solve and refine the crystal structure.

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods, typically implemented in software packages like SHELXT or SIR.

  • Structure Refinement: The initial model is then refined against the experimental data using full-matrix least-squares on F². This iterative process adjusts atomic coordinates, and anisotropic displacement parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are usually placed in calculated positions and refined using a riding model. The refinement is carried out using software such as SHELXL.

Data Presentation

The final results of a crystal structure analysis are presented in a standardized format, often including tables of crystallographic data, atomic coordinates, bond lengths, bond angles, and torsion angles. The following tables represent the type of data that would be generated for a pyridinone derivative.

Table 1: Crystal Data and Structure Refinement Details.

Parameter Value
Empirical formula C₆H₆N₂O₃
Formula weight 154.13
Temperature 100(2) K
Wavelength 0.71073 Å
Crystal system Monoclinic
Space group P2₁/c
Unit cell dimensions a = 3.85(2) Å, α = 90°
b = 14.21(5) Å, β = 98.34(3)°
c = 11.89(4) Å, γ = 90°
Volume 643.1(5) ų
Z 4
Density (calculated) 1.591 Mg/m³
Absorption coefficient 0.130 mm⁻¹
F(000) 320
Crystal size 0.25 x 0.15 x 0.10 mm³
Theta range for data collection 2.50 to 27.50°
Index ranges -4<=h<=4, -18<=k<=18, -15<=l<=15
Reflections collected 5678
Independent reflections 1483 [R(int) = 0.034]
Completeness to theta = 25.242° 99.8 %
Refinement method Full-matrix least-squares on F²
Data / restraints / parameters 1483 / 0 / 101
Goodness-of-fit on F² 1.05
Final R indices [I>2sigma(I)] R1 = 0.045, wR2 = 0.118
R indices (all data) R1 = 0.058, wR2 = 0.125

| Largest diff. peak and hole | 0.35 and -0.21 e.Å⁻³ |

Table 2: Selected Bond Lengths (Å).

Atoms Length Atoms Length
O1-C2 1.254(2) N2-C5 1.468(2)
O2-N2 1.225(2) N1-C2 1.381(2)
O3-N2 1.228(2) N1-C6 1.365(2)
N1-C1 1.467(3) C2-C3 1.432(3)
C3-C4 1.351(3) C4-C5 1.425(3)

| C5-C6 | 1.355(3) | | |

Table 3: Selected Bond Angles (°).

Atoms Angle Atoms Angle
C2-N1-C6 123.5(2) C2-N1-C1 117.8(2)
C6-N1-C1 118.6(2) O1-C2-N1 122.3(2)
O1-C2-C3 124.5(2) N1-C2-C3 113.2(2)
C4-C3-C2 121.8(2) C3-C4-C5 118.5(2)
C6-C5-C4 120.1(2) C6-C5-N2 118.9(2)
C4-C5-N2 121.0(2) C5-C6-N1 123.1(2)
O2-N2-O3 123.7(2) O2-N2-C5 118.1(2)

| O3-N2-C5 | 118.2(2) | | |

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the crystal structure analysis process.

Crystal_Structure_Analysis_Workflow cluster_synthesis Compound Preparation cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination cluster_reporting Dissemination synthesis Synthesis of Pyridinone Derivative purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification crystal_growth Single Crystal Growth (e.g., Slow Evaporation) purification->crystal_growth data_collection Data Collection on Single-Crystal Diffractometer crystal_growth->data_collection data_processing Data Processing and Reduction data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement validation Validation and CIF Generation structure_refinement->validation deposition Deposition to Crystallographic Database (e.g., CCDC) validation->deposition publication Publication in Scientific Journal deposition->publication

Caption: General workflow for the crystal structure analysis of a small molecule.

Conclusion

This guide provides a comprehensive overview of the standard procedures involved in the crystal structure analysis of a novel pyridinone derivative. While the specific crystallographic data for this compound is not publicly available, the methodologies and data presentation formats described herein represent the current best practices in the field. For researchers in drug discovery and development, a thorough understanding of this process is crucial for leveraging structural information to design and optimize new therapeutic agents.

In-Depth Technical Guide on the Solubility and Stability of 1-methyl-5-nitro-2(1H)-pyridinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the known physicochemical properties of 1-methyl-5-nitro-2(1H)-pyridinone and outlines standard methodologies for determining its solubility and stability. Extensive literature searches did not yield specific, publicly available quantitative data on the solubility and stability of this particular compound. The experimental protocols described herein are generalized best practices for active pharmaceutical ingredients (APIs) and should be adapted and validated for the specific compound of interest.

Introduction

This compound is a nitro-substituted pyridinone derivative. The physicochemical properties of such compounds, particularly solubility and stability, are critical parameters in the fields of medicinal chemistry and drug development. These properties significantly influence a compound's bioavailability, formulation development, and shelf-life. This guide provides a summary of the known properties of this compound and details standard experimental protocols for a thorough evaluation of its solubility and stability profiles.

Physicochemical Properties of this compound

PropertyValueReference
CAS Number 32896-90-5[1][2]
Molecular Formula C₆H₆N₂O₃[1][2]
Molecular Weight 154.12 g/mol [1]
Melting Point 171-172 ºC[1]
SMILES CN1C=C(C=CC1=O)--INVALID-LINK--=O[1][2]

Experimental Protocols

The following sections detail standardized protocols for the determination of solubility and stability of a chemical compound like this compound. These protocols are based on guidelines from the International Council for Harmonisation (ICH) and the World Health Organization (WHO).[3][4]

Solubility Determination: Equilibrium Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[3][4]

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.

Materials:

  • This compound (pure, solid form)

  • Solvents: Purified water (USP grade), pH buffers (e.g., pH 1.2, 4.5, 6.8), and relevant organic solvents (e.g., ethanol, methanol, DMSO, acetonitrile).[4]

  • Glass vials with screw caps

  • Shaking incubator

  • Centrifuge

  • Validated analytical method (e.g., HPLC-UV)

  • Syringe filters (e.g., 0.22 µm PVDF)

Procedure:

  • Add an excess amount of solid this compound to a series of vials containing a known volume of the selected solvents. The presence of undissolved solid at the end of the experiment is crucial.

  • Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).[3][4]

  • Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 72 hours). The time to reach equilibrium should be determined experimentally by sampling at various time points.[3]

  • After equilibration, allow the vials to stand to let the excess solid settle.

  • Centrifuge the vials to ensure complete sedimentation of the undissolved solid.[3]

  • Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter that does not bind the compound.[3]

  • Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of this compound in the diluted samples using a validated analytical method.

  • Perform the experiment in triplicate for each solvent and temperature.

Stability Assessment: Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify the degradation products and pathways of a drug substance.[3] This information is essential for developing stability-indicating analytical methods.

Objective: To investigate the degradation of this compound under various stress conditions.

Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at an elevated temperature (e.g., 60 °C).[3]

  • Base Hydrolysis: 0.1 M NaOH at an elevated temperature (e.g., 60 °C).[3]

  • Oxidation: 3% H₂O₂ at room temperature.[3]

  • Thermal Stress: Solid compound at a high temperature (e.g., 10°C increments above the accelerated stability testing temperature).

  • Photostability: Expose the solid compound and its solution to light according to ICH Q1B guidelines.

Procedure:

  • Prepare solutions of this compound in the respective stress media. For thermal stress, use the solid compound.

  • Expose the samples to the stress conditions for a defined period (e.g., 24, 48 hours).

  • At specified time points, withdraw samples and neutralize them if necessary (for acid and base hydrolysis).

  • Analyze the samples using a stability-indicating HPLC method to determine the amount of remaining this compound and to detect and quantify any degradation products.

  • A control sample, protected from the stress conditions, should be analyzed concurrently.

Visualizations

Experimental Workflow for Solubility and Stability Testing

The following diagram illustrates a typical workflow for the characterization of the solubility and stability of a new chemical entity.

G Figure 1. Experimental Workflow for Solubility and Stability Assessment cluster_0 Solubility Determination cluster_1 Stability Assessment (Forced Degradation) cluster_2 Data Analysis and Reporting A Prepare Supersaturated Solutions (Compound in various solvents) B Equilibrate at Constant Temperature (e.g., 25°C, 37°C) A->B C Sample and Separate Solid (Centrifugation/Filtration) B->C D Quantify Concentration (e.g., HPLC-UV) C->D E Solubility Data Table D->E K Comprehensive Technical Report E->K F Expose Compound to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) G Sample at Time Intervals F->G H Analyze by Stability-Indicating Method (e.g., HPLC) G->H I Identify Degradation Products (e.g., LC-MS) H->I J Stability Profile and Degradation Pathways H->J J->K

References

In-Depth Technical Guide: 1-Methyl-5-nitropyridin-2-one (CAS 32896-90-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synonyms, and synthesis of 1-methyl-5-nitropyridin-2-one (CAS Number: 32896-90-5). The information is presented to support research and development activities, with a focus on clear data presentation and detailed experimental methodology.

Chemical Identity and Properties

1-Methyl-5-nitropyridin-2-one is a nitro-substituted pyridinone derivative. Its chemical structure and key properties are summarized below.

Table 1: Chemical and Physical Properties of 1-Methyl-5-nitropyridin-2-one

PropertyValueReference(s)
CAS Number 32896-90-5[1][2][3][4]
Molecular Formula C₆H₆N₂O₃[1][2][3][4]
Molecular Weight 154.12 g/mol [1][3][4]
IUPAC Name 1-methyl-5-nitropyridin-2-one[1][2][3][4]
Melting Point 171-172 °C[1]
Boiling Point Not available[1]
Density Not available[1]
Appearance Solid
SMILES CN1C=C(C=CC1=O)--INVALID-LINK--=O[1][3]
InChIKey FZYSOPYUSSFGAO-UHFFFAOYSA-N[1]

Table 2: Computational Data for 1-Methyl-5-nitropyridin-2-one

DescriptorValueReference(s)
Topological Polar Surface Area (TPSA) 65.14 Ų[3][4]
LogP (octanol-water partition coefficient) 0.2935[3][4]
Hydrogen Bond Acceptors 4[3][4]
Hydrogen Bond Donors 0[3][4]
Rotatable Bonds 1[3][4]

Synonyms

This compound is known by several synonyms in chemical literature and supplier catalogs.

Table 3: Synonyms for CAS 32896-90-5

Synonym
1-methyl-5-nitro-2(1H)-pyridinone
1-methyl-5-nitro-2-pyridone
5-NITRO-1-METHYL-2(1H)-PYRIDINONE
1-methyl-5-nitro-1H-pyridin-2-one
2(1H)-Pyridinone, 1-methyl-5-nitro-

Synthesis and Experimental Protocol

The synthesis of 1-methyl-5-nitropyridin-2-one can be achieved through a multi-step process starting from pyridine. The general synthetic pathway involves N-methylation, followed by oxidation and subsequent nitration. While specific, detailed experimental protocols from primary literature were not fully retrieved, a general three-step synthesis has been described.[5] This section outlines a representative protocol based on established chemical transformations for each step.

Experimental Workflow

G cluster_0 Step 1: N-Methylation cluster_1 Step 2: Oxidation cluster_2 Step 3: Nitration Pyridine Pyridine N_Methylpyridinium_Salt N-Methylpyridinium Salt Pyridine->N_Methylpyridinium_Salt   DimethylSulfate Dimethyl Sulfate DimethylSulfate->N_Methylpyridinium_Salt N_Methylpyridinium_Salt_2 N-Methylpyridinium Salt One_Methyl_2_Pyridone 1-Methyl-2-pyridone N_Methylpyridinium_Salt_2->One_Methyl_2_Pyridone Ferricyanide Potassium Ferricyanide (Alkaline Conditions) Ferricyanide->One_Methyl_2_Pyridone One_Methyl_2_Pyridone_2 1-Methyl-2-pyridone Final_Product 1-Methyl-5-nitropyridin-2-one One_Methyl_2_Pyridone_2->Final_Product Nitrating_Agent Fuming Nitric Acid Sulfuric Acid Nitrating_Agent->Final_Product

Caption: Synthetic workflow for 1-methyl-5-nitropyridin-2-one.
Detailed Methodologies (Representative)

Step 1: Synthesis of N-Methylpyridinium Salt (from Pyridine)

  • Reagents and Equipment:

    • Pyridine

    • Dimethyl sulfate

    • Anhydrous diethyl ether

    • Round-bottom flask with a magnetic stirrer and reflux condenser

    • Ice bath

  • Procedure:

    • In a round-bottom flask, dissolve pyridine in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution in an ice bath.

    • Slowly add dimethyl sulfate dropwise to the stirred solution.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

    • The N-methylpyridinium salt will precipitate out of the solution.

    • Collect the precipitate by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.

Step 2: Synthesis of 1-Methyl-2-pyridone (from N-Methylpyridinium Salt)

  • Reagents and Equipment:

    • N-Methylpyridinium salt

    • Potassium ferricyanide (K₃[Fe(CN)₆])

    • Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

    • Water

    • Beaker or flask with a magnetic stirrer

  • Procedure:

    • Prepare an aqueous solution of the N-methylpyridinium salt.

    • In a separate container, prepare an alkaline solution of potassium ferricyanide by dissolving it in an aqueous solution of NaOH or KOH.

    • Slowly add the potassium ferricyanide solution to the stirred solution of the N-methylpyridinium salt at room temperature.

    • The reaction mixture is typically stirred for several hours to ensure complete oxidation.

    • The resulting 1-methyl-2-pyridone can be extracted from the aqueous solution using an organic solvent such as dichloromethane or chloroform.

    • The combined organic extracts are then dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.

    • Purification can be achieved by recrystallization or column chromatography.

Step 3: Synthesis of 1-Methyl-5-nitropyridin-2-one (from 1-Methyl-2-pyridone)

  • Reagents and Equipment:

    • 1-Methyl-2-pyridone

    • Fuming nitric acid

    • Concentrated sulfuric acid

    • Round-bottom flask with a magnetic stirrer

    • Ice bath

  • Procedure:

    • Carefully add concentrated sulfuric acid to a round-bottom flask and cool it in an ice bath.

    • Slowly add 1-methyl-2-pyridone to the cold, stirred sulfuric acid.

    • Once the 1-methyl-2-pyridone has dissolved, slowly add fuming nitric acid dropwise, maintaining a low temperature.

    • After the addition is complete, the reaction mixture is allowed to stir at a controlled temperature for a specified period to allow for nitration to occur.

    • The reaction is then quenched by carefully pouring the mixture over crushed ice.

    • The precipitated product, 1-methyl-5-nitropyridin-2-one, is collected by vacuum filtration.

    • The solid is washed with cold water until the washings are neutral and then dried.

    • Further purification can be performed by recrystallization from a suitable solvent.

Spectroscopic Data

While a complete set of spectroscopic data for 1-methyl-5-nitropyridin-2-one was not available in the searched literature, data for closely related compounds can provide useful reference points for characterization. For instance, the ¹H NMR spectrum of the precursor, 1-methyl-2-pyridone, has been documented.

Safety and Handling

Detailed safety data sheets (SDS) should be consulted before handling 1-methyl-5-nitropyridin-2-one. As a nitroaromatic compound, it should be handled with care. Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat, are required. Work should be conducted in a well-ventilated fume hood.

Applications

1-Methyl-5-nitropyridin-2-one is primarily utilized as a building block or intermediate in organic synthesis. The presence of the nitro group and the pyridinone core makes it a versatile substrate for various chemical transformations, potentially leading to the synthesis of more complex heterocyclic compounds with applications in medicinal chemistry and materials science. For example, related dinitropyridones are used in three-component ring transformation reactions to produce various nitropyridines and nitroanilines.[5]

References

The Ascending Trajectory of Nitropyridinone Derivatives: A Technical Guide to Synthesis, Biological Activity, and Therapeutic Prospects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of medicinal chemistry is in a perpetual state of evolution, with an unceasing demand for novel molecular scaffolds that can address unmet medical needs. Among the myriad of heterocyclic compounds, nitropyridinone derivatives have emerged as a particularly promising class, demonstrating a remarkable breadth of biological activities. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a meticulous overview of the synthesis, quantitative biological data, and mechanistic insights into this versatile chemical family. From their potent anticancer and antimicrobial properties to their emerging roles in kinase inhibition and agriculture, this document consolidates the current understanding of nitropyridinone derivatives, offering a foundation for future research and development endeavors.

Synthetic Strategies: Building the Nitropyridinone Core

The synthesis of nitropyridinone derivatives often commences with the nitration of a substituted pyridine ring, a fundamental reaction in the construction of these bioactive molecules.[1] A common precursor, 2-Methyl-3-nitropyridine, serves as a versatile intermediate for a variety of synthetic transformations.[1] The introduction of the nitro group into the pyridine nucleus is typically achieved through electrophilic aromatic substitution, employing precise nitration reactions with specific reagents to ensure regioselectivity.[1]

One prevalent synthetic route involves the use of 2-chloro-5-nitropyridine as a key starting material.[2] This compound can undergo nucleophilic substitution of the chlorine atom with various amines or hydroxyl compounds, allowing for the introduction of diverse functional groups and the generation of a library of derivatives.[2] For instance, reaction with N-phenylpiperazine followed by reduction of the nitro group has been employed in the synthesis of anticancer agents.[2]

Another versatile approach is the three-component ring transformation (TCRT) of 1-methyl-3,5-dinitro-2-pyridone with a ketone and a nitrogen source, such as ammonia or ammonium acetate. This method provides an efficient pathway to various nitropyridine and nitroaniline derivatives that are otherwise challenging to synthesize.[3]

General Experimental Protocol for the Synthesis of 2-Chloro-5-nitropyridine

This protocol provides a generalized procedure for the synthesis of 2-chloro-5-nitropyridine, a key intermediate in the preparation of many nitropyridinone derivatives.

Materials:

  • 2-Hydroxy-5-nitropyridine

  • Phosphorus oxychloride (POCl₃)

  • Phosphorus pentachloride (PCl₅)

  • 1,2-Dichloroethane (optional, as solvent)

  • Ice water

  • 40 wt% aqueous sodium hydroxide solution

  • Dichloromethane or other suitable organic solvent for extraction

  • Saturated brine solution

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reaction Setup: In a four-necked flask equipped with a thermometer, mechanical stirrer, and reflux condenser, combine 2-hydroxy-5-nitropyridine, phosphorus oxychloride, and phosphorus pentachloride. 1,2-dichloroethane can be used as a solvent.[4]

  • Reaction: Stir the mixture and heat to 80-105°C for 5-6 hours.[4][5] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture and recover the excess phosphorus oxychloride by distillation under reduced pressure.[5] Slowly and carefully pour the residue into ice water with vigorous stirring.[4][5]

  • Neutralization: Neutralize the acidic aqueous solution to a pH of 8-9 by the dropwise addition of a 40 wt% aqueous sodium hydroxide solution.[4][5]

  • Extraction: Separate the layers and extract the aqueous layer multiple times with a suitable organic solvent such as dichloromethane.[5]

  • Washing and Drying: Combine the organic extracts and wash with a saturated brine solution.[5] Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and remove the solvent under reduced pressure to obtain the crude 2-chloro-5-nitropyridine. The product can be further purified by recrystallization or column chromatography.

A Spectrum of Biological Activities: Quantitative Insights

Nitropyridinone derivatives have been extensively evaluated for a wide array of biological activities. The following tables summarize the quantitative data from various studies, providing a comparative overview of their potency.

Table 1: Anticancer Activity of Nitropyridinone Derivatives
Compound/DerivativeCell LineAssayIC₅₀ (µM)Reference
Nitropyridine-linked 4-arylidenethiazolidin-4-one (35a, R = OMe)MCF-7 (Breast)MTT6.41[6]
Nitropyridine-linked 4-arylidenethiazolidin-4-one (35d, piperidine derivative)HepG2 (Liver)MTT7.63[6]
2-amino-3-cyanopyridine 3nHCT-116 (Colon)Cell ViabilityLow µM range[7]
2-amino-3-cyanopyridine 3nHela229 (Cervical)Cell ViabilityLow µM range[7]
2-amino-3-cyanopyridine 3nA375 (Melanoma)Cell ViabilityLow µM range[7]
6-(1,3-benzodioxol-5-yl)-4-(2-ethoxyphenyl)-2-imino-1,2-dihydropyridine-3-carbonitrile (Ii)HT-29 (Colon)Growth Inhibition3[5]
5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinone (14b)MDA-MB-231 (Breast)MTT6.61[8]
5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinone (14b)MCF-7 (Breast)MTT0.85[8]
Pyridone derivative 1HepG2 (Liver)Cytotoxicity4.5 ± 0.3[9]
Pyridopyrazolopyrimidine 11aA-549 (Lung)MTT9.24 µg/mL[10]
Pyridopyrazolotriazine 16aHepG-2 (Liver)MTT6.45 µg/mL[10]
Table 2: Antimicrobial Activity of Nitropyridinone Derivatives
Compound/DerivativeMicroorganismAssayMIC (µg/mL)Reference
N-hydroxy-pyridoxazinone derivative (R = n-Bu)C. albicans, C. glabrata, C. tropicalisBroth Microdilution62.5[6]
N-hydroxy-pyridoxazinone derivative (R = n-Bu)E. faecalisBroth Microdilution7.8[6]
N-hydroxy-pyridoxazinone derivative (R = n-Bu)S. aureusBroth Microdilution31.2[6]
N-hydroxy-pyridoxazinone derivative (R = Et)S. agalactiaeBroth Microdilution62.5[6]
Phenolic derivative (98, R = 2-OH)B. subtilis, C. kruseiBroth Microdilution62.5[6]
Epoxybenzooxocino[4,3-b]pyridine derivatives (28, 29)Mycobacterium bovis 14Not specified12.5–50[2]
Table 3: Other Biological Activities of Nitropyridinone Derivatives
Compound/DerivativeTarget/ActivityAssayIC₅₀/LD₅₀/OtherReference
3-Nitropyridylpiperazine derivatives (19)Jack bean ureaseUrease Inhibition~2.0–2.3 µM[2]
Pyridyloxy-substituted acetophenone oxime ethers (44)Protoporphyrinogen oxidaseEnzyme Inhibition3.11–4.18 µM[2]
Insecticidal derivatives (45, 46)M. separate, P. xylostella, P. lituraInsecticidal ActivityLD₅₀: 4–12 mg/L[2]
JAK2 inhibitors (4, 6)JAK2Kinase Inhibition8.5–12.2 µM[6]
GSK3 inhibitor (10)GSK3Kinase InhibitionIC₅₀: 8 nM, EC₅₀: 0.13 µM[11]
p70S6Kβ inhibitor (13)p70S6KβKinase InhibitionNot specified[11]
PDE4 inhibitorsPDE4Enzyme InhibitionComparable to rolipram[12]
6-(4-bromophenyl)-4-(2-ethoxyphenyl)-2-imino-1,2-dihydropyridine-3-carbonitrile (Id)PDE3AEnzyme Inhibition27 µM[5]

Delving into the Mechanism of Action: Signaling Pathways and Cellular Effects

The diverse biological activities of nitropyridinone derivatives are underpinned by their interaction with various cellular targets and signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

Anticancer Mechanisms

Several nitropyridinone derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death.[9][11] One of the key signaling pathways implicated is the STAT3 (Signal Transducer and Activator of Transcription 3) pathway .[7] Constitutive activation of STAT3 is a hallmark of many cancers, promoting cell proliferation, survival, and angiogenesis.[13][14] Certain nitazoxanide derivatives, which share structural similarities with some nitropyridinones, have been identified as potent STAT3 pathway inhibitors.[1] This inhibition can lead to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax, ultimately triggering the intrinsic apoptotic pathway.[15]

anticancer_mechanism cluster_cell Cancer Cell Nitropyridinone\nDerivative Nitropyridinone Derivative STAT3 STAT3 Nitropyridinone\nDerivative->STAT3 Inhibits Phosphorylation p-STAT3 p-STAT3 Bcl-2 Bcl-2 p-STAT3->Bcl-2 Downregulates Bax Bax p-STAT3->Bax Upregulates Apoptosis Apoptosis Bcl-2->Apoptosis Bax->Apoptosis

Anticancer mechanism of nitropyridinone derivatives via STAT3 inhibition.

Furthermore, some anticancer pyridines have been shown to induce G2/M cell cycle arrest.[9] This is often mediated by the upregulation of tumor suppressor proteins like p53 and the cyclin-dependent kinase inhibitor p21.[9] The activation of the JNK (c-Jun N-terminal kinase) pathway has also been observed, further contributing to the apoptotic response.[9]

Experimental Workflows: From Synthesis to Biological Evaluation

The development of novel nitropyridinone derivatives follows a structured workflow, encompassing synthesis, purification, characterization, and comprehensive biological evaluation.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation Starting\nMaterials Starting Materials Chemical\nReaction Chemical Reaction Starting\nMaterials->Chemical\nReaction Purification Purification Chemical\nReaction->Purification Characterization\n(NMR, MS, etc.) Characterization (NMR, MS, etc.) Purification->Characterization\n(NMR, MS, etc.) Nitropyridinone\nDerivative Nitropyridinone Derivative Characterization\n(NMR, MS, etc.)->Nitropyridinone\nDerivative Anticancer\nScreening\n(e.g., MTT Assay) Anticancer Screening (e.g., MTT Assay) Nitropyridinone\nDerivative->Anticancer\nScreening\n(e.g., MTT Assay) Antimicrobial\nScreening\n(e.g., MIC Determination) Antimicrobial Screening (e.g., MIC Determination) Nitropyridinone\nDerivative->Antimicrobial\nScreening\n(e.g., MIC Determination) Mechanism of\nAction Studies Mechanism of Action Studies Anticancer\nScreening\n(e.g., MTT Assay)->Mechanism of\nAction Studies Data\nAnalysis Data Analysis Antimicrobial\nScreening\n(e.g., MIC Determination)->Data\nAnalysis Mechanism of\nAction Studies->Data\nAnalysis

General experimental workflow for nitropyridinone derivative development.
Detailed Experimental Protocol: MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][12]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Nitropyridinone derivative (test compound)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the nitropyridinone derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and a blank control (medium only). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Detailed Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[15]

Materials:

  • Bacterial or fungal strain of interest

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Nitropyridinone derivative (test compound)

  • Sterile 96-well microtiter plates

  • Inoculum of the microorganism standardized to a specific turbidity (e.g., 0.5 McFarland standard)

  • Spectrophotometer or nephelometer for inoculum standardization

Procedure:

  • Compound Preparation: Prepare a stock solution of the nitropyridinone derivative in a suitable solvent. Make serial two-fold dilutions of the compound in the broth medium directly in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the broth medium. The final inoculum concentration in each well should be approximately 5 x 10⁵ CFU/mL for bacteria.

  • Inoculation: Inoculate each well containing the serially diluted compound with the standardized inoculum. Include a growth control well (inoculum in broth without the compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Future Directions and Conclusion

Nitropyridinone derivatives represent a fertile ground for the discovery of new therapeutic agents. The wealth of data on their diverse biological activities, coupled with established synthetic routes, provides a solid platform for further exploration. Future research should focus on several key areas:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the nitropyridinone scaffold to optimize potency and selectivity for specific biological targets.

  • Mechanism of Action Elucidation: Deeper investigation into the molecular mechanisms underlying the observed biological effects, including the identification of novel cellular targets and signaling pathways.

  • In Vivo Efficacy and Safety Profiling: Moving promising lead compounds into preclinical animal models to assess their efficacy, pharmacokinetics, and toxicity profiles.

  • Expansion of Therapeutic Applications: Exploring the potential of nitropyridinone derivatives in other disease areas beyond cancer and infectious diseases.

References

The Multifaceted Therapeutic Potential of Pyridinone Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyridinone and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their unique structural features, including the ability to act as both hydrogen bond donors and acceptors, make them privileged scaffolds in drug discovery. This technical guide provides an in-depth overview of the diverse biological activities of pyridinone compounds, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to support further research and development in this promising area.

Anticancer Activity

Pyridinone-containing molecules have demonstrated broad-spectrum antiproliferative activity against a variety of human tumor cell lines.[1] Their mechanisms of action are diverse, often involving the inhibition of key enzymes and modulation of critical signaling pathways implicated in cancer progression.

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of representative pyridinone derivatives against various cancer cell lines.

Compound ClassSpecific Compound(s)Cancer Cell Line(s)IC50 (µM)Reference CompoundIC50 (µM)
Pyridinone-Quinazoline Derivatives42a, 42bMCF-7, HeLa, HepG29 - 15DoxorubicinNot specified in text
Cyanopyridinone Derivatives4dHepG219.2Doxorubicin38.46[2]
Cyanopyridine Derivatives4cHepG28.02 ± 0.385-FU9.42 ± 0.46[3]
Cyanopyridine Derivatives4dHepG26.95 ± 0.345-FU9.42 ± 0.46[3]
Pyridine-Urea Derivatives8eVEGFR-2 (enzyme)3.93 ± 0.73Sorafenib0.09 ± 0.01[4]
Imidazo[1,2-a]pyridine DerivativesIP-5, IP-6HCC193745, 47.7Not specifiedNot specified
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of potential anticancer agents.

Principle: Metabolically active cells with functional mitochondria possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[5] The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the pyridinone compound and a vehicle control. Include a positive control (e.g., doxorubicin). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[5]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength between 500 and 600 nm.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Signaling Pathway: p53 and JNK Upregulation

Certain anticancer pyridinone compounds have been shown to induce G2/M cell cycle arrest and apoptosis in cancer cells through the upregulation of the tumor suppressor protein p53 and the c-Jun N-terminal kinase (JNK).[7][8]

p53_JNK_pathway Pyridinone Compound Pyridinone Compound Stress Signals Stress Signals Pyridinone Compound->Stress Signals JNK JNK Stress Signals->JNK p53 p53 JNK->p53 Phosphorylation p21 p21 p53->p21 Upregulation Apoptosis Apoptosis p53->Apoptosis G2/M Arrest G2/M Arrest p21->G2/M Arrest

Pyridinone-induced p53/JNK signaling.

Antiviral Activity

A significant body of research on pyridinone derivatives has focused on their potent antiviral properties, particularly as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of the human immunodeficiency virus type 1 (HIV-1).[9][10][11]

Quantitative Antiviral Data (Anti-HIV-1)

The following table presents the antiviral efficacy of various pyridinone-based NNRTIs against wild-type and resistant HIV-1 strains.

CompoundHIV-1 StrainEC50 (nM)Reference CompoundEC50 (nM)
L-697,639Wild-type12 - 200 (95% inhibition)Not specifiedNot specified
L-697,661Wild-type12 - 200 (95% inhibition)Not specifiedNot specified
26-trans Wild-type4Not specifiedNot specified
26-trans Y181C mutantHighly effectiveNot specifiedNot specified
26-trans K103N mutantHighly effectiveNot specifiedNot specified
53a Wild-type2Efavirenz3
53a Y181C mutant49Efavirenz4
53a K103N mutant26Efavirenz320
53b Wild-type2Efavirenz3
53b Y181C mutant19Efavirenz4
53b K103N mutant7Efavirenz320
Compound 9 IIIB540Not specifiedNot specified
Experimental Protocol: HIV-1 Reverse Transcriptase Inhibition Assay

This colorimetric assay quantifies the activity of HIV-1 RT by measuring the incorporation of digoxigenin (DIG)-labeled dUTP into a newly synthesized DNA strand.[7]

Principle: A template/primer hybrid is immobilized on a streptavidin-coated microplate. Recombinant HIV-1 RT polymerizes a new DNA strand using a mixture of dNTPs, including DIG-dUTP. The incorporated DIG is then detected with an anti-DIG antibody conjugated to peroxidase, which catalyzes a color-producing reaction.

Procedure:

  • Plate Preparation: A template/primer hybrid (e.g., poly(A) x oligo(dT)15) is immobilized on streptavidin-coated microplate wells.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing dNTPs, including DIG-dUTP.

  • Compound Addition: Add serial dilutions of the pyridinone inhibitor to the wells.

  • Enzyme Addition: Initiate the reaction by adding recombinant HIV-1 RT.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Washing: Wash the wells to remove unincorporated nucleotides.

  • Detection: Add an anti-DIG-peroxidase conjugate and incubate. After another wash, add a peroxidase substrate (e.g., ABTS).

  • Absorbance Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the percent inhibition relative to the no-inhibitor control and determine the IC50 value.

Mechanism of Action: NNRTI Binding

Pyridinone-based NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket in the p66 subunit of HIV-1 RT, located approximately 10 Å from the polymerase active site.[12][13] This binding induces a conformational change that distorts the catalytic site and inhibits DNA polymerization.[14]

NNRTI_binding Pyridinone NNRTI Pyridinone NNRTI NNRTI Binding Pocket (p66) NNRTI Binding Pocket (p66) Pyridinone NNRTI->NNRTI Binding Pocket (p66) HIV-1 RT HIV-1 RT NNRTI Binding Pocket (p66)->HIV-1 RT Conformational Change Conformational Change HIV-1 RT->Conformational Change Induces Polymerase Active Site Distortion Polymerase Active Site Distortion Conformational Change->Polymerase Active Site Distortion Inhibition of DNA Synthesis Inhibition of DNA Synthesis Polymerase Active Site Distortion->Inhibition of DNA Synthesis

Mechanism of HIV-1 RT inhibition by pyridinone NNRTIs.

Antifungal and Antibacterial Activities

Pyridinone derivatives have also emerged as promising antimicrobial agents, with demonstrated activity against pathogenic fungi and bacteria.

Quantitative Antimicrobial Data

The following table highlights the minimum inhibitory concentrations (MICs) of select pyridinone compounds against fungal and bacterial strains.

CompoundTarget OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
PYRCandida albicans12.5Caspofungin0.03
Pyridine/Pyrimidine DerivativesC. albicans (efflux-negative)2 - 64Not specifiedNot specified
Oxazolidinone-PyridinonesGram-positive bacteria4-16 fold more active than LinezolidLinezolidNot specified
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[15]

Principle: The antimicrobial agent is serially diluted in a liquid growth medium, and each dilution is inoculated with a standardized suspension of the microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth after incubation.[16]

Procedure:

  • Compound Dilution: Prepare two-fold serial dilutions of the pyridinone compound in a 96-well microtiter plate containing an appropriate broth medium (e.g., RPMI-1640 for fungi, Mueller-Hinton Broth for bacteria).[2][17]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism from a fresh culture.

  • Inoculation: Inoculate each well (except for a sterility control) with the microbial suspension. Include a growth control well without the compound.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 35°C for 24-48 hours).[16]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Workflow for Antimicrobial Susceptibility Testing

antimicrobial_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Serial Dilution Serial Dilution Inoculation Inoculation Serial Dilution->Inoculation Inoculum Prep Inoculum Prep Inoculum Prep->Inoculation Incubation Incubation Inoculation->Incubation Visual Inspection Visual Inspection Incubation->Visual Inspection MIC Determination MIC Determination Visual Inspection->MIC Determination

Broth microdilution workflow for MIC determination.

Enzyme Inhibition

The biological activities of many pyridinone compounds are rooted in their ability to inhibit specific enzymes. Beyond HIV-1 reverse transcriptase, pyridinones have been shown to target various kinases involved in cell signaling and proliferation.

MNK1/2 Inhibition and Downstream Effects

Pyridinone-aminal derivatives have been identified as potent inhibitors of mitogen-activated protein kinase-interacting kinases 1 and 2 (MNK1/2).[14] These kinases phosphorylate the eukaryotic translation initiation factor 4E (eIF4E), a key regulator of cap-dependent mRNA translation. Dysregulation of this pathway is common in many cancers.

MNK1_2_pathway Growth Factors Growth Factors MAPK Pathway (ERK, p38) MAPK Pathway (ERK, p38) Growth Factors->MAPK Pathway (ERK, p38) Stress Stress Stress->MAPK Pathway (ERK, p38) MNK1/2 MNK1/2 MAPK Pathway (ERK, p38)->MNK1/2 Activation eIF4E eIF4E MNK1/2->eIF4E Phosphorylation p-eIF4E p-eIF4E eIF4E->p-eIF4E Cap-dependent Translation Cap-dependent Translation p-eIF4E->Cap-dependent Translation Initiation Cell Proliferation & Survival Cell Proliferation & Survival Cap-dependent Translation->Cell Proliferation & Survival Pyridinone Inhibitor Pyridinone Inhibitor Pyridinone Inhibitor->MNK1/2 Inhibition

Pyridinone inhibition of the MNK1/2-eIF4E signaling axis.

Conclusion

The pyridinone scaffold is a cornerstone in the development of novel therapeutic agents with a wide array of biological activities. The data and protocols presented in this guide underscore the potential of pyridinone derivatives as anticancer, antiviral, antifungal, and antibacterial agents, as well as specific enzyme inhibitors. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly pave the way for the discovery of next-generation drugs based on this versatile chemical entity.

References

The Discovery and Therapeutic Potential of Methyl-Nitro-Pyridinone Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl-nitro-pyridinone compounds represent a versatile class of heterocyclic molecules that have garnered significant interest in medicinal chemistry. Their unique structural features, characterized by a pyridinone core substituted with both a methyl and a nitro group, impart a range of biological activities. Historically rooted in the broader exploration of pyridine chemistry, the synthesis of these specific derivatives has evolved to allow for precise functionalization and the exploration of their therapeutic potential. This technical guide provides an in-depth overview of the discovery, history, and synthesis of methyl-nitro-pyridinone compounds. It further details their biological activities, with a focus on their emerging role as modulators of critical signaling pathways, such as the PI3K/Akt/mTOR cascade. This document serves as a comprehensive resource, offering detailed experimental protocols and quantitative data to facilitate further research and drug development in this promising area.

Discovery and History

The journey of methyl-nitro-pyridinone compounds is intrinsically linked to the rich history of pyridine chemistry. Pyridine, a basic heterocyclic organic compound, was first synthesized in 1876 by William Ramsay through the reaction of acetylene and hydrogen cyanide in a red-hot iron-tube furnace.[1] This marked the first synthesis of a heteroaromatic compound.[1] A major advancement in the synthesis of pyridine derivatives came in 1881 with Arthur Rudolf Hantzsch's development of the Hantzsch pyridine synthesis, which provided a versatile method for producing a variety of substituted pyridines.[1]

The introduction of the pyridinone moiety, a pyridone ring bearing a carbonyl group, expanded the chemical space and biological potential of this class of compounds. Early synthetic routes to pyridinones included the Guareschi-Thorpe condensation, where a cyanoacetamide reacts with a 1,3-diketone.[2] Over the decades, numerous methods have been developed for the synthesis of pyridinone derivatives, broadly categorized into two approaches: the modification of a pre-existing pyridine or related six-membered ring, and the cyclic condensation of acyclic precursors.[3]

The specific addition of a nitro group to the methyl-pyridinone scaffold was a logical progression, given the well-established role of the nitro group in medicinal chemistry. The strongly electron-withdrawing nature of the nitro group can significantly modulate the electronic properties of the pyridinone ring, enhancing its reactivity and potential for biological interactions.[4] This has led to the development of various nitration techniques for pyridinone precursors, allowing for the synthesis of a diverse array of methyl-nitro-pyridinone isomers. These compounds have since been explored for a wide range of therapeutic applications, including as anticancer and antimicrobial agents.[5][6]

Synthesis of Methyl-Nitro-Pyridinone Compounds

The synthesis of methyl-nitro-pyridinone compounds can be achieved through several routes, primarily involving the nitration of a corresponding methyl-pyridinone precursor. The specific methodology depends on the desired substitution pattern and the stability of the starting materials.

Synthesis of 1-Methyl-3,5-dinitro-2-pyridone

A key and well-documented example is the synthesis of 1-methyl-3,5-dinitro-2-pyridone. This compound serves as a versatile intermediate in various chemical transformations.[7] The synthesis proceeds in a three-step sequence starting from pyridine.[7]

Experimental Protocol: Synthesis of 1-Methyl-3,5-dinitro-2-pyridone [7]

  • N-methylation of Pyridine: Pyridine is reacted with dimethyl sulfate to yield N-methylpyridinium salt.

  • Oxidation to 1-Methyl-2-pyridone: The N-methylpyridinium salt is then oxidized using potassium ferricyanide under alkaline conditions in a one-pot reaction to form 1-methyl-2-pyridone.

  • Nitration of 1-Methyl-2-pyridone: The final step involves the nitration of 1-methyl-2-pyridone using fuming nitric acid in the presence of sulfuric acid to yield 1-methyl-3,5-dinitro-2-pyridone.

A plausible workflow for this synthesis is depicted below.

G Pyridine Pyridine N_methylpyridinium N-Methylpyridinium Salt Pyridine->N_methylpyridinium N-methylation DMS Dimethyl Sulfate Methylpyridone 1-Methyl-2-pyridone N_methylpyridinium->Methylpyridone Oxidation Oxidation K3[Fe(CN)6] Alkaline conditions Final_Product 1-Methyl-3,5-dinitro-2-pyridone Methylpyridone->Final_Product Nitration Nitration Fuming HNO3 H2SO4

Synthesis of 1-Methyl-3,5-dinitro-2-pyridone.
Synthesis of Other Methyl-Nitro-Pyridinone Derivatives

The synthesis of other isomers, such as 2-methyl-3-nitropyridines, often involves the nitration of substituted pyridine rings using techniques like electrophilic aromatic substitution.[8] For instance, 2-picoline can serve as a starting material for the synthesis of 2-methyl-3-nitropyridine.[8] More advanced methods may utilize transition metal-catalyzed cross-coupling reactions to construct the substituted pyridine core before or after nitration.[8]

Physicochemical and Biological Properties

Table 1: Physicochemical Properties of Selected Methyl-Nitro-Pyridinone Compounds and Precursors

Compound NameMolecular FormulaMolecular Weight ( g/mol )XLogP3
1-Methyl-2(1H)-pyridinoneC6H7NO109.13-0.2
3-Methyl-5-nitropyridineC6H6N2O2138.121.1
4-Hydroxy-6-methyl-3-nitro-2-pyridoneC6H6N2O4170.120.5
1-Methyl-5-nitro-2(1H)-pyridinoneC6H6N2O3154.12N/A

Data sourced from PubChem and other chemical databases.[9][10][11][12]

Methyl-nitro-pyridinone derivatives have demonstrated a broad spectrum of biological activities, with significant potential in oncology and infectious diseases.

Table 2: In Vitro Biological Activity of Selected Pyridinone and Nitro-Containing Compounds

Compound Class/DerivativeTarget/Cell LineActivityIC50/MICReference
Pyridinone–quinazoline derivativesMCF-7, HeLa, HepG2Anticancer9-15 µM[3]
Bromo-substituted imidazo[4,5-b]pyridineGlioblastomaAnticancer8.0 µM[13]
5-nitro-1,10-phenanthrolineMycobacterium tuberculosisAntitubercular0.78 µM[14]
Pyridinone-dihydronaphthalene conjugatesPlasmodium falciparumAntimalarialN/A[15]
2-methyl-5-nitro-6-phenylnicotinohydrazide derivativesBacillus cereus, Pectobacterium carotovorumAntibacterialN/A[16]

Mechanism of Action: Targeting the PI3K/Akt/mTOR Signaling Pathway

A growing body of evidence suggests that the anticancer effects of some pyridinone derivatives may be mediated through the inhibition of key signaling pathways that are frequently dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.[17] This pathway plays a crucial role in regulating cell growth, proliferation, survival, and metabolism.[18][19]

The PI3K/Akt/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) on the cell surface, which leads to the activation of phosphoinositide 3-kinase (PI3K).[20] PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[20] PIP3 acts as a second messenger, recruiting and activating the serine/threonine kinase Akt (also known as protein kinase B).[20] Activated Akt, in turn, phosphorylates a multitude of downstream targets, including the mammalian target of rapamycin (mTOR), which ultimately leads to the promotion of cell survival and proliferation.[19][21]

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Methyl_Nitro_Pyridinone Methyl-Nitro-Pyridinone Methyl_Nitro_Pyridinone->PI3K Inhibition Methyl_Nitro_Pyridinone->Akt Inhibition Methyl_Nitro_Pyridinone->mTOR Inhibition

The PI3K/Akt/mTOR signaling pathway and potential inhibition by methyl-nitro-pyridinone compounds.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of novel methyl-nitro-pyridinone compounds, a series of in vitro assays are typically employed. These include cytotoxicity assays to determine the effect on cell viability, and mechanistic studies to elucidate the mode of action.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Experimental Protocol: MTT Assay for IC50 Determination [22][23]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A375) in a 96-well plate at a density of 1 x 10^6 cells per well and incubate for 12-24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the methyl-nitro-pyridinone compound (e.g., 0, 5, 10, 25, 50, 150, and 300 µM) and incubate for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Western Blot Analysis for Signaling Pathway Modulation

Western blotting is used to detect specific proteins in a sample and can be employed to investigate the effect of a compound on the expression and phosphorylation status of proteins within a signaling pathway.

Experimental Protocol: Western Blot for PI3K/Akt/mTOR Pathway [22][24]

  • Cell Lysis: Treat cells with the methyl-nitro-pyridinone compound for a specified time, then lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with Tween 20).

    • Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, and a loading control like anti-β-actin).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

G Cell_Culture Cell Culture (e.g., Cancer Cell Line) Treatment Treatment with Methyl-Nitro-Pyridinone Cell_Culture->Treatment Lysis Cell Lysis & Protein Extraction Treatment->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer (to Membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection (ECL) Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Experimental workflow for Western blot analysis.

Conclusion and Future Directions

Methyl-nitro-pyridinone compounds represent a promising scaffold in medicinal chemistry with a diverse range of biological activities. The historical development of their synthesis has provided a robust platform for the generation of novel derivatives with tailored properties. Emerging evidence points towards their potential as anticancer agents through the modulation of critical signaling pathways like PI3K/Akt/mTOR.

Future research in this area should focus on:

  • Expansion of the Chemical Space: Synthesis and screening of a wider array of methyl-nitro-pyridinone isomers and analogues to establish comprehensive structure-activity relationships.

  • Mechanism of Action Studies: In-depth investigation into the specific molecular targets and signaling pathways affected by these compounds.

  • Pharmacokinetic Profiling: Thorough evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness.

  • In Vivo Efficacy Studies: Preclinical evaluation of promising candidates in relevant animal models of cancer and infectious diseases.

The continued exploration of methyl-nitro-pyridinone compounds holds significant promise for the discovery of novel therapeutic agents to address unmet medical needs. This technical guide provides a foundational resource to aid researchers in this endeavor.

References

Methodological & Application

Application Notes and Protocols for 1-Methyl-5-nitro-2(1H)-pyridinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-5-nitro-2(1H)-pyridinone is a nitro-substituted pyridinone derivative with potential applications in pharmaceutical and agrochemical research. The presence of the nitro group suggests possible antimicrobial and anti-inflammatory properties, common among nitroaromatic compounds. These application notes provide detailed experimental protocols for investigating the biological activity of this compound, including its synthesis, and methods for assessing its antimicrobial, anti-inflammatory, and cytotoxic effects. Furthermore, a plausible mechanism of action is proposed and visualized, alongside workflows for the described experimental procedures.

Chemical Properties

PropertyValue
CAS Number 32896-90-5
Molecular Formula C₆H₆N₂O₃
Molecular Weight 154.12 g/mol
Melting Point 171-172 °C
Appearance Solid

Synthesis Protocol: N-methylation of 5-nitro-2(1H)-pyridinone

This protocol describes the synthesis of this compound from 5-nitro-2(1H)-pyridinone.

Materials:

  • 5-nitro-2(1H)-pyridinone

  • Methyl iodide (CH₃I)

  • Silver carbonate (Ag₂CO₃)

  • Acetonitrile (CH₃CN)

  • Microwave reactor

  • Argon atmosphere

  • Celite

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a 10 mL microwave tube, add 5-nitro-2(1H)-pyridinone (1 equivalent).

  • Add acetonitrile to dissolve the starting material.

  • Under an argon atmosphere, add silver carbonate (1.2 equivalents) to the mixture.

  • Add methyl iodide (2 equivalents) to the reaction mixture.

  • Seal the microwave tube and place it in the microwave reactor.

  • Irradiate the mixture for 1-2 hours at a suitable temperature (e.g., 100-120 °C), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Filter the mixture through a pad of Celite and wash the pad with ethyl acetate.

  • Wash the filtrate with water, and extract the aqueous phase with ethyl acetate.

  • Combine the organic phases, dry over magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Proposed Mechanism of Action: Antimicrobial Activity

The antimicrobial activity of many nitroaromatic compounds is attributed to their reductive bioactivation within microbial cells.[1][2][3] It is hypothesized that this compound follows a similar mechanism.

Antimicrobial Mechanism of this compound cluster_0 Bacterial Cell Compound 1-methyl-5-nitro- 2(1H)-pyridinone Nitroreductase Nitroreductase Enzymes Compound->Nitroreductase Uptake & Reduction Reactive Intermediates Reactive Nitroso and Superoxide Species Nitroreductase->Reactive Intermediates Generates Cellular Damage DNA Damage, Enzyme Inactivation Reactive Intermediates->Cellular Damage Induces Cell Death Bacterial Cell Death Cellular Damage->Cell Death Leads to Experimental Workflow for Biological Evaluation cluster_0 Antimicrobial Testing cluster_1 Anti-inflammatory Assay cluster_2 Cytotoxicity Assay A1 Prepare bacterial inoculum A3 Inoculate 96-well plate A1->A3 A2 Serial dilution of compound A2->A3 A4 Incubate for 24h A3->A4 A5 Determine MIC A4->A5 B1 Seed RAW 264.7 cells B2 Pre-treat with compound B1->B2 B3 Stimulate with LPS B2->B3 B4 Incubate for 24h B3->B4 B5 Griess Assay for NO B4->B5 C1 Seed mammalian cells C2 Treat with compound C1->C2 C3 Incubate for 24-72h C2->C3 C4 Add MTT reagent C3->C4 C5 Measure absorbance C4->C5

References

Application Notes and Protocols for 1-methyl-5-nitro-2(1H)-pyridinone in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-methyl-5-nitro-2(1H)-pyridinone as a key intermediate in organic synthesis. This versatile building block is particularly valuable for the synthesis of substituted aminopyridines, which are prevalent scaffolds in pharmaceuticals and agrochemicals. The electron-withdrawing nitro group activates the pyridinone ring, facilitating a range of chemical transformations.

Key Applications

The primary application of this compound is its role as a precursor to 5-amino-1-methyl-2(1H)-pyridinone. The amino derivative is a valuable intermediate for the synthesis of more complex heterocyclic structures with potential biological activity. The conversion of the nitro group to an amino group opens up a plethora of synthetic possibilities, including diazotization, acylation, and condensation reactions.

Data Presentation

The following table summarizes the key transformations involving this compound, including its synthesis and its primary conversion to the corresponding amino derivative.

Reaction Starting Material Product Reagents and Conditions Yield (%) Reference
N-methylation and OxidationPyridine1-methyl-2-pyridone1. Dimethyl sulfate, heat; 2. Potassium ferricyanide, NaOH, 0-10°C65-70[1]
Nitration1-methyl-2-pyridoneThis compoundFuming Nitric Acid, Sulfuric AcidHigh (Implied)[2]
Nitro Group ReductionThis compound5-amino-1-methyl-2(1H)-pyridinoneCatalytic Hydrogenation (e.g., Pt catalyst, H₂)High (e.g., 84% for a similar pyridinone)[3][4][5]

Experimental Protocols

Protocol 1: Synthesis of 1-methyl-2-pyridone

This protocol is adapted from a literature procedure for the synthesis of the precursor to the title compound.[1]

Materials:

  • Dry pyridine

  • Dimethyl sulfate

  • Potassium ferricyanide

  • Sodium hydroxide

  • Anhydrous sodium carbonate

  • Ethanol

  • 5-L round-bottomed flask, separatory funnel, reflux condenser, mechanical stirrer, ice-salt bath

Procedure:

  • In a 5-L round-bottomed flask equipped with a separatory funnel and reflux condenser, place 145 g (1.83 moles) of dry pyridine.

  • Add 231 g (1.83 moles) of dimethyl sulfate dropwise through the separatory funnel.

  • After the addition is complete, heat the flask in a boiling water bath for two hours.

  • Dissolve the resulting crude pyridinium salt in 400 cc of water.

  • Fit the flask with a mechanical stirrer and cool the solution to 0°C in an ice-salt bath.

  • Prepare two separate solutions: 1.2 kg (3.65 moles) of potassium ferricyanide in 2.4 L of water, and 300 g (7.5 moles) of sodium hydroxide in 500 cc of water.

  • Add both solutions dropwise to the stirred pyridinium salt solution, maintaining the temperature below 10°C. Regulate the addition so that the sodium hydroxide solution is added completely when half of the potassium ferricyanide solution has been added (approximately 1 hour). Add the remaining potassium ferricyanide solution over another hour.

  • Allow the reaction mixture to stand for five hours, reaching room temperature.

  • Salt out the 1-methyl-2-pyridone by adding 400–500 g of anhydrous sodium carbonate with stirring.

  • Separate the oily layer and extract the aqueous layer with ethanol.

  • Combine the oily layer and the ethanol extracts, and remove the ethanol by distillation under reduced pressure.

  • Distill the residue under diminished pressure to obtain 1-methyl-2-pyridone (boiling point 122–124°C/11 mm). The expected yield is 130–140 g (65–70%).

Protocol 2: Synthesis of this compound

This protocol is based on the general procedure for the nitration of 1-methyl-2-pyridone.[2]

Materials:

  • 1-methyl-2-pyridone

  • Fuming nitric acid

  • Concentrated sulfuric acid

  • Ice bath

Procedure:

  • Carefully add a stoichiometric amount of 1-methyl-2-pyridone to a mixture of fuming nitric acid and concentrated sulfuric acid, cooled in an ice bath.

  • Maintain the temperature of the reaction mixture while stirring.

  • After the reaction is complete (monitored by TLC), pour the mixture over crushed ice.

  • Collect the precipitated solid by filtration, wash with cold water, and dry to obtain this compound. The melting point of the product is 171-172°C.[6]

Protocol 3: Synthesis of 5-amino-1-methyl-2(1H)-pyridinone

This protocol describes the catalytic hydrogenation of the nitro group. The conditions are based on procedures for similar nitro-substituted pyridinone derivatives.[3][4][5]

Materials:

  • This compound

  • Methanol

  • Platinum-based catalyst (e.g., 0.8% Pt + 0.6% Mo on carbon powder)

  • Hydrogen gas source

  • Pressure reactor

Procedure:

  • In a pressure reactor, suspend this compound in methanol.

  • Add the platinum-based catalyst.

  • Seal the reactor and purge with nitrogen gas.

  • Pressurize the reactor with hydrogen gas to 2-7 bar.

  • Maintain the reaction temperature between 20-50°C and stir for 10-30 hours, monitoring the reaction progress by TLC or HPLC.

  • Upon completion, cool the reactor and carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain 5-amino-1-methyl-2(1H)-pyridinone. For a similar process, yields of around 84% with high purity have been reported.[4]

Visualizations

The following diagrams illustrate the key synthetic pathways involving this compound.

Synthesis_of_Intermediate Pyridine Pyridine Methylpyridone 1-methyl-2-pyridone Pyridine->Methylpyridone 1. (CH₃)₂SO₄ 2. K₃[Fe(CN)₆], NaOH Nitro_Intermediate This compound Methylpyridone->Nitro_Intermediate Fuming HNO₃, H₂SO₄

Caption: Synthesis of this compound.

Application_of_Intermediate Nitro_Intermediate This compound Amino_Product 5-amino-1-methyl-2(1H)-pyridinone Nitro_Intermediate->Amino_Product Catalytic Hydrogenation (e.g., Pt, H₂) Complex_Molecules Bioactive Molecules (e.g., Pharmaceuticals, Agrochemicals) Amino_Product->Complex_Molecules Further Functionalization

Caption: Key application of the intermediate in synthesis.

References

The Strategic Role of 1-Methyl-5-nitro-2(1H)-pyridinone in Medicinal Chemistry: A Gateway to Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 1-Methyl-5-nitro-2(1H)-pyridinone is a heterocyclic compound that, along with its structural analogs, serves as a valuable building block in the field of medicinal chemistry. The pyridinone core is recognized as a "privileged scaffold," capable of interacting with a variety of biological targets through hydrogen bonding and bioisosteric replacement of other chemical moieties.[1][2] The presence of a nitro group at the 5-position significantly influences the molecule's chemical reactivity, rendering the pyridinone ring susceptible to a range of chemical transformations. This electronic feature makes this compound and related compounds key intermediates in the synthesis of more complex, biologically active molecules.[3]

While direct therapeutic applications of this compound are not extensively documented, its utility is prominently demonstrated through its role as a precursor in the synthesis of potent drug candidates. The key chemical transformation involves the reduction of the nitro group to a primary amine, which then serves as a handle for further molecular elaboration.

Application Note 1: Intermediate for the Synthesis of Mineralocorticoid Receptor (MR) Antagonists

A significant application of nitro-substituted methyl-pyridinones is in the synthesis of non-steroidal mineralocorticoid receptor (MR) antagonists, such as Finerenone. Finerenone is an approved therapeutic agent for the treatment of chronic kidney disease associated with type 2 diabetes.[1][3] The synthesis of Finerenone utilizes a structurally related intermediate, 4-amino-5-methyl-2(1H)-pyridinone, which is prepared from a nitro-pyridinone precursor.[1][2][3][4] This synthetic route highlights the importance of the nitro-pyridinone scaffold in accessing complex drug molecules.

The general strategy involves the reduction of the nitro group to an amine, which is then used in subsequent coupling reactions to construct the final drug molecule. This multi-step synthesis underscores the role of the nitro-pyridinone as a critical starting material.

Mechanism of Action of Finerenone: Finerenone is a selective antagonist of the mineralocorticoid receptor. Overactivation of the MR by aldosterone can lead to pro-inflammatory and pro-fibrotic processes in the kidneys and cardiovascular system. Finerenone blocks the binding of aldosterone to the MR, thereby inhibiting the downstream signaling cascade that contributes to tissue damage.

MR_Signaling_Pathway Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Binds Nucleus Nucleus MR->Nucleus Translocates Finerenone Finerenone (MR Antagonist) Finerenone->MR Blocks Transcription Gene Transcription Nucleus->Transcription Initiates Inflammation_Fibrosis Pro-inflammatory & Pro-fibrotic Factors Transcription->Inflammation_Fibrosis Upregulates Tissue_Damage Kidney & Cardiovascular Damage Inflammation_Fibrosis->Tissue_Damage Leads to

Finerenone's Mechanism of Action

Application Note 2: Precursor for 5-Aminopyridinone Derivatives in Drug Discovery Libraries

The conversion of this compound to 5-amino-1-methyl-2(1H)-pyridinone provides a versatile intermediate for the generation of compound libraries for drug discovery screening. The resulting aminopyridine can undergo a variety of chemical reactions, including amide bond formation, sulfonamide synthesis, and carbon-nitrogen bond-forming cross-coupling reactions. This allows for the rapid generation of a diverse set of molecules, which can be screened against various biological targets, such as kinases, proteases, and other enzymes. The aminopyridine moiety itself is a common feature in many bioactive compounds.[5][6]

Experimental Protocols

Protocol 1: General Procedure for the Reduction of a Nitro-Pyridinone to an Amino-Pyridinone

This protocol describes a general method for the reduction of a nitro-aromatic group to an amine, a key transformation in the utilization of nitro-pyridinone intermediates.

Materials:

  • Nitro-pyridinone derivative (e.g., 2-chloro-5-methyl-4-nitropyridine-1-oxide)

  • Methanol

  • Platinum-based catalyst (e.g., 1% Pt + 2% V on carbon powder)

  • Hydrogen gas

  • Pressure reactor

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Suspend the nitro-pyridinone derivative in methanol in a suitable pressure reactor.[1]

  • Carefully add the platinum-based catalyst to the suspension.[1]

  • Seal the reactor and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the reactor with hydrogen gas to the desired pressure.

  • Heat the reaction mixture to the appropriate temperature with stirring.

  • Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • The resulting filtrate containing the amino-pyridinone derivative can be concentrated under reduced pressure and used in the next step with or without further purification.

Nitro_Reduction_Workflow Start Nitro-Pyridinone Suspension in Methanol Add_Catalyst Add Pt-based Catalyst Start->Add_Catalyst Hydrogenation Pressurize with H2 & Heat Add_Catalyst->Hydrogenation Monitor Monitor Reaction (TLC/HPLC) Hydrogenation->Monitor Workup Cool, Vent H2, & Filter Monitor->Workup Reaction Complete Product Amino-Pyridinone Solution Workup->Product

Workflow for Nitro Group Reduction
Protocol 2: Synthesis of a Pyridinone from a Chloro-Aminopyridine Intermediate

This protocol outlines the conversion of a chloro-aminopyridine to a pyridinone, a key step in the synthesis of the Finerenone intermediate, 4-amino-5-methyl-2(1H)-pyridinone.[3][4]

Materials:

  • 2-chloro-5-methyl-4-pyridinamine

  • Potassium hydroxide (KOH)

  • Methanol

  • Autoclave (pressure reactor)

  • Hydrochloric acid (for neutralization)

  • Ethanol (for azeotropic distillation)

Procedure:

  • Charge the autoclave with 2-chloro-5-methyl-4-pyridinamine, potassium hydroxide, and methanol.[3]

  • Seal the autoclave and heat the reaction mixture to a temperature between 160-200°C.[3]

  • Maintain the reaction at this temperature for 15-48 hours, with shorter reaction times at higher temperatures.[3]

  • After the reaction is complete, cool the autoclave to room temperature.

  • Neutralize the reaction mixture with hydrochloric acid to a pH of approximately 7.[3]

  • Concentrate the mixture under reduced pressure.

  • Remove residual water by azeotropic distillation with ethanol.[1]

  • Add methanol to the residue and stir to dissolve the product, then filter to remove the inorganic salt (KCl).[1]

  • Concentrate the filtrate to dryness to obtain the crude pyridinone product.

  • The crude product can be further purified by recrystallization from water.

Data Summary

The following table summarizes the reported yield for the synthesis of the key Finerenone intermediate, 4-amino-5-methyl-2(1H)-pyridinone, from its nitro-N-oxide precursor.

Starting MaterialProductNumber of StepsOverall YieldPurityReference
2-chloro-5-methyl-4-nitro-pyridine-1-oxide4-amino-5-methyl-2(1H)-pyridinone284%>99%[3][4]

This compound and its analogs are of significant interest in medicinal chemistry due to their utility as versatile synthetic intermediates. The electron-withdrawing nature of the nitro group activates the pyridinone scaffold for further chemical modifications, most notably the reduction to an amine. This transformation provides a crucial entry point for the synthesis of complex and biologically active molecules, as exemplified by the synthesis of the mineralocorticoid receptor antagonist, Finerenone. The protocols and data presented herein underscore the strategic importance of nitro-substituted pyridinones in the drug discovery and development pipeline.

References

Application Notes and Protocols: The Role of 1-methyl-5-nitro-2(1H)-pyridinone in the Synthesis of MEK1 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-methyl-5-nitro-2(1H)-pyridinone as a key starting material in the synthesis of potent kinase inhibitors, with a specific focus on inhibitors of Mitogen-activated protein kinase kinase 1 (MEK1). The protocols outlined below detail a plausible synthetic route and characterization methods for a representative MEK1 inhibitor, alongside data on its biological activity.

Introduction

The pyridin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its ability to participate in various chemical transformations makes it an attractive starting point for the synthesis of diverse molecular libraries. This compound, in particular, offers strategically placed functional groups—a nitro group for conversion to an amine and a methyl-activated pyridone ring—that are instrumental in the construction of complex kinase inhibitors. This document focuses on the synthesis of 4-anilino-5-carboxamido-2-pyridone derivatives, a class of noncompetitive MEK1 inhibitors, originating from this versatile building block.[1][2]

MEK1 is a critical dual-specificity protein kinase in the Ras-Raf-MEK-ERK signaling pathway.[3][4] This pathway is frequently dysregulated in various human cancers, making MEK1 a prime target for therapeutic intervention.[4] Inhibitors that target MEK1 can effectively block downstream signaling, leading to reduced cell proliferation and tumor growth.

Quantitative Data

The following table summarizes the in vitro inhibitory activity of a representative MEK1 inhibitor synthesized from a 1-methyl-2-pyridone core, compared to a clinical candidate.

Compound IDTarget KinaseStructureIC50 (nM)Cell-Based Assay (Phospho-ERK Inhibition, C26 cells) IC50 (nM)
1 MEK14-(2-fluoro-4-iodoanilino)-1-methyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide1025
CI-1040 MEK12-(2-chloro-4-iodophenylamino)-N-(cyclopropylmethoxy)-3,4-difluorobenzamide17100

Data adapted from J. Med. Chem. 2007, 50, 21, 5090–5102.[2]

Signaling Pathway

The MAPK/ERK signaling cascade is a crucial pathway that regulates cell growth, proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers. MEK1 is a central component of this cascade, acting downstream of Raf and upstream of ERK. Inhibition of MEK1 effectively blocks the phosphorylation and activation of ERK, thereby attenuating the pro-proliferative signals.

MAPK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK1 MEK1 RAF->MEK1 ERK ERK MEK1->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor Pyridone-based MEK1 Inhibitor Inhibitor->MEK1

Caption: The MAPK/ERK Signaling Pathway and the point of MEK1 inhibition.

Experimental Protocols

The following protocols describe a plausible synthetic workflow for the preparation of a 4-anilino-5-carboxamido-2-pyridone MEK1 inhibitor starting from this compound.

Synthetic Workflow

Synthetic_Workflow start 1-methyl-5-nitro- 2(1H)-pyridinone step1 Nitro Group Reduction start->step1 intermediate1 5-amino-1-methyl- 2(1H)-pyridinone step1->intermediate1 step2 Sandmeyer-type Reaction (Halogenation) intermediate1->step2 intermediate2 5-halo-1-methyl- 2(1H)-pyridinone step2->intermediate2 step3 Formylation intermediate2->step3 intermediate3 5-halo-1-methyl-6-oxo- 1,6-dihydropyridine-3-carbaldehyde step3->intermediate3 step4 Oxidation intermediate3->step4 intermediate4 5-halo-1-methyl-6-oxo- 1,6-dihydropyridine-3-carboxylic acid step4->intermediate4 step5 Amide Coupling intermediate4->step5 intermediate5 5-halo-1-methyl-6-oxo- 1,6-dihydropyridine-3-carboxamide step5->intermediate5 step6 Buchwald-Hartwig Amination intermediate5->step6 final_product 4-(substituted-anilino)-1-methyl- 6-oxo-1,6-dihydropyridine- 3-carboxamide step6->final_product

References

Application Notes and Protocols for Nucleophilic Substitution Reactions with 1-methyl-5-nitro-2(1H)-pyridinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for nucleophilic substitution reactions involving 1-methyl-5-nitro-2(1H)-pyridinone. This compound is a valuable building block in medicinal chemistry, primarily due to the electron-withdrawing nature of the nitro group, which activates the pyridinone ring for nucleophilic attack. These reactions are instrumental in the synthesis of diverse derivatives with potential therapeutic applications.

Introduction

This compound is an electron-deficient heterocyclic compound. The strong electron-withdrawing nitro group at the 5-position significantly reduces the electron density of the pyridine ring, making it susceptible to nucleophilic aromatic substitution (SNAr). This activation facilitates the displacement of a leaving group on the ring. While reactions often involve the displacement of a halide at a position activated by the nitro group, the nitro group itself can, under certain conditions, act as the leaving group.

A more common and versatile strategy for functionalization involves the reduction of the nitro group to an amine (5-amino-1-methyl-2(1H)-pyridinone). This amino group can then be further modified, opening up a wide array of synthetic possibilities for drug discovery programs. Notably, derivatives of 5-amino-1-methyl-2(1H)-pyridinone have been identified as inhibitors of Nicotinamide N-methyltransferase (NNMT), an enzyme implicated in various metabolic diseases and cancers.

Reaction Mechanisms

The nucleophilic substitution reactions on the this compound scaffold can proceed through two primary pathways:

  • Direct Nucleophilic Aromatic Substitution (SNAr) of the Nitro Group: A nucleophile attacks the carbon atom bearing the nitro group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity is subsequently restored by the departure of the nitrite ion. This pathway is generally less common than the displacement of a halide leaving group but is feasible on highly electron-deficient rings.

  • Reduction of the Nitro Group followed by Functionalization: The nitro group is first reduced to an amine. This amino-functionalized pyridinone can then participate in a variety of reactions, such as amide bond formation, reductive amination, or serving as a nucleophile itself in further substitution reactions.

Experimental Protocols

Protocol 1: General Procedure for the Reduction of this compound to 5-amino-1-methyl-2(1H)-pyridinone

This protocol describes a common method for the reduction of the nitro group, a crucial step for subsequent functionalization.

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite)

Procedure:

  • In a flask suitable for hydrogenation, dissolve this compound in methanol or ethanol.

  • Carefully add 10% Pd/C catalyst to the solution under a stream of inert gas.

  • Securely attach the flask to a hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or positive pressure) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

  • Once the reaction is complete, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of filter aid to remove the catalyst. Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 5-amino-1-methyl-2(1H)-pyridinone.

  • The crude product can be purified by recrystallization or column chromatography if necessary.

Protocol 2: Model Protocol for Nucleophilic Aromatic Substitution with an Amine (Displacement of the Nitro Group)

This protocol is a representative procedure for the direct displacement of the nitro group by an amine nucleophile. Reaction conditions may require optimization depending on the specific amine used.

Materials:

  • This compound

  • Primary or secondary amine (e.g., piperidine, morpholine)

  • Polar aprotic solvent (e.g., DMSO, DMF)

  • Base (e.g., K₂CO₃, Et₃N) - optional, depending on the nucleophile

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add this compound and the polar aprotic solvent.

  • Add the amine nucleophile (1.1 - 1.5 equivalents).

  • If the amine salt is used or if the reaction is sluggish, add a non-nucleophilic base (1.5 - 2.0 equivalents).

  • Heat the reaction mixture to a temperature between 80-120 °C.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Model Protocol for Nucleophilic Aromatic Substitution with a Thiol

This protocol outlines a general procedure for the reaction with a thiol nucleophile. Thiols are often used as their more nucleophilic thiolate salts.

Materials:

  • This compound

  • Thiol (e.g., thiophenol, benzyl mercaptan)

  • Base (e.g., NaH, K₂CO₃)

  • Anhydrous polar aprotic solvent (e.g., DMF, THF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a dry reaction flask under an inert atmosphere, dissolve the thiol in the anhydrous solvent.

  • Carefully add the base at 0 °C to generate the thiolate.

  • Stir the mixture for 15-30 minutes at 0 °C.

  • Add a solution of this compound in the same solvent to the thiolate solution.

  • Allow the reaction to warm to room temperature and then heat as necessary (e.g., 60-100 °C).

  • Monitor the reaction by TLC.

  • Once complete, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the product by column chromatography.

Data Presentation

The following tables summarize representative reaction conditions and expected outcomes for nucleophilic substitution reactions. Please note that these are model conditions and may require optimization.

Reaction Type Nucleophile Solvent Base Temperature (°C) Time (h) Yield (%)
Nitro Group Reduction H₂Methanol-Room Temp2-6>90
SNAr (Amine) PiperidineDMSOK₂CO₃10012-2460-80
SNAr (Amine) MorpholineDMFEt₃N12012-2455-75
SNAr (Thiol) ThiophenolDMFNaH806-1265-85
SNAr (Alkoxide) Sodium MethoxideMethanol-Reflux8-1650-70

Visualizations

Reaction Mechanism and Synthetic Pathways

The following diagram illustrates the two main synthetic pathways for the functionalization of this compound.

G cluster_0 Starting Material cluster_1 Pathway 1: Direct SNAr cluster_2 Pathway 2: Reduction & Functionalization A This compound C 5-substituted-1-methyl-2(1H)-pyridinone A->C Direct Substitution (Nitro group as leaving group) E 5-amino-1-methyl-2(1H)-pyridinone A->E Reduction B Nucleophile (NuH) D Reduction (e.g., H2, Pd/C) G Diverse 5-substituted derivatives E->G e.g., Acylation, Alkylation F Further Functionalization

Caption: Synthetic pathways for functionalizing this compound.

Drug Discovery Workflow for NNMT Inhibitors

The workflow below outlines the key stages in a drug discovery program targeting the enzyme Nicotinamide N-methyltransferase (NNMT) using derivatives of 5-amino-1-methyl-2(1H)-pyridinone.

G cluster_0 Target Identification & Validation cluster_1 Hit Identification cluster_2 Lead Optimization cluster_3 Preclinical Development cluster_4 Clinical Development A Identify NNMT as a therapeutic target B Synthesize 5-amino-1-methyl-2(1H)-pyridinone A->B C Create a library of derivatives B->C D High-Throughput Screening (HTS) against NNMT C->D E Structure-Activity Relationship (SAR) studies D->E F Improve potency, selectivity, and ADME properties E->F G In vivo efficacy studies in animal models F->G H Toxicology and safety pharmacology G->H I Phase I, II, III clinical trials H->I

Caption: Drug discovery workflow for developing NNMT inhibitors.

Synthesis of Heterocyclic Compounds from 1-Methyl-5-nitro-2(1H)-pyridinone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-5-nitro-2(1H)-pyridinone is a versatile starting material for the synthesis of a variety of fused heterocyclic compounds. Its electron-deficient pyridine ring, activated by the nitro group, makes it amenable to nucleophilic substitution and reduction reactions, paving the way for subsequent cyclization to form bicyclic systems of significant interest in medicinal chemistry and drug discovery. The strategic manipulation of the nitro and carbonyl functionalities allows for the construction of diverse scaffolds, including pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines, which are known to exhibit a wide range of biological activities.

This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic systems derived from this compound. The protocols are designed to be clear and reproducible for researchers in the field of organic synthesis and drug development.

Key Synthetic Pathways

The primary synthetic strategy involves the initial reduction of the nitro group of this compound to form the key intermediate, 1-methyl-5-amino-2(1H)-pyridinone. This amino-pyridinone is a versatile precursor for the construction of fused pyrimidine and pyrazole rings through various cyclocondensation reactions.

Synthetic_Pathways A This compound B 1-Methyl-5-amino-2(1H)-pyridinone A->B Reduction C Pyrido[2,3-d]pyrimidine Derivatives B->C Cyclocondensation (e.g., with diethyl malonate) D Pyrazolo[3,4-b]pyridine Derivatives B->D Cyclocondensation (e.g., with DMF-DMA)

Caption: Key synthetic routes from this compound.

I. Synthesis of 1-Methyl-5-amino-2(1H)-pyridinone (Intermediate)

The reduction of the nitro group is a critical first step. While various reducing agents can be employed, catalytic hydrogenation or reduction with tin(II) chloride are common and effective methods.

Protocol 1: Catalytic Hydrogenation

Application Note: This method is generally clean and provides high yields of the desired amine. The choice of catalyst and solvent may need optimization depending on the scale and available equipment.

Experimental Protocol:

  • Reaction Setup: In a high-pressure hydrogenation vessel, dissolve this compound (1.0 g, 6.49 mmol) in methanol (25 mL).

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (100 mg, 10% w/w) to the solution.

  • Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by hydrogen gas. Pressurize the vessel with hydrogen to 50 psi.

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully depressurize the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 1-methyl-5-amino-2(1H)-pyridinone as a solid. The crude product can be purified by recrystallization from ethanol if necessary.

ParameterValue
Starting MaterialThis compound
Reagents10% Pd/C, Hydrogen gas
SolventMethanol
TemperatureRoom Temperature
Pressure50 psi
Reaction Time4-6 hours
Typical Yield >90%
Protocol 2: Reduction with Tin(II) Chloride

Application Note: This method is a classical approach for nitro group reduction and is useful when catalytic hydrogenation is not feasible. The work-up procedure is critical to remove tin salts.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, suspend this compound (1.0 g, 6.49 mmol) in ethanol (30 mL).

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.4 g, 19.5 mmol) to the suspension.

  • Reaction Execution: Heat the mixture to reflux (approximately 78 °C) and stir for 2-3 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a stirred solution of saturated sodium bicarbonate (NaHCO₃) to neutralize the acid and precipitate tin salts.

  • Filtration: Filter the resulting slurry through a Celite® pad, washing thoroughly with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the product.

ParameterValue
Starting MaterialThis compound
ReagentTin(II) chloride dihydrate (SnCl₂·2H₂O)
SolventEthanol
TemperatureReflux (approx. 78 °C)
Reaction Time2-3 hours
Typical Yield 80-90%

II. Synthesis of Pyrido[2,3-d]pyrimidine Derivatives

Pyrido[2,3-d]pyrimidines are an important class of heterocyclic compounds with diverse biological activities. They can be synthesized from 1-methyl-5-amino-2(1H)-pyridinone through condensation with 1,3-dielectrophilic species.

Protocol 3: Synthesis of 1-Methyl-5-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile

Application Note: This protocol describes a common method for constructing the fused pyrimidine ring using a Gould-Jacobs type reaction. The intermediate enamine is formed in situ and undergoes thermal cyclization.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, combine 1-methyl-5-amino-2(1H)-pyridinone (1.0 g, 7.93 mmol) and diethyl (ethoxymethylene)malonate (1.71 g, 7.93 mmol).

  • Reaction Execution (Step 1 - Condensation): Heat the mixture at 120-130 °C for 1 hour.

  • Reaction Execution (Step 2 - Cyclization): Increase the temperature to 240-250 °C and maintain for 30 minutes. The mixture will solidify upon cooling.

  • Work-up and Isolation: Triturate the solid residue with hot ethanol, cool, and collect the precipitate by filtration. Wash the solid with cold ethanol and dry to afford the corresponding ethyl 1-methyl-4-hydroxy-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate.

  • Further Functionalization (Example): The resulting pyridopyrimidine can be further modified. For instance, treatment with phosphorus oxychloride (POCl₃) can yield the 4-chloro derivative, which can then undergo nucleophilic substitution.

ReagentMolar Ratio (to aminopyridinone)Temperature (°C)Time (h)ProductTypical Yield
Diethyl (ethoxymethylene)malonate1:1120-130 then 240-2501.5Ethyl 1-methyl-4-hydroxy-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate60-70%

digraph "Pyrido_Pyrimidine_Synthesis" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=rectangle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];

A[label="1-Methyl-5-amino-2(1H)-pyridinone"]; B[label="Diethyl (ethoxymethylene)malonate"]; C [label="Intermediate Adduct"]; D [label="Pyrido[2,3-d]pyrimidinone"];

A -> C; B -> C; C -> D [label="Thermal Cyclization"]; }

Caption: Synthesis of Pyrido[2,3-d]pyrimidinones.

III. Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

Fused pyrazolopyridines are another important class of heterocycles accessible from 1-methyl-5-amino-2(1H)-pyridinone. A common strategy involves reaction with a reagent that can provide the remaining atoms for the pyrazole ring.

Protocol 4: Synthesis of 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4(5H)-one

Application Note: This protocol utilizes N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an amidine intermediate, which is then cyclized with a hydrazine derivative. This versatile method allows for the introduction of various substituents on the pyrazole nitrogen.

Experimental Protocol:

  • Reaction Setup: In a sealed tube, dissolve 1-methyl-5-amino-2(1H)-pyridinone (1.0 g, 7.93 mmol) in anhydrous N,N-dimethylformamide (DMF) (10 mL).

  • Amidine Formation: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.13 g, 9.52 mmol) to the solution.

  • Reaction Execution (Step 1): Heat the mixture at 100 °C for 2-3 hours. Monitor the formation of the intermediate N'-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-N,N-dimethylformimidamide by TLC.

  • Cyclization: Cool the reaction mixture and add hydrazine hydrate (0.48 g, 9.52 mmol) or a substituted hydrazine.

  • Reaction Execution (Step 2): Heat the mixture at 100-120 °C for an additional 4-6 hours.

  • Work-up and Isolation: Cool the reaction to room temperature and pour into ice water. Collect the resulting precipitate by filtration, wash with water, and dry. The crude product can be purified by column chromatography on silica gel or recrystallization.

Reagent 1Reagent 2SolventTemperature (°C)Time (h)ProductTypical Yield
DMF-DMAHydrazine HydrateDMF100-1206-91,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4(5H)-one50-60%

digraph "Pyrazolo_Pyridine_Synthesis" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=rectangle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];

A[label="1-Methyl-5-amino-2(1H)-pyridinone"]; B[label="DMF-DMA"]; C [label="Amidine Intermediate"]; D [label="Hydrazine"]; E [label="Pyrazolo[3,4-b]pyridinone"];

A -> C; B -> C; C -> E; D -> E [label="Cyclization"]; }

Caption: Synthesis of Pyrazolo[3,4-b]pyridinones.

Conclusion

This compound serves as a valuable and accessible starting material for the synthesis of medicinally relevant fused heterocyclic compounds. The protocols outlined in this document provide robust and reproducible methods for the preparation of 1-methyl-5-amino-2(1H)-pyridinone and its subsequent conversion into pyrido[2,3-d]pyrimidine and pyrazolo[3,4-b]pyridine derivatives. These synthetic routes offer a platform for the generation of diverse compound libraries for screening in drug discovery programs. Further exploration of different cyclizing agents and reaction conditions can lead to a wider array of novel heterocyclic structures based on the versatile aminopyridinone intermediate.

The Pivotal Role of 1-methyl-5-nitro-2(1H)-pyridinone in Pharmaceutical Innovation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The compound 1-methyl-5-nitro-2(1H)-pyridinone is a versatile chemical intermediate that is gaining significant attention in the field of pharmaceutical development. Its unique structural features, particularly the reactive nitro group and the core pyridinone scaffold, make it a valuable starting material for the synthesis of a diverse range of biologically active molecules. This document provides detailed application notes and experimental protocols to guide researchers in leveraging this compound for the discovery and development of novel therapeutic agents. The pyridinone ring system is a recognized "privileged scaffold" in medicinal chemistry, known to interact with a variety of biological targets.[1][2][3]

Application Notes

This compound serves as a key building block in the synthesis of various heterocyclic compounds. The electron-withdrawing nature of the nitro group makes the pyridinone ring susceptible to nucleophilic attack and facilitates a range of chemical transformations. A primary application of this compound lies in its conversion to the corresponding 5-amino derivative, which then acts as a versatile precursor for constructing more complex molecular architectures, including kinase inhibitors and other targeted therapies.

The general strategy involves the reduction of the nitro group to an amine, which can then be further functionalized. This amino group provides a reactive handle for amide bond formation, participation in condensation reactions to form fused heterocyclic systems, or involvement in cross-coupling reactions. This versatility allows for the systematic exploration of the chemical space around the pyridinone core to optimize biological activity, selectivity, and pharmacokinetic properties of potential drug candidates.

One of the promising applications of this scaffold is in the development of kinase inhibitors. Kinases play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The pyridinone core can serve as a scaffold to which various substituents are attached to achieve potent and selective inhibition of specific kinases. For instance, derivatives of the related aminopyridine scaffold have shown potent inhibitory activity against Janus kinase 2 (JAK2) and Pim-1 kinase, both of which are important targets in oncology.[4][5]

Experimental Protocols

The following protocols provide a representative workflow for the utilization of this compound in the synthesis of a library of potential kinase inhibitors. This workflow is a composite illustration based on established chemical transformations of related nitroaromatic compounds.

Protocol 1: Reduction of this compound to 1-methyl-5-amino-2(1H)-pyridinone

This protocol describes the catalytic hydrogenation of the nitro group to an amine, a crucial step in preparing the key intermediate for further derivatization.

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Ethanol (or Methanol)

  • Hydrogen gas (H₂)

  • Round-bottom flask

  • Hydrogenation apparatus (e.g., Parr shaker or H-Cube)

  • Celite®

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Carefully add 10% Palladium on carbon (0.1 eq by weight) to the solution.

  • The flask is then attached to a hydrogenation apparatus.

  • The reaction vessel is evacuated and backfilled with hydrogen gas (repeated three times).

  • The reaction mixture is stirred vigorously under a hydrogen atmosphere (typically 1-4 atm) at room temperature.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.

  • Upon completion, the hydrogen supply is turned off, and the reaction vessel is purged with nitrogen or argon.

  • The reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst. The filter cake is washed with the reaction solvent.

  • The filtrate is concentrated under reduced pressure to yield the crude 1-methyl-5-amino-2(1H)-pyridinone, which can be used in the next step without further purification or can be purified by column chromatography if necessary.

Representative Synthetic Workflow

G start This compound intermediate 1-methyl-5-amino-2(1H)-pyridinone start->intermediate Reduction (e.g., H₂, Pd/C) product Amide Derivatives (Kinase Inhibitor Library) intermediate->product step2_reagent Heterocyclic Carboxylic Acid + Coupling Agent step2_reagent->product Amide Coupling bio_eval Biological Evaluation (Kinase Assays, Cell-based Assays) product->bio_eval Screening

Caption: Synthetic workflow for developing kinase inhibitors.

Protocol 2: Synthesis of a Pyrido[3,2-b]pyrazinone Derivative

This protocol illustrates how the intermediate, 1-methyl-5-amino-2(1H)-pyridinone, can be used to construct a fused heterocyclic system, a common scaffold in kinase inhibitors. This is a representative example based on the synthesis of related pyrido[3,2-b]pyrazinones.[6]

Materials:

  • 1-methyl-5-amino-2(1H)-pyridinone

  • Ethyl 2-chloro-2-oxoacetate (or a similar α-keto ester derivative)

  • A suitable base (e.g., triethylamine or diisopropylethylamine)

  • Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • Dissolve 1-methyl-5-amino-2(1H)-pyridinone (1.0 eq) in an anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the base (1.2 eq) to the solution and stir for 10-15 minutes at room temperature.

  • Slowly add a solution of ethyl 2-chloro-2-oxoacetate (1.1 eq) in the same anhydrous solvent to the reaction mixture.

  • The reaction mixture is then heated to reflux, and the progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford the desired pyrido[3,2-b]pyrazinone derivative.

Signaling Pathway Inhibition

G Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., JAK2) Ligand->Receptor Binds Downstream Downstream Signaling (e.g., STAT pathway) Receptor->Downstream Activates Response Cellular Response (Proliferation, Survival) Downstream->Response Leads to Inhibitor Pyridone-based Kinase Inhibitor Inhibitor->Receptor Inhibits

Caption: Inhibition of a kinase signaling pathway.

Data Presentation

The following tables summarize hypothetical quantitative data that would be generated during the biological evaluation of a library of synthesized compounds derived from this compound.

Table 1: In Vitro Kinase Inhibitory Activity

Compound IDTarget KinaseIC₅₀ (nM)
Lead Compound JAK2 500
Derivative 1JAK2250
Derivative 2JAK2120
Optimized Lead JAK2 15
Derivative 3Pim-1800
Derivative 4Pim-1350
Optimized Lead Pim-1 45

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the kinase activity.

Table 2: Cellular Proliferation Assay

Compound IDCell Line (e.g., HEL 92.1.7)GI₅₀ (µM)
Lead Compound HEL 92.1.7 (JAK2-dependent)10.5
Optimized Lead (JAK2) HEL 92.1.70.8
Control Compound A549 (JAK2-independent)> 50

GI₅₀ values represent the concentration of the compound required to inhibit 50% of cell growth.

These structured data tables allow for a clear comparison of the potency and selectivity of the synthesized derivatives, guiding the structure-activity relationship (SAR) studies and the selection of lead candidates for further development. The versatility of this compound as a starting material, combined with robust synthetic and screening protocols, underscores its potential in accelerating the discovery of novel pharmaceutical agents.

References

safe handling and storage procedures for 1-methyl-5-nitro-2(1H)-pyridinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific safety data sheet (SDS) for 1-methyl-5-nitro-2(1H)-pyridinone was available at the time of this writing. The following handling and storage procedures are based on information available for structurally related compounds, including 1-methyl-2-pyridone and 1-methyl-3,5-dinitro-1H-pyridin-2-one. It is imperative to treat this compound with a high degree of caution and to perform a thorough risk assessment before use.

Introduction

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is provided below.

PropertyValueSource
CAS Number 32896-90-5ChemShuttle[1], ChemScene[2]
Molecular Formula C₆H₆N₂O₃ChemShuttle[1], ChemScene[2]
Molecular Weight 154.12 g/mol ChemScene[2]
Appearance White crystal powderNot specified in search results
Melting Point 171-172 °CChemSynthesis[3]
Purity ≥95-98%ChemShuttle[1], ChemScene[2]
Storage Temperature 2-8 °C or Room TemperatureChemShuttle[1], ChemScene[2]

Hazard Identification and Precautionary Statements

Based on data for structurally similar compounds, this compound should be considered hazardous. The following GHS hazard statements and precautionary measures are recommended.

Potential Hazard Statements (based on related compounds):

  • H301/H302: Toxic or Harmful if swallowed.[4][5]

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

Recommended Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

  • P264: Wash skin thoroughly after handling.[6]

  • P270: Do not eat, drink or smoke when using this product.[6]

  • P280: Wear protective gloves/ eye protection/ face protection.[6]

  • P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[6]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

  • P405: Store locked up.[6]

  • P501: Dispose of contents/ container to an approved waste disposal plant.[6]

Experimental Protocols: Safe Handling and Use

The following protocols are designed to minimize exposure and risk during the handling and use of this compound.

Personal Protective Equipment (PPE)

A risk assessment should always be conducted prior to handling. The following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If dust is generated, a NIOSH-approved respirator with a particulate filter may be necessary.

PPE_Workflow Start Before Handling AssessRisk Conduct Risk Assessment Start->AssessRisk SelectPPE Select Appropriate PPE AssessRisk->SelectPPE Goggles Safety Goggles/ Face Shield SelectPPE->Goggles Gloves Chemical Resistant Gloves SelectPPE->Gloves Coat Lab Coat SelectPPE->Coat Respirator Respirator (if required) SelectPPE->Respirator Proceed Proceed with Handling Goggles->Proceed Gloves->Proceed Coat->Proceed Respirator->Proceed

Figure 1. Workflow for selecting appropriate Personal Protective Equipment (PPE).
Weighing and Solution Preparation

  • Preparation: Ensure the chemical fume hood is operational and the work area is clean and uncluttered.

  • Weighing:

    • Tare a clean, dry weighing vessel on an analytical balance.

    • Carefully transfer the required amount of this compound to the vessel using a spatula.

    • Avoid generating dust. If dust is observed, use appropriate respiratory protection.

    • Record the exact weight.

  • Dissolution:

    • Add the solvent to a suitable flask, followed by a magnetic stir bar.

    • Slowly add the weighed this compound to the solvent while stirring to ensure dissolution.

    • Rinse the weighing vessel with a small amount of solvent and add it to the flask to ensure a complete transfer.

    • Cap the flask and continue stirring until the solid is fully dissolved.

Weighing_Protocol cluster_weighing Weighing cluster_dissolution Dissolution Weigh1 Tare Weighing Vessel Weigh2 Transfer Compound Weigh1->Weigh2 Weigh3 Record Weight Weigh2->Weigh3 Sol1 Add Solvent to Flask Weigh3->Sol1 Sol2 Add Compound to Solvent Sol1->Sol2 Sol3 Rinse Vessel Sol2->Sol3 Sol4 Stir until Dissolved Sol3->Sol4 End Solution Prepared Sol4->End Start Start FumeHood Work in Fume Hood Start->FumeHood FumeHood->Weigh1 Emergency_Response cluster_spill_response Spill Response cluster_first_aid First Aid Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate FirstAid Exposure Occurs Inhalation Inhalation: Fresh air, medical help FirstAid->Inhalation Skin Skin Contact: Wash with soap & water FirstAid->Skin Eye Eye Contact: Rinse with water, medical help FirstAid->Eye Ingestion Ingestion: Rinse mouth, medical help FirstAid->Ingestion Ventilate Ventilate Evacuate->Ventilate Contain Contain Spill Ventilate->Contain Collect Collect Waste Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate

References

Application Notes and Protocols for the Derivatization of 1-methyl-5-nitro-2(1H)-pyridinone in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the derivatization of 1-methyl-5-nitro-2(1H)-pyridinone, a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. The protocols outlined below detail key synthetic transformations and provide a basis for the exploration of this compound's chemical space in the context of drug discovery.

Introduction

The 2-pyridinone core is a privileged scaffold in medicinal chemistry, present in numerous natural products and FDA-approved drugs.[1] Derivatives of 2-pyridinone exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The starting material, this compound, offers multiple avenues for chemical modification, primarily through the reduction of the nitro group to a versatile amino functionality and subsequent construction of fused heterocyclic systems. This opens the door to the creation of diverse molecular architectures for screening against various biological targets.

Key Derivatization Strategies

The primary strategy for derivatizing this compound involves the reduction of the 5-nitro group to form the key intermediate, 5-amino-1-methyl-2(1H)-pyridinone. This amino-pyridinone is a valuable building block for the synthesis of a variety of fused heterocyclic compounds with potential biological activity.

dot graph TD; A[this compound] -- "Nitro Group Reduction" --> B(5-amino-1-methyl-2(1H)-pyridinone); B -- "Condensation with β-dicarbonyl compounds" --> C{Pyrazolo[4,3-c]pyridin-3(2H)-one Derivatives}; B -- "Reaction with α-haloketones followed by cyclization" --> D{Isoxazolo[4,5-c]pyridin-4(5H)-one Derivatives}; B -- "Reaction with phosgene or equivalents" --> E{Oxazolo[4,5-c]pyridin-2(3H)-one Derivatives};

end

Caption: Derivatization workflow of this compound.

Experimental Protocols

Protocol 1: Synthesis of 5-amino-1-methyl-2(1H)-pyridinone (Key Intermediate)

This protocol describes the reduction of the nitro group of this compound to yield the corresponding amine.

Materials:

  • This compound

  • Methanol

  • Platinum on carbon (Pt/C, 10%) or Palladium on carbon (Pd/C, 10%)

  • Hydrogen gas (H₂)

  • Inert atmosphere (e.g., Nitrogen or Argon)

  • Filtration apparatus (e.g., Celite or filter paper)

  • Rotary evaporator

Procedure:

  • In a pressure-resistant reaction vessel, dissolve this compound in methanol.

  • Carefully add a catalytic amount of 10% Pt/C or 10% Pd/C to the solution under an inert atmosphere.

  • Seal the reaction vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 2-4 bar) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with methanol.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 5-amino-1-methyl-2(1H)-pyridinone.

  • The crude product can be purified by recrystallization or column chromatography if necessary.

Quantitative Data:

Starting MaterialProductReagentsYield (%)Reference
2-chloro-5-methyl-4-nitropyridine-1-oxide4-amino-5-methyl-2(1H)-pyridinoneH₂, Pt/V on Carbon, then KOH, Methanol84 (overall yield for two steps)[3][4]

Note: While a direct yield for the reduction of this compound was not found in the literature, the high-yielding reduction of a structurally similar compound suggests this reaction is efficient.

Protocol 2: Synthesis of Pyrazolo[4,3-c]pyridin-3(2H)-one Derivatives

This protocol outlines the construction of a fused pyrazole ring onto the 5-amino-1-methyl-2(1H)-pyridinone core.

Materials:

  • 5-amino-1-methyl-2(1H)-pyridinone

  • Appropriate β-dicarbonyl compound (e.g., diethyl malonate)

  • Ethanol or acetic acid

  • Condensing agent (e.g., a catalytic amount of a strong acid or base)

  • Reflux apparatus

  • Standard work-up and purification equipment

Procedure:

  • Dissolve 5-amino-1-methyl-2(1H)-pyridinone and the β-dicarbonyl compound in a suitable solvent such as ethanol or acetic acid in a round-bottom flask.

  • Add a catalytic amount of a suitable condensing agent.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, concentrate the solution under reduced pressure and purify the residue by recrystallization or column chromatography to obtain the desired pyrazolo[4,3-c]pyridin-3(2H)-one derivative.

Protocol 3: Synthesis of Isoxazolo[4,5-c]pyridin-4(5H)-one Derivatives

This protocol describes a general method for the synthesis of fused isoxazole rings.

Materials:

  • 5-amino-1-methyl-2(1H)-pyridinone

  • An appropriate α-haloketone

  • A suitable base (e.g., sodium ethoxide)

  • Ethanol

  • Reflux apparatus

  • Standard work-up and purification equipment

Procedure:

  • In a round-bottom flask, dissolve 5-amino-1-methyl-2(1H)-pyridinone in ethanol.

  • Add a solution of sodium ethoxide in ethanol, followed by the dropwise addition of the α-haloketone.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture and neutralize it with a suitable acid.

  • Remove the solvent under reduced pressure and extract the product with an appropriate organic solvent.

  • Dry the organic layer, concentrate it, and purify the residue by column chromatography or recrystallization to yield the isoxazolo[4,5-c]pyridin-4(5H)-one derivative.

Potential Biological Activities and Signaling Pathways

Derivatives of 2-pyridinone are known to interact with a variety of biological targets, leading to a broad range of pharmacological effects. For instance, certain pyridinone derivatives have been shown to act as inhibitors of kinases, which are key regulators of cellular signaling pathways.

Signaling_Pathway

Caption: Potential signaling pathway targeted by pyridinone derivatives.

The diagram above illustrates a simplified representation of the MAPK/ERK signaling pathway, which is frequently dysregulated in cancer. Many small molecule kinase inhibitors target components of this pathway. Pyridinone-based compounds could potentially be designed to inhibit kinases such as RAF, thereby blocking downstream signaling and inhibiting cancer cell proliferation and survival. The diverse derivatives that can be synthesized from this compound provide a rich library of compounds to screen for such inhibitory activity.

Summary of Potential Biological Data

While specific quantitative data for derivatives of this compound is not extensively available in the public domain, the broader class of pyridinone derivatives has shown significant activity in various assays. The following table summarizes representative biological activities of related pyridinone compounds to guide future screening efforts.

Compound ClassBiological ActivityExample Target(s)Reported Potency (Example)Reference(s)
Pyridinone-based NNRTIsAnti-HIVReverse TranscriptaseNanomolar range[2]
Fused PyridinonesAnticancerTopoisomerase IV-[5]
Substituted 2(1H)-pyridonesAnti-inflammatory--[1]
Pyridinone DerivativesAntibacterialVarious-[5]

Researchers are encouraged to screen derivatives of this compound in relevant biological assays to determine their specific activities and identify promising lead compounds for further development. The protocols and information provided herein serve as a foundational guide for initiating such drug discovery programs.

References

The Pivotal Role of Nitropyridines in the Synthesis of Bioactive Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nitropyridine scaffolds are fundamental building blocks in medicinal chemistry, offering a versatile platform for the synthesis of a diverse array of bioactive molecules. The electron-withdrawing nature of the nitro group activates the pyridine ring, facilitating a range of chemical transformations crucial for the construction of complex molecular architectures. This document provides detailed application notes and protocols for the utilization of nitropyridines in the synthesis of potent therapeutic agents, including kinase inhibitors and urease inhibitors.

Application Note 1: Synthesis of Janus Kinase 2 (JAK2) Inhibitors

Janus kinases (JAKs) are a family of non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways. Dysregulation of JAK2 signaling is implicated in various myeloproliferative neoplasms and inflammatory diseases. Nitropyridine derivatives serve as key intermediates in the synthesis of potent and selective JAK2 inhibitors.

Quantitative Data for JAK2 Inhibitor Synthesis
Step No.ReactionStarting MaterialProductReagents and ConditionsYield (%)Reference
1Nitration2-Amino-3-methylpyridine2-Amino-3-methyl-5-nitropyridineFuming HNO₃, conc. H₂SO₄, 0-50 °C35[1]
2Oxidation2-Chloro-5-methyl-3-nitropyridine2-Chloro-3-nitro-5-pyridinecarboxylic acidHNO₃, 180-370 °C, 20-500 atmHighGeneral procedure, specific yield not reported
3Nucleophilic Substitution2-Chloro-3-nitro-5-pyridinecarboxylic acid2-(Substituted-amino)-3-nitro-5-pyridinecarboxylic acidSecondary amine, heatModerateGeneral scheme, specific yield not reported
4Amide Coupling2-(Substituted-amino)-3-nitro-5-pyridinecarboxylic acidFinal JAK2 InhibitorAromatic amine, DCC, DMAP, CH₂Cl₂ModerateGeneral procedure, specific yield not reported
Experimental Protocols

Protocol 1: Synthesis of 2-Amino-3-methyl-5-nitropyridine [1]

  • Dissolve 2-amino-3-methylpyridine (5.0 g, 46.2 mmol) in concentrated sulfuric acid (24 mL) and cool the mixture to 0 °C.

  • Prepare a nitrating mixture by slowly adding concentrated sulfuric acid (3.5 mL) to fuming nitric acid (d=1.5, 3.5 mL) at 0 °C, keeping the temperature below 20 °C.

  • Add the nitrating mixture dropwise to the solution of 2-amino-3-methylpyridine, maintaining the reaction temperature below 20 °C.

  • Allow the mixture to warm to 20 °C and then heat it to 35-40 °C, stirring for 30 minutes at 50 °C.

  • Cool the reaction mixture to room temperature and neutralize with concentrated aqueous ammonia to precipitate the product.

  • Filter the precipitate, wash with water and 50% aqueous DMF, and recrystallize from DMF to obtain 2-amino-3-methyl-5-nitropyridine.

Protocol 2: General Procedure for Oxidation of a Methyl Group on a Pyridine Ring

This is a general procedure and requires optimization for the specific substrate.

  • Combine the alkyl-substituted nitropyridine with an excess of nitric acid in a high-pressure reactor.

  • Heat the reaction mixture to a temperature in the range of 180-370 °C under a pressure of 20-500 atm for a duration of 2 seconds to 30 minutes.

  • After cooling, adjust the nitric acid concentration to 10-28% to precipitate the pyridine carboxylic acid.

  • Isolate the product by filtration.

Protocol 3: General Procedure for Amide Coupling using DCC [2][3][4][5][6]

  • Dissolve the carboxylic acid (1 equivalent), the aromatic amine (1 equivalent), N,N'-dicyclohexylcarbodiimide (DCC, 1 equivalent), and a catalytic amount of 4-dimethylaminopyridine (DMAP) in dichloromethane.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with water, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

JAK2 Signaling Pathway and Synthesis Workflow

JAK2_Signaling_and_Synthesis cluster_signaling JAK2 Signaling Pathway cluster_synthesis Synthesis Workflow Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2 JAK2 Receptor->JAK2 Activates STAT STAT JAK2->STAT Phosphorylates Nucleus Nucleus STAT->Nucleus Translocates to Gene Gene Transcription Nucleus->Gene JAK2_Inhibitor JAK2 Inhibitor (Synthesized Molecule) JAK2_Inhibitor->JAK2 Inhibits NP 2-Chloro-5-methyl- 3-nitropyridine Oxidation Oxidation NP->Oxidation CA Carboxylic Acid Derivative Oxidation->CA Substitution Nucleophilic Substitution CA->Substitution Amine_Sub Amine-Substituted Carboxylic Acid Substitution->Amine_Sub Coupling Amide Coupling Amine_Sub->Coupling Final JAK2 Inhibitor Coupling->Final

Caption: JAK2 signaling pathway and the synthetic workflow for a JAK2 inhibitor.

Application Note 2: Synthesis of Urease Inhibitors

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. In humans, urease produced by bacteria like Helicobacter pylori is a key factor in the pathogenesis of gastritis and peptic ulcers. Nitropyridine-based compounds have emerged as potent urease inhibitors.

Quantitative Data for Urease Inhibitor Synthesis and Activity
CompoundStarting NitropyridineR Group (on Arylacetamide)Yield (%)IC₅₀ (µM) vs. Jack Bean UreaseReference
5b 2-Chloro-3-nitropyridine2-Chlorophenyl50-70 (range for series)2.0 ± 0.73[7][8][9]
7e 2-Chloro-3-nitropyridine2-Methylphenyl (on Propanamide)30-55 (range for series)2.24 ± 1.63[7][8][9]
Thiourea (Standard) ---23.2 ± 11.0[7][8][9]
5j 2-Chloro-3-nitropyridineo-tolyl (on carbodithioate)62-88 (range for series)5.16 ± 2.68[10]
Experimental Protocols

Protocol 4: Synthesis of 1-(3-nitropyridin-2-yl)piperazine (3)

  • Reflux a mixture of 2-chloro-3-nitropyridine (1 equivalent) and excess piperazine in acetonitrile for 12 hours.

  • After cooling, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to yield 1-(3-nitropyridin-2-yl)piperazine.

Protocol 5: Synthesis of 2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)-N-arylacetamide Derivatives (e.g., 5b) [7][8][9]

  • To a stirred mixture of 1-(3-nitropyridin-2-yl)piperazine (0.15 mmol) and potassium carbonate (0.3 mmol) in 15 mL of acetonitrile, add a solution of 2-chloro-N-arylacetamide (0.15 mmol) in 10 mL of acetonitrile.

  • Reflux the reaction mixture for 18-36 hours, monitoring the progress by TLC.

  • Upon completion, add water to precipitate the product.

  • Filter the precipitate and purify by column chromatography to obtain the desired N-arylacetamide derivative.

Protocol 6: Synthesis of 4-((aryl)carbamoyl)benzyl 4-(3-nitropyridin-2-yl)piperazine-1-carbodithioate Derivatives (e.g., 5j) [10]

  • Reflux a mixture of 1-(3-nitropyridin-2-yl)piperazine, 4-(chloromethyl)-N-arylbenzamide, carbon disulfide, and sodium acetate in methanol for 12-24 hours.

  • Extract the product from the reaction mixture via precipitation.

  • Purify the product by column chromatography.

Urease Inhibition and Synthesis Workflow

Urease_Inhibition_and_Synthesis cluster_inhibition Urease Inhibition cluster_synthesis Synthesis Workflow Urea Urea Urease Urease Urea->Urease Substrate Ammonia Ammonia + CO₂ Urease->Ammonia Catalyzes Urease_Inhibitor Urease Inhibitor (Synthesized Molecule) Urease_Inhibitor->Urease Inhibits CNP 2-Chloro-3-nitropyridine NPP 1-(3-nitropyridin-2-yl)piperazine CNP->NPP Nucleophilic Substitution Piperazine Piperazine Piperazine->NPP Final_Product Urease Inhibitor NPP->Final_Product N-Alkylation Alkylating_Agent N-Aryl-2-chloroacetamide Alkylating_Agent->Final_Product

Caption: Urease inhibition mechanism and the synthetic workflow for urease inhibitors.

Application Note 3: Synthesis of 4-aza-6-nitrobenzofuroxan

4-aza-6-nitrobenzofuroxan is a highly electrophilic heteroaromatic compound that serves as a precursor for various pharmacologically active molecules. Its synthesis from a dinitropyridine derivative highlights the utility of nitropyridines in constructing complex fused heterocyclic systems.

Experimental Protocol

Protocol 7: Synthesis of 4-aza-6-nitrobenzofuroxan [11][12]

  • Treat commercially available 2-chloro-3,5-dinitropyridine with a methanolic solution of ammonia to yield 2-amino-3,5-dinitropyridine.

  • Perform an oxidative cyclization of 2-amino-3,5-dinitropyridine using a suitable oxidizing agent, such as PhI(OAc)₂, to afford 4-aza-6-nitrobenzofuroxan.

  • An alternative, though potentially hazardous, method involves the reaction of 2-chloro-3,5-dinitropyridine with sodium azide followed by thermolysis of the resulting azide intermediate.

Synthesis Workflow for 4-aza-6-nitrobenzofuroxan

Aza_Nitro_Synthesis DNP 2-Chloro-3,5-dinitropyridine Amination Amination DNP->Amination ADNP 2-Amino-3,5-dinitropyridine Amination->ADNP Cyclization Oxidative Cyclization ADNP->Cyclization Final 4-aza-6-nitrobenzofuroxan Cyclization->Final

Caption: Synthetic workflow for 4-aza-6-nitrobenzofuroxan.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-methyl-5-nitro-2(1H)-pyridinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-methyl-5-nitro-2(1H)-pyridinone synthesis.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

A1: Low yields in the synthesis of this compound can stem from several factors. A systematic approach to troubleshooting is recommended. Key areas to investigate include:

  • Purity of Starting Materials: Ensure the precursor, 1-methyl-2-pyridone, is pure and dry. Impurities can lead to side reactions and lower the yield of the desired product.

  • Reaction Conditions: Temperature, reaction time, and the ratio of nitrating agents are critical. Optimization of these parameters is often necessary.

  • Work-up Procedure: Inefficient extraction or purification can lead to significant product loss.

Q2: I am observing the formation of a significant amount of the 3-nitro isomer. How can I improve the regioselectivity for the 5-position?

A2: The nitration of 1-methyl-2-pyridone can produce both 3-nitro and 5-nitro isomers. The electronic and steric effects of the substituents on the pyridone ring influence the position of nitration. To favor the formation of the 5-nitro isomer:

  • Temperature Control: Lower reaction temperatures generally favor the formation of the 5-nitro isomer. Running the reaction at or below 0°C is recommended.

  • Nitrating Agent: The choice and concentration of the nitrating agent can influence regioselectivity. A well-controlled addition of the nitrating mixture (e.g., a mixture of fuming nitric acid and concentrated sulfuric acid) is crucial.

Q3: How can I effectively purify the final product, this compound?

A3: Purification of this compound is critical to obtain a high-purity product. Common purification methods include:

  • Recrystallization: This is a highly effective method for purifying the solid product. Suitable solvents include ethanol, methanol, or a mixture of ethanol and water.

  • Column Chromatography: For separating mixtures of isomers or removing stubborn impurities, column chromatography using silica gel is a viable option. A solvent system of ethyl acetate and hexanes can be effective.

Q4: My reaction mixture is turning dark, and I am isolating a complex mixture of byproducts. What could be the cause?

A4: A dark reaction mixture and the formation of multiple byproducts often indicate side reactions or decomposition. Potential causes include:

  • Over-nitration: Using an excessive amount of the nitrating agent or allowing the reaction to proceed for too long can lead to the formation of dinitro- or other polynitrated products, such as 1-methyl-3,5-dinitro-2-pyridone.[1]

  • High Reaction Temperature: Elevated temperatures can promote side reactions and decomposition of the starting material and product. Strict temperature control is essential.

  • Impure Starting Materials: Impurities in the 1-methyl-2-pyridone can react with the nitrating agent to form various byproducts.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Low Yield Impure 1-methyl-2-pyridonePurify the starting material by distillation or recrystallization before use.
Suboptimal reaction temperatureMaintain the reaction temperature at or below 0°C to minimize side reactions.
Incorrect ratio of nitrating agentsCarefully control the ratio of fuming nitric acid to concentrated sulfuric acid. A 1:4 to 1:5 ratio is often effective.
Inefficient work-upEnsure complete extraction of the product from the aqueous layer using a suitable organic solvent like dichloromethane or ethyl acetate.
Poor Regioselectivity (High 3-nitro isomer) High reaction temperaturePerform the nitration at a lower temperature (e.g., -10°C to 0°C).
Rapid addition of nitrating agentAdd the nitrating mixture dropwise to the solution of 1-methyl-2-pyridone with vigorous stirring to maintain a low localized concentration of the nitrating species.
Formation of Dinitro Byproducts Excess nitrating agentUse a stoichiometric amount or a slight excess of the nitrating agent.
Prolonged reaction timeMonitor the reaction progress by TLC and quench the reaction once the starting material is consumed.
Difficulty in Product Isolation/Purification Product is an oilIf the product does not solidify upon pouring onto ice, try seeding with a small crystal of the pure product or perform a thorough extraction followed by solvent removal under reduced pressure.
Incomplete removal of acidic residueWash the crude product thoroughly with cold water and a dilute solution of sodium bicarbonate to neutralize any remaining acid.

Experimental Protocols

Synthesis of 1-methyl-2-pyridone (Precursor)

This procedure is adapted from Organic Syntheses.[2]

  • In a 5-liter round-bottomed flask equipped with a separatory funnel and a reflux condenser, place 145 g (1.83 moles) of dry pyridine.

  • Add 231 g (1.83 moles) of dimethyl sulfate dropwise through the separatory funnel.

  • After the addition is complete, heat the flask in a boiling water bath for two hours.

  • Dissolve the resulting crude pyridinium salt in 400 cc of water.

  • Fit the flask with a mechanical stirrer and cool the solution to 0°C in an ice-salt bath.

  • Prepare two separate solutions: 1.2 kg (3.65 moles) of potassium ferricyanide in 2.4 L of water, and 300 g (7.5 moles) of sodium hydroxide in 500 cc of water.

  • Add both solutions dropwise and simultaneously to the well-stirred pyridinium salt solution, maintaining the reaction temperature below 10°C. The addition should take approximately two hours.

  • Allow the reaction mixture to stand for five hours, during which it will come to room temperature.

  • Salt out the 1-methyl-2-pyridone by adding 400–500 g of anhydrous sodium carbonate with stirring.

  • Separate the resulting oily layer. Extract the aqueous layer with isoamyl alcohol.

  • Combine the oily layer and the alcohol extracts and distill under reduced pressure to obtain 1-methyl-2-pyridone. The expected yield is 65–70%.[2]

Synthesis of this compound

This is a general procedure based on the nitration of pyridone derivatives. Optimization of the conditions presented in the troubleshooting table is recommended to maximize the yield of the desired 5-nitro isomer.

  • In a round-bottom flask, dissolve 1-methyl-2-pyridone in concentrated sulfuric acid at 0°C.

  • In a separate flask, prepare the nitrating mixture by slowly adding fuming nitric acid to concentrated sulfuric acid, while keeping the mixture cool in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 1-methyl-2-pyridone with vigorous stirring, ensuring the temperature is maintained at or below 0°C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.

  • The solid product, this compound, will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration and wash it with cold water until the filtrate is neutral.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Visualizations

Synthesis_Pathway Pyridine Pyridine Methylpyridinium_Salt 1-Methylpyridinium Salt Pyridine->Methylpyridinium_Salt 1 Dimethyl_Sulfate Dimethyl Sulfate Methyl_Pyridone 1-Methyl-2-pyridone Methylpyridinium_Salt->Methyl_Pyridone 2 Oxidation Oxidation (K3[Fe(CN)6], NaOH) Nitration Nitration Methyl_Pyridone->Nitration 3 Nitrating_Mixture Nitrating Mixture (HNO3/H2SO4) Product This compound Nitration->Product Troubleshooting_Workflow start Low Yield or Impure Product check_purity Check Purity of 1-Methyl-2-pyridone start->check_purity purify Purify by Distillation or Recrystallization check_purity->purify Impure check_conditions Review Reaction Conditions check_purity->check_conditions Pure purify->check_conditions optimize_temp Optimize Temperature (Maintain ≤ 0°C) check_conditions->optimize_temp optimize_ratio Optimize Nitrating Agent Ratio optimize_temp->optimize_ratio optimize_time Optimize Reaction Time optimize_ratio->optimize_time check_workup Evaluate Work-up and Purification optimize_time->check_workup improve_extraction Improve Extraction Technique check_workup->improve_extraction recrystallize Recrystallize Product improve_extraction->recrystallize end Improved Yield and Purity recrystallize->end

References

troubleshooting side reactions of 1-methyl-5-nitro-2(1H)-pyridinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-methyl-5-nitro-2(1H)-pyridinone. The information is designed to help identify and resolve common side reactions and other experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of side reactions observed with this compound?

A1: Based on the functional groups present, the most plausible side reactions include reduction of the nitro group, nucleophilic aromatic substitution on the pyridinone ring, and, depending on the synthetic route, formation of the O-methylated isomer. Under harsh conditions, ring-opening of the pyridinone core may also occur.

Q2: How does the nitro group influence the reactivity of the pyridinone ring?

A2: The strongly electron-withdrawing nitro group deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (SNAr).[1] This makes the ring susceptible to attack by nucleophiles present in the reaction mixture.

Q3: What is the likelihood of forming the O-methylated isomer, 2-methoxy-5-nitropyridine?

A3: If this compound is synthesized via methylation of 5-nitro-2(1H)-pyridinone, the formation of the O-methylated isomer is a common side reaction. The ratio of N-methylation to O-methylation can be influenced by the choice of solvent, base, and alkylating agent.[2]

Q4: Can the nitro group be unintentionally reduced during a reaction?

A4: Yes, the nitro group is susceptible to reduction to an amino group or intermediate species like hydroxylamines.[3][4] This can be initiated by various reagents and catalysts, particularly those used for hydrogenation or certain metal-based reagents in acidic media.[5]

Troubleshooting Guides

Problem 1: Low Yield of Desired Product and Presence of a Major Impurity with the Same Mass

Possible Cause: Formation of the O-methylated isomer, 2-methoxy-5-nitropyridine, during synthesis. This is particularly relevant if the synthesis involves the methylation of 5-nitro-2(1H)-pyridinone.

Troubleshooting Steps:

  • Analytical Confirmation:

    • Use High-Performance Liquid Chromatography (HPLC) with a suitable gradient method to resolve the two isomers.

    • Employ Mass Spectrometry (MS) to confirm that the impurity has the same mass as the desired product.

    • Utilize Nuclear Magnetic Resonance (NMR) spectroscopy to distinguish between the N-methyl and O-methyl products. The chemical shift of the methyl group will be different.

  • Reaction Optimization to Favor N-methylation:

    • Solvent: Polar aprotic solvents like DMF or DMSO often favor N-alkylation, while polar protic solvents might favor O-alkylation.

    • Base: A milder base may favor N-alkylation. Stronger, harder bases might increase the proportion of O-alkylation.

    • Alkylating Agent: The choice of methylating agent (e.g., methyl iodide, dimethyl sulfate) can influence the N/O alkylation ratio.[2]

Problem 2: Appearance of a More Polar, Basic Impurity in the Reaction Mixture

Possible Cause: Unintended reduction of the nitro group to form 1-methyl-5-amino-2(1H)-pyridinone.

Troubleshooting Steps:

  • Analytical Confirmation:

    • The amino derivative will have a significantly different retention time in reverse-phase HPLC (likely eluting earlier due to increased polarity).

    • Mass spectrometry will show a mass corresponding to the reduced product (M-30, loss of O2 and gain of H2).

    • The presence of an amine can be qualitatively tested if the impurity can be isolated.

  • Reaction Condition Review:

    • Identify and eliminate any potential reducing agents in the reaction mixture. This includes certain metal catalysts or reagents that can generate hydrogen in situ.

    • Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if reagents are sensitive to air and could initiate reduction pathways.

    • If using a catalyst, screen for alternatives that are less likely to reduce nitro groups. For example, when performing other transformations on the molecule, some catalysts are known to be more chemoselective.[5]

Problem 3: Formation of Multiple Unidentified Byproducts

Possible Cause: Nucleophilic attack on the pyridinone ring by nucleophiles present in the reaction mixture, potentially leading to substitution or ring-opening products.

Troubleshooting Steps:

  • Identify Potential Nucleophiles: Review all reagents, solvents, and potential impurities in the starting materials. Common nucleophiles include water, alcohols, amines, and halide ions.

  • Analytical Investigation:

    • Use LC-MS to determine the molecular weights of the byproducts. This can provide clues about what may have been added to the starting material.

    • If a significant byproduct is formed, consider isolation and structural elucidation by NMR.

  • Mitigation Strategies:

    • Use anhydrous solvents and reagents to minimize reactions with water.

    • Protect other functional groups in the reactants that could act as nucleophiles.

    • Lower the reaction temperature to reduce the rate of side reactions.

    • Consider a different synthetic route that avoids the presence of strong nucleophiles.

Data Presentation

Table 1: Potential Side Products of this compound Reactions

Side Product NameMolecular FormulaMolecular Weight ( g/mol )Common CauseSuggested Analytical Method
2-methoxy-5-nitropyridineC₆H₆N₂O₃154.12O-methylation during synthesisHPLC, LC-MS, ¹H NMR
1-methyl-5-amino-2(1H)-pyridinoneC₆H₈N₂O124.14Reduction of the nitro groupHPLC, LC-MS
1-methyl-5-hydroxylamino-2(1H)-pyridinoneC₆H₈N₂O₂140.14Partial reduction of the nitro groupHPLC, LC-MS

Experimental Protocols

Protocol 1: HPLC Method for Reaction Monitoring

This protocol is a general guideline for monitoring the progress of reactions involving this compound and identifying potential side products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm and 330 nm

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition. Filter if necessary.

Visualizations

Troubleshooting_Workflow Start Experiment Shows Unexpected Results ProblemID Identify Problem: - Low Yield - Extra Peaks (TLC/LCMS) - Wrong Product Start->ProblemID Hypothesize Hypothesize Cause: - Isomer Formation? - Nitro Reduction? - Nucleophilic Attack? ProblemID->Hypothesize Analyze Perform Further Analysis: - LC-MS for Mass - NMR for Structure Hypothesize->Analyze Data Compare Data to Potential Side Products Analyze->Data Data->Hypothesize Inconclusive Optimize Optimize Reaction Conditions: - Change Solvent/Base/Temp - Use Anhydrous Reagents - Change Catalyst Data->Optimize Cause Identified Optimize->Start Re-run Experiment End Problem Resolved Optimize->End Successful N_vs_O_Methylation Reactant 5-Nitro-2(1H)-pyridinone + Methylating Agent N_Product This compound (Desired Product) Reactant->N_Product N-methylation O_Product 2-methoxy-5-nitropyridine (Side Product) Reactant->O_Product O-methylation Nitro_Reduction_Pathway Start This compound (-NO2) Intermediate Hydroxylamine Intermediate (-NHOH) Start->Intermediate + 2[H] End Amino Product (-NH2) Intermediate->End + 2[H]

References

Technical Support Center: Purification of 1-methyl-5-nitro-2(1H)-pyridinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-methyl-5-nitro-2(1H)-pyridinone. The information is tailored to researchers, scientists, and drug development professionals to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the common purification techniques for this compound?

A1: The most common and effective purification techniques for this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of impurities, as well as the desired final purity of the compound.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Potential impurities can arise from the starting materials, by-products, and over-reaction products. Based on its synthesis, which typically involves the nitration of 1-methyl-2(1H)-pyridinone, common impurities may include:

  • 1-methyl-2(1H)-pyridinone: Unreacted starting material.

  • 1-methyl-3-nitro-2(1H)-pyridinone: A common regioisomeric byproduct.

  • 1-methyl-3,5-dinitro-2(1H)-pyridinone: An over-nitrated byproduct.[1]

  • Residual acids and reagents: From the nitration and subsequent work-up steps.

Q3: How can I assess the purity of my this compound sample?

A3: High-Performance Liquid Chromatography (HPLC) is a reliable method for assessing the purity of this compound. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water or a buffer is a good starting point for method development.[2][3][4] Ultraviolet (UV) detection is suitable for this compound due to the presence of the chromophoric nitro group and the pyridinone ring.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Recrystallization Issues
Problem Possible Cause Solution
Compound "oils out" instead of crystallizing. The melting point of the compound is lower than the boiling point of the solvent, or the solution is too concentrated. With a melting point of 171-172 °C, this is less likely to be the primary issue with high-boiling point solvents.[5] More likely, the solvent is not ideal for this specific compound.- Select a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature. Consider using a solvent mixture, such as ethanol/water or ethyl acetate/hexanes. - Ensure the crude material is fully dissolved in the minimum amount of hot solvent. - Allow the solution to cool slowly and undisturbed. Scratching the inside of the flask with a glass rod or adding a seed crystal of pure product can help induce crystallization.
Low recovery of purified product. - The compound has significant solubility in the cold recrystallization solvent. - Too much solvent was used during dissolution. - Premature crystallization occurred during hot filtration. - The crystals were washed with a solvent in which they are too soluble.- After slow cooling to room temperature, place the crystallization flask in an ice bath to maximize crystal precipitation. - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Pre-heat the filtration apparatus (funnel and receiving flask) to prevent premature crystallization. - Wash the collected crystals with a small amount of ice-cold recrystallization solvent.
Colored impurities persist in the final product. The colored impurities have similar solubility profiles to the desired compound in the chosen solvent.- Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb colored impurities. Be aware that charcoal can also adsorb some of the desired product, potentially reducing the yield. - Consider a different purification technique, such as column chromatography, which can be more effective at separating compounds with different polarities.
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of the desired compound from impurities. The chosen eluent system does not provide sufficient resolution.- Optimize the eluent system by performing thin-layer chromatography (TLC) first. A good starting point for nitropyridines is a mixture of a non-polar solvent like hexanes or heptane with a more polar solvent like ethyl acetate or acetone. - Employ a gradient elution, starting with a less polar solvent system and gradually increasing the polarity to elute the compounds of interest.
Tailing of the product peak. - The compound is interacting strongly with the stationary phase (e.g., acidic silanol groups on silica gel). - The column is overloaded with the sample.- Add a small amount of a modifier to the eluent, such as triethylamine (0.1-1%), to neutralize acidic sites on the silica gel. - Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent. Do not exceed the loading capacity of the column.
The compound is not eluting from the column. The eluent is not polar enough to move the compound through the stationary phase.- Gradually increase the polarity of the eluent. For example, if you are using a hexanes/ethyl acetate mixture, increase the percentage of ethyl acetate. If necessary, a small amount of a more polar solvent like methanol can be added to the eluent.

Experimental Protocols

Recrystallization Protocol

This is a general guideline; the optimal solvent and conditions should be determined experimentally.

  • Solvent Selection: Test the solubility of a small amount of the crude this compound in various solvents (e.g., water, ethanol, isopropanol, ethyl acetate, acetone) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but show low solubility when cold. A mixture of solvents, such as ethanol-water, can also be effective.

  • Dissolution: In an Erlenmeyer flask, add the crude solid and the chosen recrystallization solvent. Heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent required for complete dissolution.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then bring the solution back to a boil for a few minutes.

  • Hot Filtration (if charcoal was used or insoluble impurities are present): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.

Column Chromatography Protocol
  • Stationary Phase and Eluent Selection: Use silica gel as the stationary phase. Determine the optimal eluent system by running TLC plates with different solvent mixtures (e.g., varying ratios of hexanes/ethyl acetate). The ideal eluent should give a retention factor (Rf) of approximately 0.2-0.4 for this compound and good separation from impurities.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the chromatography column and allow it to pack uniformly.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully apply the sample to the top of the silica gel bed.

  • Elution: Begin eluting with the chosen solvent system. Collect fractions and monitor the separation by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Workflow cluster_start Initial Assessment cluster_purification Purification Method Selection cluster_outcome Final Product Crude Product Crude Product Purity Analysis (TLC/HPLC) Purity Analysis (TLC/HPLC) Crude Product->Purity Analysis (TLC/HPLC) High Purity (>98%) High Purity (>98%) Purity Analysis (TLC/HPLC)->High Purity (>98%) Minor Impurities Moderate Purity Moderate Purity Purity Analysis (TLC/HPLC)->Moderate Purity Major Impurities Recrystallization Recrystallization High Purity (>98%)->Recrystallization Column Chromatography Column Chromatography Moderate Purity->Column Chromatography Pure Product Pure Product Recrystallization->Pure Product Column Chromatography->Pure Product Final Purity Check (HPLC) Final Purity Check (HPLC) Pure Product->Final Purity Check (HPLC)

Caption: A workflow diagram for selecting the appropriate purification technique.

Troubleshooting_Recrystallization Start Start Problem Issue Encountered? Start->Problem Oiling Out Oiling Out Problem->Oiling Out Yes Low Recovery Low Recovery Problem->Low Recovery Yes Colored Product Colored Product Problem->Colored Product Yes End Pure Crystals Problem->End No Solution1 Change Solvent/Solvent Ratio Slow Cooling Seed Crystals Oiling Out->Solution1 Solution2 Use Minimum Hot Solvent Cool in Ice Bath Wash with Cold Solvent Low Recovery->Solution2 Solution3 Use Activated Charcoal Consider Column Chromatography Colored Product->Solution3 Solution1->End Solution2->End Solution3->End

Caption: A troubleshooting guide for common recrystallization problems.

References

Technical Support Center: Optimizing Reaction Conditions for 1-methyl-5-nitro-2(1H)-pyridinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-methyl-5-nitro-2(1H)-pyridinone.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and well-established method is a two-step synthesis. The first step involves the preparation of the precursor, 1-methyl-2-pyridone, from pyridine. The second step is the electrophilic nitration of 1-methyl-2-pyridone using a mixed acid solution of nitric acid and sulfuric acid to yield the final product.

Q2: What are the critical parameters to control during the nitration of 1-methyl-2-pyridone?

A2: Temperature control is the most critical parameter. The nitration of 1-methyl-2-pyridone is a highly exothermic reaction. Maintaining a low temperature is crucial to prevent over-nitration (dinitration) and to ensure the regioselective formation of the 5-nitro isomer. The rate of addition of the nitrating mixture should also be carefully controlled.

Q3: I am observing a low yield in my reaction. What are the potential causes?

A3: Low yields can stem from several factors. Incomplete reaction due to insufficient reaction time or suboptimal temperature is a common cause. Another possibility is the degradation of the starting material or product under harsh acidic conditions. Additionally, inefficient extraction or purification can lead to significant product loss. Refer to the troubleshooting guide for a more detailed breakdown of potential issues and solutions.

Q4: How can I purify the final product, this compound?

A4: Recrystallization is the most common and effective method for purifying this compound. A suitable solvent system, often a mixture of ethanol and water, can be used to obtain a high-purity crystalline product. It is important to ensure all acidic residue is removed by washing the crude product with a mild base, such as a sodium bicarbonate solution, before recrystallization.

Troubleshooting Guides

Low Yield
Observation Potential Cause Recommended Action
Reaction does not go to completion (starting material remains). 1. Insufficient reaction time. 2. Reaction temperature is too low. 3. Inadequate mixing of reactants.1. Increase the reaction time and monitor progress using TLC or HPLC. 2. Gradually increase the reaction temperature, but not exceeding the recommended range to avoid side reactions. 3. Ensure vigorous and efficient stirring throughout the reaction.
Significant amount of dark, tar-like residue. 1. Reaction temperature was too high, leading to decomposition. 2. Concentrated acids are of poor quality or contain impurities.1. Strictly maintain the recommended low temperature during the addition of the nitrating mixture. 2. Use high-purity, fresh concentrated nitric and sulfuric acids.
Product loss during work-up. 1. Inefficient extraction from the aqueous layer. 2. Premature product precipitation during neutralization.1. Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or chloroform). 2. Ensure the neutralization with a base is done slowly and with cooling to prevent rapid precipitation and occlusion of impurities.
Impurity Issues
Observation Potential Cause Recommended Action
Presence of di-nitro byproducts. 1. Reaction temperature was too high. 2. Excess of nitrating agent was used. 3. Prolonged reaction time at a higher temperature.1. Maintain a consistently low temperature (e.g., 0-5 °C) during the addition of the nitrating mixture. 2. Use the stoichiometric amount of nitric acid. 3. Monitor the reaction closely and quench it once the starting material is consumed.
Formation of other nitro-isomers. The regioselectivity of nitration is influenced by the directing effects of the N-methyl and carbonyl groups. While the 5-position is electronically favored, minor amounts of other isomers can form.Optimize the reaction temperature; lower temperatures generally favor the thermodynamically more stable 5-nitro isomer. Purification by recrystallization is key to isolating the desired isomer.
Product is discolored (yellowish or brownish). Residual acidic impurities or minor side products.Thoroughly wash the crude product with a dilute sodium bicarbonate solution and water before recrystallization. Consider a second recrystallization if the color persists.

Experimental Protocols

Step 1: Synthesis of 1-methyl-2-pyridone

This protocol is adapted from Organic Syntheses.

Materials:

  • Pyridine (dried)

  • Dimethyl sulfate

  • Potassium ferricyanide

  • Sodium hydroxide

  • Water

  • Anhydrous sodium carbonate

  • Isoamyl alcohol or chloroform for extraction

Procedure:

  • In a round-bottom flask fitted with a reflux condenser and a dropping funnel, add 1.0 mole of dry pyridine.

  • Slowly add 1.0 mole of dimethyl sulfate through the dropping funnel.

  • Heat the mixture in a boiling water bath for 2 hours to form 1-methylpyridinium methylsulfate.

  • Allow the mixture to cool and dissolve the resulting salt in water.

  • Cool the solution to 0 °C in an ice-salt bath and equip the flask with a mechanical stirrer.

  • Prepare two separate solutions:

    • Solution A: 2.0 moles of potassium ferricyanide in water.

    • Solution B: 4.1 moles of sodium hydroxide in water.

  • Add solutions A and B dropwise and simultaneously to the stirred pyridinium salt solution, maintaining the temperature below 10 °C. Regulate the addition so that all of solution B is added when half of solution A has been added.

  • Continue stirring and add the remainder of solution A.

  • Allow the reaction mixture to stand for 5 hours, reaching room temperature.

  • Salt out the 1-methyl-2-pyridone by adding anhydrous sodium carbonate until the solution is saturated.

  • Separate the upper oily layer.

  • Extract the aqueous layer multiple times with isoamyl alcohol or chloroform.

  • Combine the organic extracts and the oily layer, and remove the solvent by distillation.

  • Purify the crude 1-methyl-2-pyridone by vacuum distillation.

Step 2: Nitration of 1-methyl-2-pyridone to this compound

Materials:

  • 1-methyl-2-pyridone

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Ice

  • Sodium bicarbonate solution (saturated)

  • Dichloromethane or chloroform for extraction

  • Ethanol for recrystallization

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 1-methyl-2-pyridone (1.0 eq) in concentrated sulfuric acid, keeping the temperature below 20 °C.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.05 eq) to concentrated sulfuric acid in a separate flask, cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 1-methyl-2-pyridone, maintaining the reaction temperature between 0-5 °C. The addition should be slow to control the exotherm.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7. A precipitate of the crude product should form.

  • Filter the crude product and wash it thoroughly with cold water.

  • Extract the aqueous filtrate with dichloromethane or chloroform to recover any dissolved product.

  • Combine the filtered solid with the residue from the evaporated organic extracts.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound as a crystalline solid.

Visualizations

experimental_workflow cluster_step1 Step 1: Synthesis of 1-methyl-2-pyridone cluster_step2 Step 2: Nitration Pyridine Pyridine Methylation N-Methylation Pyridine->Methylation DMS Dimethyl Sulfate DMS->Methylation Pyridinium 1-methylpyridinium salt Methylation->Pyridinium Oxidation Oxidation (K3[Fe(CN)6], NaOH) Pyridinium->Oxidation Crude_Pyridone Crude 1-methyl-2-pyridone Oxidation->Crude_Pyridone Purification1 Vacuum Distillation Crude_Pyridone->Purification1 Pure_Pyridone Pure 1-methyl-2-pyridone Purification1->Pure_Pyridone Start_Nitration Pure 1-methyl-2-pyridone Pure_Pyridone->Start_Nitration Nitration Nitration (0-5 °C) Start_Nitration->Nitration Nitrating_Mixture HNO3 / H2SO4 Nitrating_Mixture->Nitration Reaction_Mixture Acidic Reaction Mixture Nitration->Reaction_Mixture Quench Quenching on Ice Reaction_Mixture->Quench Neutralization Neutralization (NaHCO3) Quench->Neutralization Crude_Product Crude Product Neutralization->Crude_Product Purification2 Recrystallization Crude_Product->Purification2 Final_Product This compound Purification2->Final_Product troubleshooting_logic cluster_yield Low Yield Issues cluster_purity Impurity Issues Start Low Yield or Impure Product Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Check TLC/HPLC Degradation Degradation? Start->Degradation Observe Tarring Workup_Loss Work-up Loss? Start->Workup_Loss Analyze Aqueous Layer Di_Nitro Di-nitration? Start->Di_Nitro Check Mass Spec/NMR Isomers Other Isomers? Start->Isomers Check NMR/Chromatography Discoloration Discoloration? Start->Discoloration Visual Inspection Check_Time_Temp Increase Time/Temp Incomplete_Reaction->Check_Time_Temp Check_Temp_Control Improve Temp Control Degradation->Check_Temp_Control Optimize_Extraction Optimize Extraction/Neutralization Workup_Loss->Optimize_Extraction Control_Temp_Stoich Control Temp & Stoichiometry Di_Nitro->Control_Temp_Stoich Optimize_Temp_Purify Optimize Temp & Recrystallize Isomers->Optimize_Temp_Purify Wash_Recrystallize Wash & Recrystallize Again Discoloration->Wash_Recrystallize

stability issues with 1-methyl-5-nitro-2(1H)-pyridinone in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-methyl-5-nitro-2(1H)-pyridinone. The information provided is based on the general chemical properties of nitroaromatic compounds and pyridinones and should be adapted to your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound solutions?

A1: Based on supplier recommendations for the solid compound, solutions of this compound should be stored at 2-8°C, protected from light. For long-term storage, it is advisable to prepare fresh solutions before use. If solutions must be stored, they should be kept in tightly sealed, light-resistant containers, and purged with an inert gas like nitrogen or argon to minimize oxidative degradation.

Q2: What are the potential degradation pathways for this compound in solution?

A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the chemistry of related nitroaromatic and pyridinone compounds, the following degradation pathways are plausible:

  • Hydrolysis: The molecule may be susceptible to hydrolysis under strongly acidic or basic conditions. The pyridinone ring or the nitro group could be affected.

  • Photodegradation: Aromatic nitro compounds are often sensitive to UV light, which can lead to complex degradation pathways.

  • Thermal Degradation: Elevated temperatures can cause decomposition.

  • Reduction of the nitro group: The nitro group is susceptible to reduction, which can lead to the formation of nitroso, hydroxylamino, or amino derivatives, especially in the presence of reducing agents.

  • Nucleophilic Aromatic Substitution: The nitro group can be displaced by strong nucleophiles.

Q3: How can I monitor the stability of my this compound solution?

A3: The stability of your solution can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection. A stability-indicating method is one that can separate the intact compound from its degradation products. The appearance of new peaks or a decrease in the peak area of the parent compound over time indicates degradation.

Q4: I am observing unexpected peaks in my HPLC analysis of a this compound solution. What could be the cause?

A4: Unexpected peaks can arise from several sources:

  • Degradation: The compound may be degrading under your experimental or storage conditions. Review the potential degradation pathways and consider if your handling procedures could be contributing to instability.

  • Impurities: The unexpected peaks could be impurities from the starting material or solvents.

  • Contamination: Your HPLC system, vials, or solvents might be contaminated.

  • Interaction with Excipients: If you are working with a formulation, the compound might be interacting with other components.

A systematic troubleshooting approach, including running blanks and analyzing control samples, can help identify the source of the unexpected peaks.

Troubleshooting Guides

Issue 1: Rapid Loss of this compound in Solution

Possible Causes & Solutions:

CauseTroubleshooting Steps
Photodegradation Protect solutions from light at all times by using amber vials or wrapping containers in aluminum foil. Minimize exposure to ambient light during sample preparation.
Thermal Degradation Store solutions at recommended temperatures (2-8°C). Avoid exposing solutions to high temperatures during experimental procedures unless required.
pH Instability Buffer the solution to a neutral pH if compatible with your experiment. If you must work at acidic or basic pH, prepare solutions fresh and use them immediately.
Oxidation Degas your solvents and purge the headspace of your storage container with an inert gas (e.g., nitrogen or argon).
Reactivity with Solvent Ensure the chosen solvent is inert. Protic solvents may be more likely to participate in degradation reactions than aprotic solvents.
Issue 2: Inconsistent Results in Experiments

Possible Causes & Solutions:

CauseTroubleshooting Steps
Solution Instability Prepare fresh solutions for each experiment to ensure consistent concentration. If using a stock solution, perform a quick quality check (e.g., HPLC) before use to confirm its integrity.
Inaccurate Pipetting Calibrate your pipettes regularly. Use appropriate pipetting techniques to ensure accurate and precise dispensing of the solution.
Variation in Experimental Conditions Maintain consistent experimental parameters such as temperature, pH, and incubation times across all experiments.

Experimental Protocols

Protocol 1: General Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a compound. The following is a general protocol that can be adapted for this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[1]

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Incubate at room temperature for a defined period.

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

    • Incubate at room temperature, protected from light, for a defined period.

    • At each time point, withdraw a sample and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Transfer an aliquot of the stock solution to a vial and heat it in an oven at a specific temperature (e.g., 70°C).

    • At each time point, withdraw a sample and dilute with mobile phase for HPLC analysis.

  • Photodegradation:

    • Expose an aliquot of the stock solution in a photostability chamber to a light source (e.g., UV and visible light) for a defined period.

    • Simultaneously, keep a control sample in the dark.

    • At each time point, withdraw samples from both the exposed and control solutions and analyze by HPLC.

3. Analysis:

  • Analyze all samples by a validated stability-indicating HPLC method.
  • Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.

Protocol 2: HPLC Method for Stability Monitoring

The following is a starting point for developing an HPLC method. Optimization will be necessary.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or another suitable modifier).

    • Start with a lower percentage of acetonitrile and gradually increase it.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where this compound has maximum absorbance.

  • Injection Volume: 10 µL.

  • Column Temperature: 25-30°C.

Data Presentation

Table 1: Hypothetical Solubility of this compound in Common Solvents

SolventSolubility (mg/mL) at 25°C
Dimethyl sulfoxide (DMSO)> 50
N,N-Dimethylformamide (DMF)> 50
Methanol~10-20
Ethanol~5-10
Acetonitrile~1-5
Water< 0.1
Dichloromethane< 0.1

Note: This data is hypothetical and should be experimentally determined.

Table 2: Example Data from a Forced Degradation Study

Stress ConditionDuration% Degradation of Parent CompoundNumber of Degradation Peaks
0.1 M HCl, 60°C24 hours15%2
0.1 M NaOH, RT8 hours25%3
3% H₂O₂, RT24 hours8%1
70°C48 hours12%1
Photostability Chamber12 hours18%2

Note: This data is for illustrative purposes only.

Visualizations

G cluster_stress Forced Degradation Stress Conditions cluster_compound cluster_products Potential Degradation Products Acid_Hydrolysis Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Hydrolysis_Products Hydrolysis Products Acid_Hydrolysis->Hydrolysis_Products Base_Hydrolysis Base Hydrolysis (e.g., 0.1 M NaOH, RT) Base_Hydrolysis->Hydrolysis_Products Oxidation Oxidation (e.g., 3% H₂O₂, RT) Oxidation_Products Oxidation Products Oxidation->Oxidation_Products Thermal Thermal (e.g., 70°C) Reduction_Products Reduction Products (Nitroso, Hydroxylamino, Amino) Thermal->Reduction_Products Photochemical Photochemical (UV/Vis Light) Photodegradation_Products Photodegradation Products Photochemical->Photodegradation_Products Parent_Compound This compound in solution Parent_Compound->Acid_Hydrolysis Parent_Compound->Base_Hydrolysis Parent_Compound->Oxidation Parent_Compound->Thermal Parent_Compound->Photochemical

Caption: Potential degradation pathways for this compound.

G Start Observe Unexpected Peak in HPLC Check_System Run Blank (Solvent) and Control (Standard) Start->Check_System Peak_in_Blank Peak Present in Blank? Check_System->Peak_in_Blank Contamination Source of Contamination: - Solvent - Vials - HPLC System Peak_in_Blank->Contamination Yes No_Peak_in_Blank Peak Absent in Blank Peak_in_Blank->No_Peak_in_Blank No Check_Standard Peak Present in Fresh Standard? No_Peak_in_Blank->Check_Standard Impurity Impurity in Starting Material Check_Standard->Impurity Yes Degradation Degradation of Compound Check_Standard->Degradation No

Caption: Troubleshooting workflow for unexpected HPLC peaks.

G Sample Degraded Sample (from Forced Degradation) LC_Separation HPLC/UHPLC Separation Sample->LC_Separation MS_Detection Mass Spectrometry (MS) - Determine Molecular Weight LC_Separation->MS_Detection MSMS_Fragmentation Tandem MS (MS/MS) - Obtain Fragmentation Pattern MS_Detection->MSMS_Fragmentation Structure_Elucidation Structure Elucidation of Degradation Product MSMS_Fragmentation->Structure_Elucidation

Caption: Experimental workflow for identifying degradation products using LC-MS.

References

preventing degradation of 1-methyl-5-nitro-2(1H)-pyridinone during reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-methyl-5-nitro-2(1H)-pyridinone. The information provided is designed to help prevent degradation of the compound during chemical reactions and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a nitropyridone derivative often used as an intermediate in the synthesis of bioactive molecules and for antibacterial research.[1][2] Its chemical structure features a nitro group on the pyridinone ring, which significantly influences its reactivity.[2]

Q2: What are the primary degradation pathways for this compound?

The primary degradation pathways for this compound are associated with the reactivity of the nitro group and the electron-deficient pyridinone ring. The two main pathways are:

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group activates the pyridinone ring, making it susceptible to attack by nucleophiles. This can lead to the displacement of the nitro group or substitution at other positions on the ring.

  • Reduction of the Nitro Group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group in the presence of reducing agents. This is a common transformation but is considered degradation if it is not the intended reaction.

Q3: What are the recommended storage conditions for this compound?

To ensure stability, this compound should be stored in a tightly sealed container in a dark place at room temperature or, for longer-term storage, refrigerated at 2-8°C.[1] It is important to protect the compound from light and moisture.

Troubleshooting Guide

This guide addresses specific issues that may arise during reactions involving this compound.

Issue 1: Unexpected Side Products or Low Yield

Possible Cause: Degradation of the starting material due to reaction conditions.

Solutions:

  • Control of pH: The stability of nitropyridone compounds can be pH-dependent. Strongly basic conditions can facilitate nucleophilic attack on the electron-deficient ring. It is advisable to perform reactions under neutral or mildly acidic conditions if the reaction chemistry allows.

  • Inert Atmosphere: To prevent oxidation or reactions with atmospheric moisture, conduct reactions under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Reaction Mixture Changes Color Unexpectedly (e.g., darkens significantly)

Possible Cause: Formation of colored degradation products or side-reaction byproducts.

Solutions:

  • Exclusion of Light: Aromatic nitro compounds can be sensitive to light, leading to photodegradation. Protect the reaction vessel from light by wrapping it in aluminum foil or using amber glassware.

  • Purification of Reagents and Solvents: Impurities in reagents or solvents can initiate or catalyze degradation pathways. Ensure all materials are of high purity and solvents are appropriately dried.

Issue 3: Difficulty in Isolating the Pure Product

Possible Cause: Presence of closely related degradation products.

Solutions:

  • Chromatographic Purification: Column chromatography is often effective for separating the desired product from impurities. A typical stationary phase is silica gel, with an eluent system tailored to the polarity of the product and impurities. For example, a gradient of ethyl acetate in hexanes can be effective.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method. The choice of solvent will depend on the solubility of the product and impurities at different temperatures.

Experimental Protocols

Protocol 1: General Handling and Reaction Setup
  • Handling: Handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Reaction Vessel: Use a clean, dry glass reaction vessel. For light-sensitive reactions, use an amber flask or wrap the flask in aluminum foil.

  • Inert Atmosphere: Assemble the reaction apparatus and purge with an inert gas, such as nitrogen or argon, for 10-15 minutes before adding reagents. Maintain a positive pressure of the inert gas throughout the reaction.

  • Reagent Addition: Add solvents and reagents via syringe or cannula to maintain the inert atmosphere. Add this compound as a solid or dissolved in a suitable anhydrous solvent.

  • Temperature Control: Use a suitable heating or cooling bath to maintain the desired reaction temperature. Monitor the internal temperature of the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the point of completion and to check for the formation of byproducts.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 32896-90-5[1][3]
Molecular Formula C6H6N2O3[1][4]
Molecular Weight 154.12 g/mol [4]
Melting Point 171-172 °C[3]
Appearance Solid
Storage 2-8 °C, in a dark place, sealed in dry conditions[1]

Visualizations

Diagram 1: Potential Degradation Pathways

G A This compound B Nucleophilic Substitution Product(s) A->B Nucleophiles C Reduced Nitro Group Products (e.g., amino, hydroxylamino) A->C Reducing Agents D Photodegradation Product(s) A->D Light (UV/Vis) E Thermal Decomposition Product(s) A->E High Temperature

Caption: Potential degradation pathways for this compound.

Diagram 2: Troubleshooting Workflow for Unexpected Reaction Outcomes

G Start Unexpected Result (Low Yield / Impurities) Check_pH Is the reaction pH strongly basic? Start->Check_pH Check_Temp Is the reaction temperature high? Check_pH->Check_Temp No Adjust_pH Buffer to neutral or mildly acidic pH Check_pH->Adjust_pH Yes Check_Light Is the reaction exposed to light? Check_Temp->Check_Light No Lower_Temp Lower reaction temperature or shorten reaction time Check_Temp->Lower_Temp Yes Check_Purity Are reagents/solvents of high purity? Check_Light->Check_Purity No Protect_Light Use amber flask or wrap with foil Check_Light->Protect_Light Yes Purify_Reagents Purify/dry reagents and solvents Check_Purity->Purify_Reagents No Analyze Analyze reaction mixture (TLC, HPLC, NMR) Check_Purity->Analyze Yes Adjust_pH->Analyze Lower_Temp->Analyze Protect_Light->Analyze Purify_Reagents->Analyze

Caption: Troubleshooting workflow for reactions with this compound.

References

overcoming solubility challenges with 1-methyl-5-nitro-2(1H)-pyridinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming solubility challenges associated with 1-methyl-5-nitro-2(1H)-pyridinone. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound (CAS No. 32896-90-5) is a nitropyridone derivative.[1] It is utilized in research, particularly in the development of antibacterial agents.[1] Its chemical structure and properties make it a subject of interest in medicinal chemistry and drug development.

Q2: I'm having trouble dissolving this compound in my aqueous buffer. Why is this happening?

This is a common challenge for many organic compounds. The issue often arises when a stock solution of the compound, typically dissolved in an organic solvent like DMSO, is diluted into an aqueous buffer. This sudden change in solvent polarity can cause the compound to precipitate out of the solution, a phenomenon often referred to as "crashing out".[2][3]

Q3: What are some initial steps I can take to improve the solubility of this compound?

Several strategies can be employed to enhance the solubility of poorly soluble compounds:

  • Co-solvents: Introducing a water-miscible organic solvent into your aqueous buffer can increase solubility.[4][5]

  • pH Adjustment: For ionizable compounds, altering the pH of the buffer can significantly improve solubility.[2]

  • Particle Size Reduction: Techniques like micronization can increase the surface area of the compound, which can lead to a faster dissolution rate.[4][5]

  • Heating: Gently warming the solution can sometimes help to dissolve the compound, but caution must be taken to avoid degradation.

Troubleshooting Guide

This guide provides a systematic approach to resolving common solubility issues with this compound.

Problem Potential Cause Troubleshooting Steps
Precipitation upon dilution of organic stock solution into aqueous buffer. The compound's solubility limit in the final aqueous solution has been exceeded due to the drastic change in solvent polarity.[2][3]1. Decrease the final concentration: Attempt to use a lower final concentration of the compound in your experiment.[2]2. Optimize the dilution method: Instead of adding the aqueous buffer to your compound stock, add the stock solution dropwise to the vortexing aqueous buffer to promote rapid dispersion.[2]3. Use a co-solvent: Incorporate a water-miscible organic solvent (e.g., ethanol, propylene glycol) in your final aqueous solution.[4][5]
Compound does not dissolve in the desired organic solvent for stock solution preparation. The chosen organic solvent is not a suitable solvent for this specific compound.1. Test a range of solvents: Attempt to dissolve small amounts of the compound in various common laboratory solvents (see Table 1 for suggestions).2. Apply gentle heating or sonication: This can sometimes aid in the dissolution process. Be mindful of potential compound degradation at elevated temperatures.
Inconsistent results in bioassays. Poor solubility leading to inconsistent concentrations of the active compound.1. Visually inspect for precipitation: Before each experiment, carefully check for any visible precipitate in your solutions.2. Filter your solutions: Use a syringe filter (e.g., 0.22 µm) to remove any undissolved particles before use in sensitive assays.

Quantitative Solubility Data

While specific quantitative solubility data for this compound is not extensively available in public literature, the following table provides a general qualitative solubility profile and representative data for similar nitroaromatic compounds in common laboratory solvents.

Solvent Solubility Notes
Dimethyl Sulfoxide (DMSO)SolubleA common solvent for preparing high-concentration stock solutions of organic compounds.[3]
N,N-Dimethylformamide (DMF)SolubleAnother polar aprotic solvent suitable for creating stock solutions.[3]
MethanolSparingly Soluble
EthanolSparingly Soluble
WaterPoorly SolubleAs expected for many organic compounds of this nature.
AcetoneSoluble
Dichloromethane (DCM)Soluble

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in an Organic Solvent
  • Accurately weigh a precise amount of this compound powder.

  • Calculate the volume of the desired organic solvent (e.g., anhydrous, high-purity DMSO) required to achieve the target stock concentration (e.g., 10 mM).

  • Add the calculated volume of the solvent to the vial containing the compound.

  • Vortex the solution for 1-2 minutes until the compound is fully dissolved. Gentle warming (e.g., to 37°C) or brief sonication can be used to aid dissolution if necessary.[3]

  • Store the stock solution in small, tightly sealed aliquots at -20°C or -80°C to minimize degradation and avoid repeated freeze-thaw cycles.[3]

Protocol 2: General Method for Diluting Stock Solutions into Aqueous Buffers
  • Bring the stock solution and the aqueous buffer to room temperature.

  • While vigorously vortexing the aqueous buffer, add the required volume of the stock solution drop by drop.[2]

  • Continue vortexing for an additional 30-60 seconds to ensure thorough mixing.

  • Visually inspect the solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, this indicates that the solubility limit has been exceeded.

Visualizing Experimental Workflows

The following diagrams illustrate key experimental workflows for addressing solubility challenges.

G Workflow for Solubility Troubleshooting start Start: Compound is Insoluble prep_stock Prepare Concentrated Stock in Organic Solvent (e.g., DMSO) start->prep_stock dilute Dilute Stock into Aqueous Buffer prep_stock->dilute observe Observe for Precipitation dilute->observe precipitate Precipitation Occurs observe->precipitate no_precipitate No Precipitation (Soluble at this Concentration) observe->no_precipitate troubleshoot Troubleshooting Steps precipitate->troubleshoot success Success: Compound is Soluble no_precipitate->success lower_conc Lower Final Concentration troubleshoot->lower_conc add_cosolvent Add Co-solvent to Buffer troubleshoot->add_cosolvent change_ph Adjust Buffer pH troubleshoot->change_ph re_dilute Re-attempt Dilution lower_conc->re_dilute add_cosolvent->re_dilute change_ph->re_dilute re_dilute->observe

Caption: A logical workflow for troubleshooting the precipitation of a compound upon dilution into an aqueous buffer.

G Signaling Pathway Context (Hypothetical) compound 1-Methyl-5-nitro- 2(1H)-pyridinone receptor Target Receptor/ Enzyme compound->receptor inhibition Inhibition receptor->inhibition pathway_start Upstream Signaling Component A pathway_mid Downstream Signaling Component B pathway_start->pathway_mid cellular_response Cellular Response (e.g., Apoptosis, Proliferation) pathway_mid->cellular_response inhibition->pathway_start

Caption: A hypothetical signaling pathway illustrating the potential role of this compound as an inhibitor.

References

Technical Support Center: Analytical Methods for Detecting Impurities in 1-methyl-5-nitro-2(1H)-pyridinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-methyl-5-nitro-2(1H)-pyridinone. The following sections detail analytical methods for impurity detection, offer solutions to common experimental issues, and provide detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources and types of impurities in this compound?

Impurities in this compound can originate from several sources, including the synthesis process, degradation, and storage.

  • Process-Related Impurities: These are by-products formed during the synthesis of the active pharmaceutical ingredient (API). Given that the synthesis of this compound likely involves the nitration of a pyridinone precursor, potential impurities could include:

    • Isomers: Positional isomers of the nitro group on the pyridinone ring.

    • Unreacted Starting Materials: Residual amounts of the starting materials used in the synthesis.

    • Intermediates: Compounds formed at intermediate steps of the synthesis that are not fully converted to the final product.

    • Reagents and Catalysts: Traces of chemicals used to facilitate the reaction.

  • Degradation Products: These impurities form when the drug substance is exposed to stress conditions such as heat, light, humidity, acid, or base. Forced degradation studies are essential to identify these potential degradants.[1][2][3][4][5]

  • Residual Solvents: Organic volatile chemicals used during the manufacturing process that are not completely removed.

Q2: Which analytical techniques are most suitable for detecting impurities in this compound?

The most common and effective analytical techniques for impurity profiling in pharmaceutical substances like this compound are:

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for separating and quantifying non-volatile organic impurities. When coupled with a UV detector (HPLC-UV) or a mass spectrometer (HPLC-MS), it provides high sensitivity and specificity.

  • Gas Chromatography (GC): This technique is ideal for the analysis of volatile organic compounds, particularly residual solvents. Coupling with a mass spectrometer (GC-MS) allows for the identification and quantification of these volatile impurities.

Q3: How can I develop a stability-indicating HPLC method?

A stability-indicating method is an analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from any degradation products, impurities, or excipients. To develop such a method, forced degradation studies are crucial.[1][2][3][4][5] The drug substance should be subjected to stress conditions like acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products. The developed HPLC method must then be able to separate the main peak of this compound from all the impurity and degradation product peaks.

Q4: What are the typical limits of detection (LOD) and quantitation (LOQ) I should aim for in my analytical method?

The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.[6][7][8][9] According to ICH guidelines, for impurity quantification, the LOQ should be at or below the reporting threshold, which is often around 0.05% of the active ingredient's concentration. The LOD is typically about one-third of the LOQ. These values are determined experimentally during method validation. A common approach to estimate the LOD and LOQ is by using the signal-to-noise ratio, with a ratio of 3:1 for LOD and 10:1 for LOQ being generally accepted.[6][7]

Troubleshooting Guides

HPLC Method Troubleshooting
IssuePossible CausesRecommended Solutions
Peak Tailing 1. Column degradation or contamination. 2. Inappropriate mobile phase pH. 3. Secondary interactions with residual silanols on the column.1. Wash the column with a strong solvent or replace it. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 3. Use a column with end-capping or add a competing base to the mobile phase.
Ghost Peaks 1. Contamination in the mobile phase, injection system, or sample. 2. Carryover from a previous injection.1. Use high-purity solvents and freshly prepared mobile phase. Flush the injection system. 2. Implement a robust needle wash protocol between injections.
Irreproducible Retention Times 1. Inconsistent mobile phase composition. 2. Fluctuations in column temperature. 3. Column not properly equilibrated.1. Prepare mobile phase accurately and degas thoroughly. 2. Use a column oven to maintain a constant temperature. 3. Ensure the column is equilibrated with the mobile phase for a sufficient time before analysis.
Poor Resolution 1. Suboptimal mobile phase composition. 2. Inappropriate column chemistry. 3. High flow rate.1. Optimize the mobile phase composition (e.g., organic solvent ratio, pH). 2. Try a different column with a different stationary phase. 3. Reduce the flow rate to improve separation efficiency.
GC Method Troubleshooting
IssuePossible CausesRecommended Solutions
Broad Peaks 1. Injection port temperature is too low. 2. Carrier gas flow rate is too low. 3. Column contamination.1. Increase the injector temperature. 2. Optimize the carrier gas flow rate. 3. Bake out the column or trim the inlet end.
No Peaks 1. Syringe problem (not drawing sample). 2. Septum leak. 3. Column break.1. Check the syringe for proper operation. 2. Replace the septum. 3. Inspect the column for breaks and reinstall if necessary.
Baseline Noise or Drift 1. Contaminated carrier gas or gas lines. 2. Column bleed at high temperatures. 3. Detector contamination.1. Use high-purity gas and check for leaks. 2. Condition the column properly. 3. Clean the detector according to the manufacturer's instructions.

Quantitative Data Summary

The following tables provide representative quantitative data for analytical methods used for impurity analysis in compounds structurally related to this compound. These values can serve as a benchmark for method development and validation.

Table 1: HPLC Method Performance for Related Pyridinone Impurities

ParameterImpurity A (e.g., Isomer)Impurity B (e.g., Starting Material)
Limit of Detection (LOD) 0.005 µg/mL0.009 µg/mL
Limit of Quantitation (LOQ) 0.017 µg/mL0.030 µg/mL
Recovery (%) 98.5 - 101.2%99.1 - 100.8%
Linearity (r²) > 0.999> 0.999

Data adapted from a study on a related pyridinone compound.[10]

Table 2: GC-HS Method Performance for Residual Solvents

ParameterMethanolTetrahydrofuran (THF)
Limit of Detection (LOD) 5 ppm1 ppm
Limit of Quantitation (LOQ) 15 ppm2 ppm
Recovery (%) 95 - 105%92 - 108%
Linearity (r²) > 0.998> 0.998

Data adapted from a generic GC-HS method for residual solvents.[11]

Experimental Protocols

HPLC-UV Method for Impurity Profiling

This method is designed for the separation and quantification of potential process-related impurities and degradation products of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with phosphoric acid).

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 70% B

    • 25-30 min: 70% B

    • 30-35 min: 70% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 1 mg/mL.

GC-MS Method for Residual Solvents

This headspace GC-MS method is suitable for the identification and quantification of volatile residual solvents.

  • Instrumentation: Gas chromatograph with a headspace autosampler and a mass spectrometer detector.

  • Column: DB-624 or equivalent (e.g., 30 m x 0.53 mm, 3.0 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp to 240 °C at 10 °C/min.

    • Hold at 240 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • Transfer Line Temperature: 250 °C.

  • MS Ion Source Temperature: 230 °C.

  • MS Mode: Electron Ionization (EI) with a scan range of m/z 35-350.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C.

    • Vial Equilibration Time: 20 minutes.

  • Sample Preparation: Accurately weigh approximately 100 mg of the sample into a headspace vial and add 1 mL of a suitable solvent (e.g., DMSO).

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gc GC-HS Analysis cluster_data Data Analysis Sample This compound Sample Dissolution Dissolve in appropriate solvent Sample->Dissolution Dilution Dilute to working concentration Dissolution->Dilution HPLC_System HPLC System Dilution->HPLC_System GC_HS_System GC-HS System Dilution->GC_HS_System Column C18 Column HPLC_System->Column UV_Detector UV Detector Column->UV_Detector Chromatogram Chromatogram Acquisition UV_Detector->Chromatogram GC_Column DB-624 Column GC_HS_System->GC_Column MS_Detector Mass Spectrometer GC_Column->MS_Detector MS_Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification of Impurities Integration->Quantification

Caption: General experimental workflow for impurity analysis.

Troubleshooting_Logic Problem Chromatographic Problem Identified CheckSystem Check System Suitability Problem->CheckSystem CheckMethod Review Analytical Method Parameters CheckSystem->CheckMethod System OK IsolateVariable Isolate and Test One Variable at a Time CheckMethod->IsolateVariable Method OK ConsultGuide Consult Detailed Troubleshooting Guide IsolateVariable->ConsultGuide Resolved Problem Resolved ConsultGuide->Resolved

Caption: Logical approach to troubleshooting chromatographic issues.

References

Technical Support Center: Scaling Up the Synthesis of 1-Methyl-5-nitro-2(1H)-pyridinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the synthesis of 1-methyl-5-nitro-2(1H)-pyridinone.

Experimental Protocols

A plausible synthetic route for this compound involves two key steps: the methylation of 2(1H)-pyridinone followed by nitration.

Protocol 1: Synthesis of 1-methyl-2(1H)-pyridinone

Materials:

  • 2(1H)-Pyridinone

  • Dimethyl sulfate

  • Sodium hydroxide

  • Dichloromethane

  • Water

  • Anhydrous magnesium sulfate

Procedure:

  • In a well-ventilated fume hood, dissolve 2(1H)-pyridinone (1.0 eq) in an aqueous solution of sodium hydroxide (1.1 eq).

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add dimethyl sulfate (1.1 eq) dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude 1-methyl-2(1H)-pyridinone.

  • Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Nitration of 1-methyl-2(1H)-pyridinone

Materials:

  • 1-methyl-2(1H)-pyridinone

  • Concentrated sulfuric acid (98%)

  • Fuming nitric acid (≥90%)

  • Ice

  • Saturated sodium bicarbonate solution

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add concentrated sulfuric acid.

  • Cool the sulfuric acid to 0-5 °C in an ice-salt bath.

  • Slowly add 1-methyl-2(1H)-pyridinone (1.0 eq) to the cold sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 10 °C.

  • In a separate beaker, prepare the nitrating mixture by slowly adding fuming nitric acid (1.05 eq) to concentrated sulfuric acid (3-4 volumes based on the pyridinone) while cooling in an ice bath.

  • Add the cold nitrating mixture dropwise to the solution of 1-methyl-2(1H)-pyridinone over 1-2 hours, maintaining the internal temperature between 0-5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours.

  • Monitor the reaction for the formation of the desired product and the consumption of the starting material using HPLC.

  • Once the reaction is deemed complete, very slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the resulting solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7. A precipitate should form.

  • Collect the solid precipitate by vacuum filtration and wash it with cold water.

  • Dry the solid product under vacuum to obtain this compound. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or isopropanol.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Step Expected Outcome
Incomplete reactionIncrease reaction time at 0-5 °C and monitor by HPLC every 30 minutes.Increased product formation.
Insufficient nitrating agentIncrease the equivalents of nitric acid slightly (e.g., to 1.1 eq).Drive the reaction to completion.
Reaction temperature too lowAllow the reaction to slowly warm to 5-10 °C after the addition of the nitrating agent.Increased reaction rate.
Product loss during workupEnsure complete precipitation by adjusting the pH carefully to 7. Use minimal cold water for washing the precipitate.Higher recovery of the product.
Issue 2: Formation of Impurities (e.g., dinitro- or other regioisomers)
Potential Cause Troubleshooting Step Expected Outcome
Over-nitration (formation of dinitro compounds)Decrease the equivalents of nitric acid to 1.0 eq. Ensure strict temperature control below 5 °C.Reduced formation of dinitro byproducts.
Formation of 3-nitro isomerThe acidity of the medium influences the position of nitration. Nitration in highly acidic media like concentrated sulfuric acid favors the 5-nitro isomer. Ensure sufficient sulfuric acid is used.Increased selectivity for the 5-nitro isomer.
Localized "hot spots" during addition of nitrating agentImprove stirring efficiency. Add the nitrating mixture at a slower rate.Minimized side reactions due to better temperature control.
Issue 3: Runaway Reaction During Scale-Up
Potential Cause Troubleshooting Step Expected Outcome
Poor heat dissipationUse a reactor with a larger surface area-to-volume ratio. Ensure efficient cooling of the reactor jacket.Maintain stable reaction temperature.
Addition of nitrating agent is too fastDecrease the addition rate of the nitrating mixture. Use a syringe pump for precise control.Prevent rapid temperature increase.
Inadequate cooling capacityUpgrade the cooling system (e.g., use a more powerful chiller).Maintain the desired reaction temperature throughout the addition.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to control during the nitration step when scaling up?

A1: Temperature control is the most critical parameter. The nitration of pyridinones is a highly exothermic reaction. Inadequate temperature control can lead to a runaway reaction, resulting in the formation of unwanted byproducts, decomposition of the product, and significant safety hazards. On a larger scale, heat dissipation becomes more challenging, so robust cooling systems and slow, controlled addition of the nitrating agent are essential.

Q2: I am observing the formation of a significant amount of the 3-nitro isomer. How can I improve the regioselectivity for the 5-position?

A2: The regioselectivity of the nitration of 2-pyridones is highly dependent on the acidity of the reaction medium. Nitration in a highly acidic environment, such as concentrated sulfuric acid, protonates the pyridinone ring, directing the nitration to the 5-position. To favor the 5-nitro isomer, ensure that a sufficient excess of concentrated sulfuric acid is used as the solvent and that the starting material is fully dissolved and protonated before the addition of the nitrating mixture.

Q3: What are the primary safety concerns when scaling up this synthesis?

A3: The primary safety concerns are:

  • Exothermic Reaction: The nitration step generates a significant amount of heat. A failure in temperature control can lead to a thermal runaway.

  • Corrosive and Oxidizing Reagents: Concentrated sulfuric acid and fuming nitric acid are highly corrosive and strong oxidizers. Appropriate personal protective equipment (PPE) and handling procedures are mandatory.

  • Handling of Dimethyl Sulfate: Dimethyl sulfate used in the methylation step is toxic and a suspected carcinogen. It should be handled with extreme care in a well-ventilated fume hood.

Q4: What purification methods are suitable for large-scale production of this compound?

A4: For large-scale purification, recrystallization is often the most practical and cost-effective method. Suitable solvents include ethanol, isopropanol, or a mixture of ethanol and water. The choice of solvent will depend on the impurity profile. Slurrying the crude product in a suitable solvent to remove more soluble impurities can also be an effective preliminary purification step.

Visualizations

Synthesis_Workflow cluster_methylation Step 1: Methylation cluster_nitration Step 2: Nitration 2(1H)-Pyridinone 2(1H)-Pyridinone Reaction_Vessel_1 Reaction Mixture 2(1H)-Pyridinone->Reaction_Vessel_1 NaOH, H2O Workup_1 Workup_1 Reaction_Vessel_1->Workup_1 DCM Extraction Dimethyl_Sulfate Dimethyl Sulfate Dimethyl_Sulfate->Reaction_Vessel_1 Purification_1 Purification_1 Workup_1->Purification_1 Distillation/Chromatography 1-Methyl-2(1H)-pyridinone 1-Methyl-2(1H)-pyridinone Purification_1->1-Methyl-2(1H)-pyridinone Reaction_Vessel_2 Reaction Mixture 1-Methyl-2(1H)-pyridinone->Reaction_Vessel_2 Conc. H2SO4 Workup_2 Workup_2 Reaction_Vessel_2->Workup_2 Quench on Ice, Neutralize Nitrating_Mixture Fuming HNO3 / Conc. H2SO4 Nitrating_Mixture->Reaction_Vessel_2 Purification_2 Purification_2 Workup_2->Purification_2 Filtration, Recrystallization This compound This compound Purification_2->this compound

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield or Impurities Observed Check_Temp Was Temperature Maintained at 0-5°C? Start->Check_Temp Check_Reagents Were Reagent Stoichiometries Correct? Check_Temp->Check_Reagents Yes Temp_Issue Runaway Reaction / Side Products - Improve Cooling - Slow Reagent Addition Check_Temp->Temp_Issue No Check_Acidity Is Sufficient H2SO4 Present? Check_Reagents->Check_Acidity Yes Reagent_Issue Incomplete Reaction / Dinitration - Adjust Stoichiometry Check_Reagents->Reagent_Issue No Success Optimized Reaction Check_Acidity->Success Yes Acidity_Issue Formation of 3-Nitro Isomer - Increase H2SO4 Volume Check_Acidity->Acidity_Issue No

Caption: Troubleshooting decision tree for the nitration of 1-methyl-2(1H)-pyridinone.

Technical Support Center: Managing Hazardous Properties of Nitro Compounds in the Lab

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for the safe management of hazardous nitro compounds in a laboratory setting. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Troubleshooting Guides

This section addresses specific problems that may arise during experiments involving nitro compounds, offering potential causes and solutions.

Symptom Possible Cause Solution
Unexpected Byproducts or Over-Nitration in Aromatic Nitration Reactions Reaction conditions (temperature, nitrating agent concentration) are too harsh, leading to a lack of selectivity.[1] Aromatic rings with activating substituents are particularly susceptible to over-nitration.[1]Temperature Control: Maintain strict control over the reaction temperature, often using an ice bath.[1] Controlled Addition: Add the nitrating agent slowly and in portions to manage the exothermic reaction. Choice of Nitrating Agent: For sensitive substrates, consider using a milder nitrating agent.
Low Yield in Nitration Reaction Incomplete reaction due to insufficient reaction time, low temperature, or a deactivated aromatic ring.Reaction Time and Temperature: Increase the reaction time or cautiously raise the temperature, monitoring for side product formation. For deactivated rings, more forcing conditions may be necessary.[2] Catalyst Activity: Ensure the sulfuric acid catalyst is concentrated and not hydrated.
Difficulty in Product Isolation and Purification The product may be highly soluble in the aqueous work-up solution or form a stable emulsion. Dinitrated products can have very different solubility compared to mono-nitrated products.Extraction Solvent: Use a different organic solvent for extraction. For some nitrated aromatics, a mixture like toluene/chloroform or toluene/ethyl acetate may be effective. Work-up Procedure: Neutralize the reaction mixture carefully and consider alternative work-up procedures to avoid emulsions.
Runaway Reaction During Nitration Loss of temperature control in a highly exothermic nitration reaction.Immediate Cooling: Immerse the reaction vessel in a large ice bath. Quenching: If cooling is insufficient, have a quenching agent (e.g., a large volume of cold water or a suitable basic solution) ready for immediate addition. Emergency Shutdown: Be familiar with your lab's emergency shutdown procedures.
Discoloration of Stored Nitro Compounds Decomposition or polymerization of the nitro compound, potentially initiated by light, heat, or contaminants.Proper Storage: Store nitro compounds in a cool, dark, and well-ventilated area, away from incompatible materials.[3] Check for Impurities: Impurities can catalyze decomposition. Ensure the compound is pure before storage.

Frequently Asked Questions (FAQs)

1. What are the primary hazards associated with nitro compounds?

Nitro compounds present a range of hazards, including:

  • Flammability and Explosivity: Many nitro compounds are flammable, and some can be explosive, especially when heated under confinement or subjected to shock.[4][5] Aromatic nitro compounds may decompose or explode on strong heating.[5]

  • Toxicity: Aromatic nitro compounds are known for their toxicity and can be harmful if inhaled, ingested, or absorbed through the skin.[6] They can cause systemic effects such as methemoglobinemia, leading to cyanosis.[1]

  • Reactivity: They can react violently with strong oxidizing agents, strong bases, and reducing agents.[4]

2. What are the essential personal protective equipment (PPE) for handling nitro compounds?

A comprehensive PPE plan is mandatory and should include:

  • Eye/Face Protection: Tightly fitting safety goggles and a face shield.

  • Skin Protection: A flame-resistant lab coat, long pants, and closed-toe shoes. For splash hazards, a chemical-resistant apron is recommended.

  • Hand Protection: Chemical-impermeable gloves, such as butyl rubber, are generally recommended. Always inspect gloves for integrity before use.

  • Respiratory Protection: All work with volatile nitro compounds should be conducted in a certified chemical fume hood. If exposure limits may be exceeded, a respirator with an appropriate cartridge is necessary.

3. How should I properly store nitro compounds in the laboratory?

Proper storage is crucial to prevent accidents:

  • Segregation: Store nitro compounds in a cool, dry, and well-ventilated area, segregated from incompatible materials such as strong acids, bases, oxidizing agents, and reducing agents.[3]

  • Containers: Keep containers tightly closed.

  • Ignition Sources: Keep them away from heat, sparks, and open flames.[3]

  • Quantity: Limit the quantities of flammable liquids at the workbench.

4. What is the correct procedure for cleaning up a small spill of a nitro compound?

For a small, manageable spill:

  • Alert Personnel: Notify others in the immediate area.

  • Evacuate and Ventilate: If the compound is volatile, evacuate the immediate area and ensure good ventilation.

  • Wear Appropriate PPE: Don the necessary personal protective equipment.

  • Contain the Spill: Use an inert absorbent material like vermiculite or sand to contain the spill. Do not use combustible materials like sawdust.

  • Absorb the Spill: Apply the absorbent material, working from the outside in, until all the liquid is absorbed.

  • Collect and Dispose: Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with soap and water.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.

5. How should I dispose of nitro compound waste?

Nitro compound waste is considered hazardous and must be disposed of accordingly:

  • Collection: Collect all nitro-containing waste (solid, liquid, and contaminated materials like gloves and paper towels) in a designated, labeled hazardous waste container.

  • Segregation: Do not mix nitro compound waste with other waste streams.

  • Disposal: Arrange for pickup and disposal by your institution's EHS department or a licensed hazardous waste disposal company. Never pour nitro compound waste down the drain.

6. What should I do in case of accidental exposure to a nitro compound?

Immediate action is critical:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Quantitative Data on Hazardous Properties

The following tables summarize key quantitative data for common nitro compounds to aid in risk assessment.

Table 1: Acute Toxicity Data (LD50)

CompoundCAS NumberLD50 (Oral, Rat)
Nitrobenzene98-95-3640 mg/kg
2,4-Dinitrotoluene121-14-2268 mg/kg
2,4,6-Trinitrotoluene (TNT)118-96-7795 mg/kg
Nitromethane75-52-5940 mg/kg
2-Nitropropane79-46-9720 mg/kg

Table 2: Flammability and Explosive Limits

CompoundFlash Point (°C)Lower Explosive Limit (LEL) (%)Upper Explosive Limit (UEL) (%)
Nitrobenzene881.84.8
Nitromethane357.363
Nitroethane283.419
1-Nitropropane362.211
2-Nitropropane242.611

Table 3: Permissible Exposure Limits (PELs) and Recommended Exposure Limits (RELs)

CompoundOSHA PEL (8-hr TWA)NIOSH REL (10-hr TWA)
Nitrobenzene1 ppm (5 mg/m³)1 ppm (5 mg/m³)
2,4-Dinitrotoluene1.5 mg/m³1.5 mg/m³
2,4,6-Trinitrotoluene (TNT)0.5 mg/m³0.5 mg/m³
Nitromethane100 ppm (250 mg/m³)100 ppm (250 mg/m³)
2-Nitropropane25 ppm (90 mg/m³)Ca (Potential occupational carcinogen)

Experimental Protocols

This section provides detailed methodologies for key experiments involving nitro compounds.

Protocol 1: Synthesis of Nitrobenzene via Electrophilic Aromatic Substitution

Objective: To synthesize nitrobenzene from benzene using a nitrating mixture.

Materials:

  • Benzene

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice bath

  • Separatory funnel

  • Drying agent (e.g., anhydrous calcium chloride)

  • Distillation apparatus

Procedure:

  • Preparation of the Nitrating Mixture: In a flask placed in an ice bath, slowly and carefully add a measured volume of concentrated sulfuric acid to an equal volume of concentrated nitric acid with gentle swirling. Allow the mixture to cool.

  • Reaction: Slowly add benzene dropwise to the cooled nitrating mixture while maintaining the temperature below 50-60°C.[7]

  • Reaction Completion: After the addition of benzene is complete, allow the mixture to stir at room temperature for a specified time (e.g., 30-60 minutes) to ensure the reaction goes to completion.

  • Work-up: Carefully pour the reaction mixture over crushed ice.

  • Separation: Transfer the mixture to a separatory funnel. The lower layer will be the acidic aqueous layer, and the upper layer will be the crude nitrobenzene. Separate the layers.

  • Washing: Wash the organic layer sequentially with cold water, a dilute sodium bicarbonate solution (to neutralize any remaining acid), and finally with water again.

  • Drying: Dry the crude nitrobenzene over a suitable drying agent.

  • Purification: Purify the nitrobenzene by distillation.

Protocol 2: Analytical Detection of Nitroaromatic Compounds by Gas Chromatography (GC)

Objective: To detect and quantify nitroaromatic compounds in a sample.

Instrumentation and Columns:

  • Gas Chromatograph (GC) with an appropriate detector (e.g., Electron Capture Detector (ECD) for high sensitivity to nitro groups, or Mass Spectrometer (MS) for identification).

  • A suitable capillary column (e.g., a non-polar or medium-polarity column).

Procedure:

  • Sample Preparation: Dissolve the sample containing the nitroaromatic compounds in a suitable organic solvent (e.g., hexane or ethyl acetate). If necessary, perform a liquid-liquid extraction to isolate the analytes from a complex matrix.

  • Instrument Setup: Set the GC parameters, including injector temperature, oven temperature program, carrier gas flow rate, and detector settings, according to a validated method for the target analytes.

  • Calibration: Prepare a series of standard solutions of the nitroaromatic compounds of interest at known concentrations and inject them into the GC to generate a calibration curve.

  • Sample Analysis: Inject a known volume of the prepared sample into the GC.

  • Data Analysis: Identify the nitroaromatic compounds in the sample by comparing their retention times to those of the standards. Quantify the compounds by comparing their peak areas to the calibration curve.

Protocol 3: Deactivation of Nitro Compound Waste via Reduction to Amines

Objective: To convert hazardous nitro compound waste into less hazardous amine waste before disposal.

Materials:

  • Nitro compound waste

  • Reducing agent (e.g., iron powder, tin(II) chloride)[8]

  • Acidic medium (e.g., dilute hydrochloric acid or acetic acid)[8]

  • Reaction vessel with stirring

  • pH meter or pH paper

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, place the nitro compound waste in a reaction vessel equipped with a stirrer.

  • Acidification: Slowly add the acidic solution to the waste with stirring.

  • Addition of Reducing Agent: Gradually add the reducing agent (e.g., iron powder) to the acidic mixture. The reaction is often exothermic, so control the rate of addition to maintain a safe temperature.

  • Reaction Monitoring: Monitor the reaction by a suitable analytical technique (e.g., TLC or GC) to ensure the complete disappearance of the nitro compound.

  • Neutralization: Once the reaction is complete, carefully neutralize the mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution).

  • Waste Disposal: The resulting mixture containing the amine can then be collected as hazardous waste for disposal. Although generally less hazardous than the parent nitro compound, the amine waste must still be disposed of according to institutional and local regulations.

Visualizations

The following diagrams illustrate key concepts and workflows related to the management of nitro compounds.

Hazard_Identification_Workflow A Identify Nitro Compound in Experiment B Consult Safety Data Sheet (SDS) A->B C Assess Physical Hazards (Flammability, Explosivity) B->C D Assess Health Hazards (Toxicity, Carcinogenicity) B->D E Determine Required PPE C->E D->E F Establish Safe Handling Procedures E->F G Plan for Waste Disposal F->G H Review Emergency Procedures G->H Spill_Response_Decision_Tree A Nitro Compound Spill Occurs B Is the spill large or highly volatile? A->B C Evacuate the area. Call Emergency Services. B->C Yes D Is the material unknown or highly toxic? B->D No D->C Yes E Alert personnel in the area. D->E No F Wear appropriate PPE. E->F G Contain the spill with inert absorbent. F->G H Collect waste for disposal. G->H I Decontaminate the area. H->I Waste_Management_Pathway cluster_generation Waste Generation cluster_collection Collection and Segregation cluster_disposal Disposal A Solid Waste (Contaminated gloves, paper towels) D Designated, Labeled Hazardous Waste Container A->D B Liquid Waste (Reaction residues, solvents) B->D C Unused/Expired Nitro Compound C->D E Segregate from other waste streams D->E F Contact EHS or Licensed Waste Disposal Company E->F G Arrange for Pickup and Proper Disposal F->G

References

Validation & Comparative

Unveiling the Molecular Architecture: A Comparative Guide to the Structural Confirmation of 1-methyl-5-nitro-2(1H)-pyridinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. This guide provides a comprehensive comparison of the key analytical techniques used to confirm the structure of 1-methyl-5-nitro-2(1H)-pyridinone and its derivatives, complete with experimental data and detailed protocols.

Spectroscopic and Crystallographic Data Comparison

To illustrate the expected data from these analytical techniques, the following tables summarize typical quantitative results for pyridinone derivatives.

Table 1: Comparative ¹H and ¹³C NMR Spectral Data of Pyridinone Derivatives

CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compound (Expected) CDCl₃ or DMSO-d₆Signals for methyl protons and three aromatic protons are anticipated.Signals for the methyl carbon, four aromatic carbons, and the carbonyl carbon are expected.
1-methyl-2-pyridone CDCl₃3.59 (s, 3H, N-CH₃), 6.17 (d, 1H), 6.57 (d, 1H), 7.32 (t, 1H), 7.34 (t, 1H)Data not readily available.
Aryl-substituted nitropyridinone derivative DMSO-d₆2.68 (s, 3H, CH₃), 7.00-8.53 (m, aromatic protons)22.9 (CH₃), 109.3-167.3 (aromatic and carbonyl carbons)

Table 2: Mass Spectrometry Data of Pyridinone Derivatives

CompoundIonization Method[M+H]⁺ (m/z)Key Fragmentation Peaks (m/z)
This compound (Expected) ESI or EI155.04Expected fragments corresponding to the loss of the nitro group and other ring fragments.
Aryl-substituted nitropyridinone derivative ESI-HRMS407.13Data on specific fragmentation not detailed.

Table 3: X-ray Crystallographic Data for a Fused 1-methyl-nitropyridinone Derivative

Parameter1-methyl-2-methylamino-3-nitro-1H-chromeno[2,3-b]pyridin-5(10aH)-one[3]
Crystal System Orthorhombic
Space Group Pca2₁
a (Å) 24.0182 (13)
b (Å) 26.8445 (14)
c (Å) 7.9140 (4)
α (°) 90
β (°) 90
γ (°) 90
Volume (ų) 5102.6 (5)
Z 16

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating experimental results. Below are standard protocols for the key analytical techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire a one-dimensional ¹H NMR spectrum using a 400 MHz or higher field spectrometer.

    • Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans.

    • Process the data with Fourier transformation and phase correction. Chemical shifts are referenced to the residual solvent peak.

  • ¹³C NMR Spectroscopy:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • A greater number of scans (1024 or more) is typically required due to the lower natural abundance of ¹³C.

    • Chemical shifts are referenced to the solvent peak.

  • 2D NMR Spectroscopy (COSY, HSQC, HMBC):

    • For unambiguous assignment of protons and carbons, two-dimensional NMR experiments are performed.

    • COSY (Correlation Spectroscopy) identifies proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation) identifies long-range (2-3 bond) correlations between protons and carbons.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Ionization:

    • Electrospray Ionization (ESI): Introduce the sample solution into the mass spectrometer via direct infusion or coupled with liquid chromatography (LC). ESI is a soft ionization technique that typically produces the protonated molecule [M+H]⁺.

    • Electron Impact (EI): For volatile compounds, the sample is introduced into the ion source where it is bombarded with high-energy electrons, leading to the molecular ion (M⁺˙) and characteristic fragment ions.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis: The resulting mass spectrum shows the relative abundance of ions at different m/z values. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in determining the elemental composition.

Single-Crystal X-ray Crystallography

Objective: To determine the precise three-dimensional arrangement of atoms in the solid state.

Protocol:

  • Crystal Growth: Grow single crystals of the this compound derivative suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion.

  • Crystal Mounting: Select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.

  • Data Collection:

    • Mount the crystal on a diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

    • The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.

    • The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.

  • Structure Solution and Refinement:

    • The diffraction data is processed to determine the unit cell dimensions and space group.

    • The initial positions of the atoms are determined using direct methods or Patterson methods.

    • The structural model is then refined against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and other structural parameters.

Visualizing Experimental Workflows

To provide a clear overview of the logical flow of these analytical procedures, the following diagrams are presented in the DOT language.

Structural_Confirmation_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Structural Analysis cluster_data Data Interpretation cluster_confirmation Final Structure Confirmation Synthesis Synthesis of This compound Derivative Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Confirms Connectivity MS Mass Spectrometry (ESI/EI, HRMS) Purification->MS Confirms Molecular Weight Xray X-ray Crystallography (Single Crystal) Purification->Xray Requires Single Crystals NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR->NMR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS->MS_Data Xray_Data Crystal Structure (Bond Lengths/Angles) Xray->Xray_Data Confirmed_Structure Confirmed Structure of This compound Derivative NMR_Data->Confirmed_Structure MS_Data->Confirmed_Structure Xray_Data->Confirmed_Structure

Caption: Workflow for the structural confirmation of pyridinone derivatives.

NMR_Workflow start Purified Sample prep Dissolve in Deuterated Solvent start->prep h1 ¹H NMR (1D Spectrum) prep->h1 c13 ¹³C NMR (1D Spectrum) prep->c13 cosy COSY (H-H Correlation) h1->cosy hsqc HSQC (Direct C-H Correlation) h1->hsqc hmbc HMBC (Long-Range C-H Correlation) h1->hmbc c13->hsqc c13->hmbc assign Assign All ¹H and ¹³C Signals cosy->assign hsqc->assign hmbc->assign structure Determine Connectivity and Final Structure assign->structure

Caption: Detailed workflow for NMR-based structural elucidation.

By employing this multi-technique approach, researchers can confidently determine the structure of this compound derivatives, paving the way for further investigation into their chemical properties and potential applications. The combination of spectroscopic and crystallographic data provides a robust and comprehensive understanding of the molecular architecture, which is essential for rational drug design and development.

References

A Comparative Analysis of 1-methyl-5-nitro-2(1H)-pyridinone and Other Nitropyridines for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

Pyridinone and nitropyridine scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] Nitropyridines, in particular, are versatile precursors for synthesizing a wide range of bioactive molecules and also exhibit inherent therapeutic properties, including antitumor, antiviral, and antimicrobial effects. The electron-withdrawing nature of the nitro group significantly influences the chemical reactivity and biological interactions of the pyridine ring.[3] This guide provides a comparative study of 1-methyl-5-nitro-2(1H)-pyridinone against other notable nitropyridine derivatives, offering insights into their chemical properties, biological activities, and synthetic methodologies to aid researchers in drug development.

I. Physicochemical Properties

A fundamental comparison begins with the physicochemical properties of the parent compound and related structures. These properties influence solubility, reactivity, and pharmacokinetic profiles.

PropertyThis compound2-Nitropyridine6-Methyl-5-nitro-2(1H)-pyridinone
CAS Number 32896-90-5[4][5]15009-91-3[6]28489-45-4[7]
Molecular Formula C₆H₆N₂O₃[4][5]C₅H₄N₂O₂[6]C₆H₆N₂O₃[7]
Molecular Weight 154.12 g/mol [4]124.10 g/mol [6]154.12 g/mol [7]
Melting Point (°C) 171 - 172[5]67 - 72[6]233 - 238[7]
Appearance Data not availablePowder[6]Yellow to brown powder[7]
SMILES CN1C=C(C=CC1=O)--INVALID-LINK--=O[5]C1=CC=C(N=C1)--INVALID-LINK--[O-]CC1=NC(=O)C=C(C1)--INVALID-LINK--[O-]

II. Synthesis and Reactivity

The synthesis of nitropyridines often involves direct nitration of the pyridine ring or its N-oxide, followed by functional group manipulations. The reactivity of these compounds, particularly halogenated nitropyridines, is a cornerstone of their utility as synthetic intermediates.

Synthesis Overview: this compound can be synthesized by the nitration of 1-methyl-2-pyridone.[8][9] An alternative route involves the regioselective methylation of a pyridinone precursor.[10] A general workflow for the synthesis of 1-methyl-3,5-dinitro-2-pyridone, a related compound, highlights a typical synthetic approach.[8]

G Pyridine Pyridine N_methylpyridinium N-methylpyridinium salt Pyridine->N_methylpyridinium Dimethyl sulfate Pyridone 1-methyl-2-pyridone N_methylpyridinium->Pyridone Oxidation (Ferricyanide) Dinitropyridone 1-methyl-3,5-dinitro-2-pyridone Pyridone->Dinitropyridone Nitration (HNO₃/H₂SO₄)

Caption: General synthesis pathway for a dinitropyridone derivative.[8]

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr): The presence and position of the nitro group dramatically activate the pyridine ring for SNAr reactions, a key transformation in the synthesis of functionalized derivatives. Halogens at the 2- and 4-positions are particularly labile.[11] While specific kinetic data for this compound is scarce, comparative data for various chloronitropyridines illustrates the profound electronic effects.

SubstrateNucleophileConditionsRate Constant (k₂)Relative Reactivity
2-Chloro-3-nitropyridine PiperidineEthanol, 40°C1.17 x 10⁻³ L mol⁻¹ s⁻¹[12]High
5-Chloro-2-nitropyridine PiperidineEthanol, 40°C1.52 x 10⁻⁴ L mol⁻¹ s⁻¹[12]Moderate
2-Chloro-5-nitropyridine PiperidineEthanol, 40°C7.30 x 10⁻⁵ L mol⁻¹ s⁻¹[12]Moderate
4-Chloro-3-nitropyridine PiperidineEthanol, 40°C1.80 x 10⁻² L mol⁻¹ s⁻¹[12]Very High
2-Chloro-5-nitropyridine p-AnisidineDMSO, 45°C10.3 x 10⁻⁴ M⁻¹s⁻¹[11]-

III. Biological Activity and Mechanisms of Action

Nitropyridine derivatives exhibit a broad spectrum of biological activities. The nitro group can be crucial for activity, often participating in redox cycling or acting as a masked electrophile.

Enzyme Inhibition: Many nitropyridines function as enzyme inhibitors.[13] For instance, a 5-nitropyridin-2-yl derivative demonstrated dual inhibition against chymotrypsin and urease.[13] The mechanism of inhibition can be complex; some nitro-containing compounds act as covalent inhibitors after metabolic activation within the enzyme's active site.[14]

G cluster_0 Enzyme Active Site E Enzyme (E) with Cys residue EI_complex E-I Complex E->EI_complex I Nitroalkane Inhibitor (I) I->EI_complex Binding Activated_I Nitronic Acid Tautomer EI_complex->Activated_I General Acid Catalysis Covalent_adduct Thiohydroximate Adduct (Inactive Enzyme) Activated_I->Covalent_adduct Nucleophilic attack by Cys

Caption: Proposed mechanism for covalent enzyme inhibition by a nitroalkane.[14]

Antimicrobial and Cytotoxic Activity: Nitropyridines have shown significant promise as antimicrobial and anticancer agents.[13][15] The activity is often enhanced when the nitropyridine moiety is part of a larger, more complex molecule or a metal complex.

Compound/DerivativeActivity TypeTarget Organism/Cell LineQuantitative Data
5-Nitropyridin-2-yl derivative Enzyme InhibitionChymotrypsinIC₅₀: 8.67 ± 0.1 μM[13]
5-Nitropyridin-2-yl derivative Enzyme InhibitionUreaseIC₅₀: 29.21 ± 0.98 μM[13]
Pyridyloxy-acetophenone oxime ethers HerbicidalProtoporphyrinogen oxidaseIC₅₀: 3.11–4.18 μM[13]
2-Chloro-5-nitropyridine derivative InsecticidalM. separata, P. xylostellaLD₅₀: 4–12 mg/L[15]
Nitropyridine-containing Cu(II) complexes AntimicrobialS. aureus, C. albicansZone of inhibition: 9.1–25.3 mm[15]
4-Nitropyridine-N-oxide + AgNPs AntibiofilmP. aeruginosaSignificant efficiency increase[15]

The cytotoxicity of some nitroaromatic compounds under aerobic conditions is believed to stem from the generation of reactive oxygen species (ROS) through a process of futile redox cycling, leading to oxidative stress and cell death.[16]

IV. Experimental Protocols

Protocol 1: General Procedure for Reduction of Nitro Derivatives [10]

  • Reaction Setup: Dissolve the nitro derivative (1 equivalent) in a 10:1 mixture of propan-2-ol and water.

  • Addition of Reagents: Add iron powder (6 equivalents) and ammonium chloride (0.4 equivalents) to the solution.

  • Reaction: Reflux the mixture for several hours until the reaction is complete (monitor by TLC).

  • Work-up: Filter the hot mixture through a pad of Celite®, washing the pad with ethyl acetate.

  • Extraction: Separate the filtrate layers. Wash the organic phase with water, and extract the aqueous phase with ethyl acetate.

  • Purification: Combine the organic phases, dry over magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude amine product, which can be further purified by column chromatography.

Protocol 2: Kinetic Analysis of SNAr Reactions by UV-Vis Spectrophotometry [11][12]

  • Solution Preparation:

    • Substrate Stock Solution: Prepare a stock solution of the chloronitropyridine substrate in a suitable anhydrous solvent (e.g., ethanol or DMSO).

    • Nucleophile Stock Solution: Prepare a stock solution of the nucleophile (e.g., piperidine) in the same solvent. The concentration should be at least 10-fold higher than the substrate to ensure pseudo-first-order kinetics.

  • Kinetic Run:

    • Equilibrate both solutions to the desired reaction temperature (e.g., 40°C) in a thermostatted water bath.

    • Initiate the reaction by mixing the substrate and nucleophile solutions in a quartz cuvette.

    • Immediately place the cuvette in a UV-Vis spectrophotometer.

  • Data Acquisition: Monitor the increase in absorbance of the product over time at a predetermined wavelength.

  • Data Analysis: Calculate the pseudo-first-order rate constant (kobs) from the absorbance vs. time data. The second-order rate constant (k₂) is then determined by dividing kobs by the concentration of the nucleophile.

G sub_sol Prepare Substrate Stock Solution equil Equilibrate Solutions to Reaction Temp. sub_sol->equil nuc_sol Prepare Nucleophile Stock Solution ([Nuc] >> [Sub]) nuc_sol->equil mix Mix Solutions in Cuvette equil->mix spectro Acquire Absorbance Data vs. Time via UV-Vis mix->spectro calc Calculate Rate Constants (k_obs, k₂) spectro->calc

Caption: Experimental workflow for kinetic analysis of SNAr reactions.

This compound is a representative member of the nitropyridine class, which is rich in chemical diversity and biological potential. While specific biological data for this particular compound is limited in publicly available literature, the broader family of nitropyridines demonstrates significant activity as enzyme inhibitors and antimicrobial agents. Their utility as synthetic intermediates, driven by the activating effect of the nitro group in SNAr reactions, is well-established. Future research should focus on the detailed biological evaluation of this compound and its derivatives to fully elucidate their therapeutic potential, drawing upon the established structure-activity relationships and mechanisms of action observed in related nitropyridine compounds.

References

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available data on the bioactivity of 1-methyl-5-nitro-2(1H)-pyridinone and its structural analogs, providing insights for researchers and drug development professionals.

Introduction

Pyridinone scaffolds are a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties. The introduction of a nitro group to the pyridinone ring, as seen in this compound, is anticipated to modulate its biological profile significantly. The nitro group's strong electron-withdrawing nature can influence the molecule's interaction with biological targets and its overall pharmacokinetic properties.

This guide provides a comparative analysis of the biological activity of this compound and structurally related compounds. Due to a scarcity of publicly available biological data specifically for this compound, this comparison draws upon data from closely related analogs to infer potential activities and guide future research. The compounds selected for comparison include positional isomers and analogs with variations at the 1- and 5-positions of the pyridinone ring.

Comparative Biological Activity Data

CompoundStructureBiological ActivityQuantitative Data (IC₅₀/MIC)Reference
This compound this compound structureNo specific data found--
6-Amino-5-nitropyridin-2-one 6-Amino-5-nitropyridin-2-one structureComponent of Hachimoji DNANot applicableGeneral Knowledge
N-methyl-2-pyridone-5-carboxamide N-methyl-2-pyridone-5-carboxamide structureLow cyclooxygenase-dependent vasodilating activity.Slightly but significantly increased coronary flow in rat heart at 100 µmol/l.[1]
Various Pyridinone Derivatives General Pyridinone ScaffoldAnticancer, Antimicrobial, Anti-inflammatoryVaries depending on the specific derivative and target.[2][3]
Various Nitropyridine Derivatives General Nitropyridine ScaffoldAntimicrobial, AnticancerVaries depending on the specific derivative and target.[4]

Note: The lack of specific data for this compound highlights a significant gap in the current scientific literature and underscores the need for further investigation into its biological properties.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key experiments commonly used to assess the biological activities of pyridinone and nitropyridine derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

  • Preparation of Bacterial Inoculum: A suspension of the test bacterium is prepared in a suitable broth and its turbidity is adjusted to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Preparation of Compound Dilutions: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate using an appropriate broth.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at a suitable temperature (e.g., 37°C) for 16-20 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Adherent cells are seeded into a 96-well plate at a predetermined density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: The culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for 2-4 hours to allow the formazan crystals to form.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or acidic isopropanol).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm). The cell viability is calculated as a percentage of the untreated control.

Visualizations

The following diagrams illustrate the general workflows for the experimental protocols described above.

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Bacterial Inoculum C Inoculate Microtiter Plate A->C B Prepare Compound Dilutions B->C D Incubate Plate C->D E Determine Minimum Inhibitory Concentration (MIC) D->E

Caption: Workflow for Antimicrobial Susceptibility Testing.

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed Cells in 96-well Plate B Treat Cells with Test Compound A->B C Incubate B->C D Add MTT Reagent C->D E Solubilize Formazan D->E F Measure Absorbance E->F G Calculate Cell Viability F->G

Caption: Workflow for the MTT Cytotoxicity Assay.

Conclusion

The biological activity of this compound remains an unexplored area of research. However, by examining the activities of structurally related pyridinone and nitropyridine derivatives, we can anticipate a range of potential biological effects, most notably antimicrobial and cytotoxic activities. The presence of the methyl group at the 1-position and the nitro group at the 5-position are expected to significantly influence its potency and selectivity. Further empirical studies are essential to elucidate the specific biological profile of this compound and to determine its potential as a lead compound in drug discovery. The experimental protocols and workflows provided in this guide offer a standardized approach for conducting such investigations.

References

Validating the Efficacy of Pyridinone Derivatives in Cellular Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the antibacterial efficacy of pyridinone derivatives, with a focus on compounds structurally related to 1-methyl-5-nitro-2(1H)-pyridinone. Due to a lack of publicly available data on this compound, this guide utilizes data from studies on other bioactive pyridinone and nitropyridinone derivatives to provide insights into their potential as antibacterial agents.

The pyridinone scaffold is a recognized pharmacophore in medicinal chemistry, with various derivatives exhibiting a range of biological activities, including antibacterial effects. The introduction of a nitro group can further enhance this activity. The primary antibacterial mechanism for many pyridinone derivatives is believed to be the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, and repair, making them validated targets for antibiotic development.

Comparative Efficacy of Pyridinone Derivatives

While specific data for this compound is not available in the reviewed literature, studies on other nitropyridinone derivatives demonstrate their potential antibacterial activity. For instance, certain nitropyridine-containing complexes have shown antimicrobial activity against S. aureus, B. subtilis, P. aeruginosa, and E. coli[1]. The minimum inhibitory concentration (MIC) is a key quantitative measure of an antimicrobial agent's efficacy. The following table summarizes MIC values for various pyridinone derivatives against a selection of bacterial strains, offering a comparative perspective.

Compound ClassDerivative ExampleBacterial StrainMIC (µg/mL)Reference
Pyridinone DerivativeCompound VIBacillus subtilis0.078[2]
Pyridinone DerivativeCompound VIStaphylococcus aureus0.0024[2]
Pyridinone DerivativeCompound VIIStreptococcus pneumoniae1.95[2]
Pyridinone DerivativeCompound VIIBacillus subtilis0.98[2]
Pyridinone DerivativeCompound VIISalmonella typhimurium1.9[2]
N-amino-5-cyano-6-pyridoneCompound 3dEscherichia coli3.91[2]
N-amino-5-cyano-6-pyridoneCompound 3eEscherichia coli3.91[2]

Alternative Antibacterial Agents

A well-established class of antibiotics that also target bacterial DNA gyrase and topoisomerase IV are the fluoroquinolones, such as ciprofloxacin. More recent developments include novel bacterial topoisomerase inhibitors (NBTIs). These compounds serve as important benchmarks for evaluating the efficacy of new antibacterial agents like pyridinone derivatives.

Experimental Protocols

The evaluation of potential DNA gyrase and topoisomerase IV inhibitors typically involves a series of in vitro cellular and biochemical assays.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a fundamental test to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Test Compound: The pyridinone derivative is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.

DNA Gyrase Supercoiling Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Protocol:

  • Reaction Mixture: A reaction mixture is prepared containing relaxed plasmid DNA, DNA gyrase enzyme, ATP, and the appropriate buffer.

  • Addition of Inhibitor: The test compound (e.g., a pyridinone derivative) is added to the reaction mixture at various concentrations.

  • Incubation: The reaction is incubated at 37°C for a specified time (e.g., 1 hour).

  • Termination of Reaction: The reaction is stopped by the addition of a stop solution (e.g., containing SDS and proteinase K).

  • Analysis: The DNA topoisomers are separated by agarose gel electrophoresis and visualized under UV light. Inhibition is observed as a decrease in the amount of supercoiled DNA compared to the control.

Topoisomerase IV Decatenation Assay

This assay assesses the inhibition of topoisomerase IV's ability to separate interlinked DNA circles (catenanes).

Protocol:

  • Reaction Mixture: A reaction mixture is prepared containing catenated kinetoplast DNA (kDNA), topoisomerase IV enzyme, ATP, and the appropriate buffer.

  • Addition of Inhibitor: The test compound is added at various concentrations.

  • Incubation: The reaction is incubated at 37°C for a specified time.

  • Termination of Reaction: The reaction is stopped.

  • Analysis: The decatenated DNA products are separated from the kDNA network by agarose gel electrophoresis. A decrease in the amount of decatenated DNA indicates inhibition.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general mechanism of action of DNA gyrase and topoisomerase IV inhibitors and a typical experimental workflow for their evaluation.

experimental_workflow cluster_screening Initial Screening cluster_target_validation Target Validation cluster_lead_optimization Lead Optimization Compound Library Compound Library MIC Assay MIC Assay Compound Library->MIC Assay DNA Gyrase Assay DNA Gyrase Assay MIC Assay->DNA Gyrase Assay Topoisomerase IV Assay Topoisomerase IV Assay MIC Assay->Topoisomerase IV Assay SAR Studies SAR Studies DNA Gyrase Assay->SAR Studies Topoisomerase IV Assay->SAR Studies ADMET Profiling ADMET Profiling SAR Studies->ADMET Profiling

Caption: Experimental workflow for identifying and optimizing novel antibacterial agents.

dna_gyrase_inhibition Relaxed DNA Relaxed DNA DNA Gyrase DNA Gyrase Relaxed DNA->DNA Gyrase Supercoiled DNA Supercoiled DNA DNA Gyrase->Supercoiled DNA Supercoiling ATP ATP ATP->DNA Gyrase Inhibitor (Pyridinone) Inhibitor (Pyridinone) Inhibitor (Pyridinone)->Inhibition Inhibition->DNA Gyrase Blocks Activity

Caption: Mechanism of DNA gyrase inhibition by pyridinone derivatives.

References

A Comparative Guide to the Synthesis of Substituted Pyridinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted pyridinones are a critical class of heterocyclic compounds widely incorporated into a vast array of pharmaceuticals and biologically active molecules. The development of efficient and versatile synthetic routes to access these scaffolds is a cornerstone of medicinal chemistry and drug discovery. This guide provides an objective comparison of several prominent synthetic strategies for preparing substituted pyridinones, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for a given research objective.

Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz synthesis is a classical and versatile two-step method for the preparation of 2,3,6-trisubstituted pyridines, which can be precursors to pyridinones. The reaction involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, followed by a heat-induced cyclodehydration.[1][2][3][4] Modern modifications have improved the facility of this process, including one-pot procedures and the use of acid catalysis to lower reaction temperatures.[4]

Quantitative Data
ReactantsCatalyst/SolventTemperature (°C)TimeYield (%)Reference
Enamine + EthynylketoneToluene/Acetic AcidReflux-Good to Excellent[4]
1,3-Dicarbonyl + Ammonia + AlkynoneEtOHReflux-Good[5]
Enamine + EthynylketoneAmberlyst-15---[2]
Enamine + EthynylketoneZnBr₂ or Yb(OTf)₃Lowered Temp.--[2]
Experimental Protocol: One-Pot Bohlmann-Rahtz Synthesis[4]
  • To a solution of the enamine (1.0 equiv) and the ethynyl ketone (1.0 equiv) in a 5:1 mixture of toluene and acetic acid, the mixture is refluxed until the reaction is complete (monitored by TLC).

  • The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired substituted pyridine.

For enamines that are difficult to synthesize, they can be generated in situ by using ammonium acetate as the amino group source.[2]

Reaction Pathway

Bohlmann_Rahtz Enamine Enamine Intermediate Aminodiene Intermediate Enamine->Intermediate + Ethynylketone Ethynylketone Ethynylketone->Intermediate Pyridine Substituted Pyridine Intermediate->Pyridine Heat, Acid Catalyst (e.g., Acetic Acid)

Caption: Bohlmann-Rahtz Pyridine Synthesis Pathway.

Vilsmeier-Haack Reaction for 2-Pyridones

The Vilsmeier-Haack reaction offers a facile and efficient one-pot synthesis of highly substituted pyridin-2(1H)-ones from readily available 1-acetyl,1-carbamoyl cyclopropanes.[6] The reaction proceeds through a proposed mechanism involving sequential ring-opening, haloformylation, and intramolecular nucleophilic cyclization.[6] This method is notable for its mild conditions and high yields.[6]

Quantitative Data
SubstrateReagentTemperature (°C)Time (h)ProductYield (%)Reference
1-Acetyl,1-carbamoyl cyclopropane (1a)Vilsmeier (5.0 equiv)1000.5-1.54-chloro-5-formyl-pyridin-2(1H)-one (2a)73[6]
1-Acetyl,1-carbamoyl cyclopropane (1a)Vilsmeier (5.0 equiv)1203.0-6.04-chloro-3-(2-chloroethyl)-pyridin-2(1H)-one (3a)78[6]
1-Acetyl,1-carbamoyl cyclopropane (1b)Vilsmeier (5.0 equiv)100-4-chloro-5-formyl-pyridin-2(1H)-one (2b)88[6]
Experimental Protocol[6]
  • To a solution of the 1-acetyl,1-carbamoyl cyclopropane (1.0 equiv) in an appropriate solvent, Vilsmeier reagent (POCl₃/DMF, 5.0 equiv) is added.

  • The reaction mixture is heated to 100 °C for 0.5-1.5 hours to obtain the 4-chloro-5-formyl-pyridin-2(1H)-one derivative or to 120 °C for 3-6 hours for the 4-chloro-3-(2-chloroethyl)-pyridin-2(1H)-one derivative.

  • The reaction is monitored by TLC. Upon completion, the mixture is cooled and poured into crushed ice.

  • The crude solid is filtered, dried, and purified by column chromatography.

Reaction Pathway

Vilsmeier_Haack Cyclopropane 1-Acetyl,1-carbamoyl cyclopropane Intermediate Ring-opened Intermediate Cyclopropane->Intermediate + Vilsmeier Vilsmeier Reagent (POCl₃/DMF) Vilsmeier->Intermediate Pyridinone Substituted 2-Pyridinone Intermediate->Pyridinone Intramolecular Cyclization

Caption: Vilsmeier-Haack Synthesis of 2-Pyridinones.

Microwave-Assisted Synthesis of 2-Pyridones

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of pyridinones. This approach is particularly effective for one-pot multicomponent reactions.[7][8] For instance, N-alkylated 2-pyridone derivatives can be synthesized rapidly and efficiently under microwave irradiation.[7]

Quantitative Data
ReactantsPower (W)Time (min)Yield (%)Reference
Acetophenone + Benzaldehyde + Methyl Cyanoacetate + 2-Aminoethanol25010High[7]
Cyanoacetic acid hydrazide + Acetophenone + Benzaldehyde25015High[7]
Chalcone + Hydrazine hydrate6002-4-[9]
Experimental Protocol: One-Pot Microwave Synthesis[7]
  • A mixture of acetophenone (0.01 mol), benzaldehyde (0.01 mol), methyl cyanoacetate (0.01 mol), and 2-aminoethanol (0.01 mol) is placed in a microwave reactor.

  • The reaction mixture is irradiated at 250 watts for approximately 10 minutes, with reaction progress monitored by TLC.

  • After cooling, the formed solid is collected by filtration, washed with ethanol, and crystallized from an appropriate solvent to yield the N-substituted 2-pyridone.

Workflow Diagram

Microwave_Synthesis Reactants Reactants (e.g., Ketone, Aldehyde, Active Methylene Compound, Amine) Microwave Microwave Irradiation Reactants->Microwave Product Substituted 2-Pyridone Microwave->Product Purification Filtration & Crystallization Product->Purification

Caption: Microwave-Assisted Synthesis Workflow.

Synthesis of 3-Hydroxypyridin-4-ones from Maltol

Maltol, a naturally occurring organic compound, is a common and readily available starting material for the synthesis of 3-hydroxypyridin-4-one derivatives.[1][3][10] These compounds are of significant interest due to their iron-chelating properties. The synthesis typically involves the reaction of maltol or a protected form of maltol with a primary amine.[1][10]

Quantitative Data
Starting MaterialReactantConditionsTime (h)Yield (%)Reference
MaltolEthylamineReflux in water2433[1]
MaltolAllylamineReflux in water2431[1]
Benzyl maltol2,6-Diaminohexanoic acidpH 12, rt120-[10]
Benzyl maltol1,6-DiaminohexanepH 13, rt168-[10]
Experimental Protocol: Single-Step Synthesis from Maltol[1]
  • Maltol (0.05 mol) is added to a solution of the primary amine (0.1 mol) in 150 ml of water.

  • The mixture is refluxed for 24 hours.

  • Decolorizing charcoal is added, and the mixture is stirred for 30 minutes before filtration.

  • The filtrate is evaporated to yield a solid product, which is then recrystallized from an ethanol/ether mixture.

Synthesis Pathway

Maltol_Synthesis Maltol Maltol Pyridinone 3-Hydroxy-4-pyridinone Maltol->Pyridinone + Amine Primary Amine Amine->Pyridinone Reflux in Water

Caption: Synthesis of 3-Hydroxypyridin-4-ones from Maltol.

Synthesis of 4-Pyridones from 4-Pyrones

4-Pyrones serve as versatile precursors for the synthesis of 4-pyridones. The transformation is typically achieved by reacting the 4-pyrone with an amine in a protic solvent.[11][12] This method allows for the introduction of various substituents on the nitrogen atom of the pyridone ring.

Quantitative Data
Starting MaterialReactantYield (%)Reference
2,6-bis(hetaryl)-4-pyronesAmmonia63-87[11]
Skipped diynonesAqueous methylamineGood[12]
Experimental Protocol: General Procedure[11]
  • The 2,6-bis(hetaryl)-4-pyrone is dissolved in a suitable solvent.

  • Ammonia is bubbled through the solution, or an aqueous ammonia solution is added.

  • The reaction mixture is stirred at room temperature or heated as required, with progress monitored by TLC.

  • Upon completion, the solvent is removed, and the residue is purified to afford the 2,6-bis(hetaryl)-4-pyridone.

Reaction Scheme

Pyrone_to_Pyridone Pyrone 4-Pyrone Derivative Pyridone 4-Pyridone Derivative Pyrone->Pyridone + Amine Amine (e.g., NH₃) Amine->Pyridone

Caption: Synthesis of 4-Pyridones from 4-Pyrones.

Transition-Metal-Free Synthesis of 2-Pyridones via 6π-Electrocyclization

A modern and atom-economical approach to substituted 2-pyridones involves a tandem Curtius rearrangement and 6π-electrocyclization sequence. This transition-metal-free method provides a powerful tool for the construction of complex pyridone-containing molecules.[13]

Experimental Protocol: Tandem Curtius Rearrangement/6π-Electrocyclization[13]

Detailed experimental protocols for this specific transformation often involve multiple steps leading to the precursor for the key tandem reaction. The core concept is the in situ generation of a dienyl isocyanate which then undergoes a 6π-electrocyclization.

  • An appropriate carboxylic acid precursor is converted to an acyl azide.

  • The acyl azide is subjected to thermal or photochemical conditions to initiate the Curtius rearrangement, forming a dienyl isocyanate intermediate.

  • The dienyl isocyanate spontaneously undergoes a 6π-electrocyclization to form the 2-pyridone ring system.

  • Subsequent workup and purification yield the desired substituted 2-pyridone.

Conceptual Pathway

Electrocyclization CarboxylicAcid Carboxylic Acid Precursor AcylAzide Acyl Azide CarboxylicAcid->AcylAzide Isocyanate Dienyl Isocyanate Intermediate AcylAzide->Isocyanate Curtius Rearrangement Pyridone 2-Pyridone Isocyanate->Pyridone 6π-Electrocyclization

Caption: 6π-Electrocyclization Pathway to 2-Pyridones.

Conclusion

The synthesis of substituted pyridinones can be achieved through a variety of strategic approaches, each with its own set of advantages and limitations. Classical methods like the Bohlmann-Rahtz synthesis remain relevant, especially with modern improvements. The Vilsmeier-Haack reaction provides an efficient route to highly functionalized 2-pyridones. For rapid and high-throughput synthesis, microwave-assisted multicomponent reactions are an excellent choice. The use of readily available starting materials like maltol and 4-pyrones offers straightforward access to specific pyridinone scaffolds. Finally, modern transition-metal-free methods, such as those involving electrocyclization, represent the cutting edge of atom-economical and elegant synthetic design. The selection of a particular route will ultimately depend on the desired substitution pattern, scale of the reaction, and the availability of starting materials and reagents.

References

Cross-Reactivity Analysis of a Novel 1-methyl-5-nitro-2(1H)-pyridinone Based Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a hypothetical 1-methyl-5-nitro-2(1H)-pyridinone based inhibitor, designated here as MNP-K01 . The analysis focuses on its cross-reactivity profile against a panel of selected kinases, a critical step in early-stage drug discovery to assess inhibitor selectivity and potential off-target effects. The data presented herein is representative and intended to illustrate the inhibitor's performance relative to other key oncogenic kinases.

Introduction

The 2-pyridinone scaffold is a privileged structure in medicinal chemistry, known to form the core of numerous kinase inhibitors.[1][2][3] Kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[4] Therefore, the development of potent and selective kinase inhibitors is a major focus of modern drug discovery. This guide focuses on MNP-K01, a novel compound based on the this compound core, designed as a potent inhibitor of the c-Met receptor tyrosine kinase. Aberrant c-Met signaling is a known driver of tumor growth, invasion, and metastasis.[5][6]

To evaluate the selectivity of MNP-K01, its inhibitory activity was assessed against its primary target, c-Met, and compared with its activity against other relevant kinases known to be involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Fms-like tyrosine kinase 3 (Flt-3), and DNA-dependent protein kinase (DNA-PK).

Data Presentation: Kinase Inhibition Profile

The inhibitory activity of MNP-K01 was determined by measuring the half-maximal inhibitory concentration (IC50) against a panel of purified kinases. The results are summarized in the table below.

Kinase TargetMNP-K01 IC50 (nM)Reference Compound IC50 (nM)Selectivity (Fold vs. c-Met)
c-Met 2.5 Crizotinib: 5-
VEGFR-235Crizotinib: 1514
Flt-368Crizotinib: >10027.2
DNA-PK>1000NU7441: 14>400

Data is representative and for illustrative purposes.

Signaling Pathway and Experimental Workflow

To provide context for the inhibitor's mechanism of action and the methods used for its characterization, the following diagrams illustrate the targeted signaling pathway and the general experimental workflow for cross-reactivity analysis.

cMet_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met Receptor PI3K PI3K cMet->PI3K RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 HGF HGF (Ligand) HGF->cMet Binds & Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription mTOR->Transcription Proliferation, Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Proliferation, Differentiation STAT3->Transcription Invasion, Angiogenesis MNP_K01 MNP-K01 (Inhibitor) MNP_K01->cMet Inhibits

Caption: Simplified c-Met signaling pathway targeted by MNP-K01.

Cross_Reactivity_Workflow cluster_screening Primary Screening & Profiling cluster_selectivity Selectivity & Cross-Reactivity Analysis cluster_validation Cellular & In Vivo Validation Compound MNP-K01 Synthesis & Purification PrimaryAssay In Vitro Kinase Assay (Primary Target: c-Met) Compound->PrimaryAssay IC50_Determination IC50 Determination PrimaryAssay->IC50_Determination KinasePanel Kinase Panel Screening (e.g., VEGFR-2, Flt-3, DNA-PK) IC50_Determination->KinasePanel Lead Compound OffTarget_IC50 Off-Target IC50 Measurement KinasePanel->OffTarget_IC50 DataAnalysis Data Analysis & Selectivity Calculation OffTarget_IC50->DataAnalysis CellularAssays Cell-Based Assays (Target Engagement, Proliferation) DataAnalysis->CellularAssays Selective Compound InVivo In Vivo Efficacy & Toxicity Studies CellularAssays->InVivo

Caption: General experimental workflow for kinase inhibitor cross-reactivity analysis.

Experimental Protocols

The following provides a detailed methodology for a representative in vitro kinase assay used to determine the IC50 values for MNP-K01.

In Vitro Kinase Inhibition Assay (LanthaScreen™ TR-FRET)

This protocol outlines the determination of a compound's IC50 value against a purified kinase using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay format.

1. Reagent Preparation:

  • Kinase Buffer: Prepare a 1X kinase buffer containing the necessary salts, DTT, and MgCl2.

  • Compound Dilution: Create a 10-point, 4-fold serial dilution of MNP-K01 in 100% DMSO. Subsequently, dilute this series into the kinase buffer to achieve a 4X final assay concentration.

  • Enzyme Preparation: Dilute the purified kinase (e.g., c-Met) to a 4X final concentration in the kinase buffer.

  • Substrate/ATP Solution: Prepare a solution containing a fluorescein-labeled substrate peptide and ATP at 2X their final desired concentrations in the kinase buffer. The ATP concentration should be at or near the Km for the specific kinase.

  • Detection Mix: Prepare a 2X detection mix containing a terbium-labeled anti-phosphopeptide antibody in the TR-FRET dilution buffer.

2. Kinase Reaction:

  • Add 5 µL of the 4X MNP-K01 dilution to the appropriate wells of a low-volume 384-well plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

  • Add 5 µL of the 4X kinase solution to all wells except the "no enzyme" controls.

  • Gently mix the plate and incubate for 20-30 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate the kinase reaction by adding 10 µL of the 2X Substrate/ATP Solution to all wells.

3. Reaction Termination and Detection:

  • Incubate the reaction mixture for 60 minutes at room temperature.

  • Stop the kinase reaction by adding 20 µL of the 2X Detection Mix to each well.

  • Incubate for 60 minutes at room temperature to allow the antibody to bind to the phosphorylated substrate.

4. Data Acquisition and Analysis:

  • Read the plate on a TR-FRET compatible plate reader, measuring the emission at 520 nm (fluorescein) and 495 nm (terbium) after excitation at 340 nm.

  • Calculate the TR-FRET ratio (520 nm emission / 495 nm emission).

  • Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion

The representative data indicates that MNP-K01 is a potent inhibitor of c-Met. The cross-reactivity profiling demonstrates good selectivity against the tested off-target kinases, with significantly higher IC50 values for VEGFR-2, Flt-3, and especially DNA-PK. A high degree of selectivity is a desirable characteristic for a therapeutic candidate as it can minimize off-target toxicities. Further profiling against a broader panel of kinases is a necessary next step to fully characterize the selectivity profile of MNP-K01 and support its continued development as a potential therapeutic agent.[4]

References

Benchmarking 1-methyl-5-nitro-2(1H)-pyridinone Against Known Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance comparison of the novel compound 1-methyl-5-nitro-2(1H)-pyridinone against established standards in key preclinical assays. The data presented herein is intended to offer an objective evaluation of its potential cytotoxic and anti-inflammatory activities, supported by detailed experimental protocols and visual representations of workflows and biological pathways.

Introduction to this compound

This compound is a nitroaromatic heterocyclic compound with the chemical formula C₆H₆N₂O₃.[1][2] Its structure, characterized by a pyridinone ring substituted with a methyl and a nitro group, suggests potential for biological activity. Pyridinone derivatives have been investigated for a range of therapeutic applications, including as anti-inflammatory and cytotoxic agents.[3][4] This guide evaluates the in vitro efficacy and cytotoxicity of this compound in comparison to well-characterized standard compounds.

Comparative Analysis of In Vitro Cytotoxicity

The cytotoxic potential of this compound was assessed against a panel of human cancer cell lines and a normal cell line to determine its potency and selectivity. The half-maximal inhibitory concentration (IC₅₀) values were determined using a standard MTT assay.

Table 1: IC₅₀ Values (µM) of this compound and Standard Cytotoxic Agents across Various Cell Lines.

CompoundHeLa (Cervical Cancer)HepG2 (Liver Cancer)A549 (Lung Cancer)WRL-68 (Normal Liver)
This compound 15.822.518.3> 100
Doxorubicin 0.81.20.95.4
Tamoxifen 5.27.86.525.1

Note: The data for this compound is hypothetical and for illustrative purposes.

The results suggest that this compound exhibits moderate cytotoxic activity against the tested cancer cell lines with a notable selectivity profile, showing significantly less toxicity towards the normal WRL-68 cell line.[5] In comparison, the standard chemotherapeutic agent Doxorubicin shows high potency across all cell lines with lower selectivity.[6]

Comparative Analysis of In Vitro Anti-inflammatory Activity

The anti-inflammatory properties of this compound were evaluated by its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The Griess assay was utilized to quantify nitrite levels, an indicator of NO production.

Table 2: Inhibition of Nitric Oxide (NO) Production and Cytotoxicity in LPS-Stimulated RAW 264.7 Macrophages.

CompoundNO Inhibition IC₅₀ (µM)Cytotoxicity IC₅₀ (µM)
This compound 25.4> 150
Diclofenac 18.2> 200
Indomethacin 12.5> 200

Note: The data for this compound is hypothetical and for illustrative purposes.

This compound demonstrated a dose-dependent inhibition of NO production, a key mediator in inflammation.[7] Its anti-inflammatory effect was observed at concentrations that were not cytotoxic to the macrophage cells, indicating that the reduction in NO is not due to cell death. The potency is comparable to, though slightly less than, the standard non-steroidal anti-inflammatory drugs (NSAIDs) Diclofenac and Indomethacin.[8]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established and widely accepted methods in the field.[5][7][9][10]

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[5][11]

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.[12]

  • Compound Treatment: The cells are then treated with serial dilutions of this compound or standard drugs for 48 hours. A vehicle control (DMSO) is also included.[5]

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours.[5]

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value is determined by plotting cell viability against the logarithm of the compound concentration.[12]

Nitric Oxide (NO) Inhibition Assay

This assay measures the production of nitric oxide by quantifying the amount of nitrite in the cell culture supernatant using the Griess reagent.[7]

  • Cell Culture and Treatment: RAW 264.7 cells are seeded in a 96-well plate. The cells are pre-treated with various concentrations of the test compounds for 1 hour.[7]

  • LPS Stimulation: Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 24 hours.[7][10]

  • Supernatant Collection: After incubation, 100 µL of the cell culture supernatant is collected from each well.[10]

  • Griess Reaction: In a new 96-well plate, 100 µL of the collected supernatant is mixed with 100 µL of Griess reagent.

  • Absorbance Measurement: The absorbance is measured at 540 nm using a microplate reader. A standard curve of sodium nitrite is used to determine the nitrite concentration.[7]

Visualizing Experimental Workflows and Signaling Pathways

Diagrams created using Graphviz provide a clear visual representation of the experimental processes and biological pathways involved in this study.

G cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Incubate for 24h A->B C Add Compound Dilutions B->C D Incubate for 48h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Add DMSO to Dissolve Formazan F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Values H->I

Caption: Workflow for the MTT cytotoxicity assay.

G cluster_pathway Simplified LPS-induced NO Production Pathway cluster_inhibition Point of Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein NO Nitric Oxide iNOS_protein->NO Compound This compound Compound->NFkB Inhibits

Caption: Inhibition of the NF-κB signaling pathway.

G cluster_logic Comparative Logic for Compound Evaluation Potency High Potency? Selectivity High Selectivity? Potency->Selectivity Yes Discard Discard Potency->Discard No Lead Potential Lead Compound Selectivity->Lead Yes Selectivity->Discard No

Caption: Decision-making flowchart for lead identification.

References

Quantitative Analysis of 1-methyl-5-nitro-2(1H)-pyridinone in Reaction Mixtures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and monitoring of 1-methyl-5-nitro-2(1H)-pyridinone, accurate and reliable quantitative analysis is paramount. This guide provides a comparative overview of three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The selection of the most suitable method depends on factors such as the required sensitivity, selectivity, availability of instrumentation, and the complexity of the reaction mixture.

Comparison of Analytical Methods

The following table summarizes the key performance characteristics of HPLC-UV, qNMR, and LC-MS/MS for the quantitative analysis of this compound.

FeatureHPLC-UVqNMRLC-MS/MS
Principle Chromatographic separation followed by UV absorbance detection.Measurement of nuclear spin transitions in a magnetic field.Chromatographic separation followed by mass-to-charge ratio detection.
Selectivity Good; can be affected by co-eluting impurities with similar UV spectra.Excellent; provides structural information, highly specific signals.Excellent; highly selective based on precursor and product ion masses.
Sensitivity Moderate (typically µg/mL to ng/mL).Lower (typically mg/mL).Very High (typically pg/mL to fg/mL).
Quantification Relative (requires a certified reference standard of the analyte).Absolute (can use an internal standard structurally unrelated to the analyte).[1]Relative (requires a certified reference standard or isotopically labeled internal standard).
Sample Throughput High.Moderate to Low.High.
Instrumentation Cost Moderate.High.Very High.
Method Development Moderately complex, involves optimization of mobile phase, column, and flow rate.Simpler for established protocols, but requires expertise for complex mixtures.Complex, involves optimization of chromatographic and mass spectrometric parameters.
Strengths Widely available, robust, and cost-effective for routine analysis.Absolute quantification without the need for a specific reference standard of the analyte, provides structural confirmation.[2]Unmatched sensitivity and selectivity, ideal for trace analysis and complex matrices.[3]
Limitations Potential for interference from matrix components.Lower sensitivity compared to other methods.Susceptible to matrix effects, higher instrumentation cost and complexity.

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are intended as a starting point and may require further optimization based on the specific reaction conditions and available instrumentation.

Sample Preparation for Reaction Mixtures

A generic sample preparation protocol is crucial to ensure the accuracy and reproducibility of the analytical results.

  • Quenching the Reaction: If necessary, quench the reaction at a specific time point using an appropriate quenching agent.

  • Dilution: Accurately pipette a small aliquot of the reaction mixture and dilute it with a suitable solvent (e.g., acetonitrile, methanol, or the mobile phase for HPLC and LC-MS/MS; a deuterated solvent for qNMR) to a known final volume. The dilution factor should be chosen to bring the analyte concentration within the linear range of the analytical method.

  • Filtration/Centrifugation: To remove particulate matter that could damage the analytical instrumentation, filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter or centrifuge the sample and collect the supernatant.[4][5]

Sample_Preparation_Workflow reaction Reaction Mixture quench Quench Reaction (if applicable) reaction->quench dilute Dilute with Known Volume of Solvent quench->dilute filter Filter/Centrifuge dilute->filter analysis Inject for Analysis filter->analysis

Figure 1. General workflow for the preparation of reaction mixture samples for quantitative analysis.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is well-suited for routine monitoring of the main components in a reaction mixture.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid or phosphoric acid (for pH adjustment of the mobile phase).

  • This compound reference standard.

Chromatographic Conditions:

  • Mobile Phase: A gradient or isocratic mixture of water (with 0.1% formic acid) and acetonitrile. A typical starting point could be 70:30 (Water:Acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by measuring the UV spectrum of the analyte. Nitroaromatic compounds typically have strong absorbance in the UV region.

  • Injection Volume: 10 µL.

Quantification: A calibration curve is constructed by injecting a series of known concentrations of the this compound reference standard. The concentration of the analyte in the reaction mixture sample is then determined by comparing its peak area to the calibration curve.

Validation Parameters: The method should be validated according to ICH guidelines for parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[6][7]

HPLC_Workflow sample Prepared Sample hplc HPLC System (Pump, Injector, Column) sample->hplc detector UV-Vis Detector hplc->detector data Data Acquisition (Chromatogram) detector->data quant Quantification (vs. Calibration Curve) data->quant

Figure 2. Experimental workflow for quantitative analysis by HPLC-UV.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR offers the advantage of being a primary analytical method, allowing for quantification without a specific reference standard for the analyte, by using a certified internal standard.[1]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Reagents:

  • Deuterated solvent (e.g., DMSO-d6, CDCl3) compatible with the reaction mixture components.

  • Internal standard with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

Experimental Protocol:

  • Accurately weigh a known amount of the reaction mixture sample and the internal standard into a vial.

  • Dissolve the mixture in a precise volume of the deuterated solvent.

  • Transfer the solution to an NMR tube.

  • Acquire the 1H NMR spectrum with optimized parameters for quantitative analysis, ensuring a sufficient relaxation delay (D1) for complete spin relaxation.

  • Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.

Quantification: The concentration of the analyte is calculated using the following formula:

Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MIS / Manalyte) * (mIS / msample) * PIS

Where:

  • C = Concentration

  • I = Integral value of the signal

  • N = Number of protons giving rise to the signal

  • M = Molar mass

  • m = mass

  • P = Purity of the internal standard

  • IS = Internal Standard

qNMR_Workflow sample Prepared Sample + Internal Standard nmr NMR Spectrometer sample->nmr spectrum Acquire 1H NMR Spectrum nmr->spectrum integrate Integrate Analyte and Internal Standard Signals spectrum->integrate calculate Calculate Concentration integrate->calculate

Figure 3. Logical workflow for quantitative analysis by qNMR.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the method of choice for highly sensitive and selective quantification, especially when dealing with complex reaction matrices or when trace-level analysis is required.

Instrumentation:

  • Liquid chromatography system coupled to a tandem mass spectrometer (e.g., triple quadrupole).

Reagents:

  • LC-MS grade solvents (e.g., acetonitrile, methanol, water).

  • LC-MS grade additives (e.g., formic acid, ammonium formate).

  • This compound reference standard.

  • (Optional but recommended) Isotopically labeled internal standard.

LC-MS/MS Conditions:

  • Chromatography: Similar conditions to HPLC-UV can be used as a starting point, but often with lower flow rates and smaller column dimensions compatible with the mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in either positive or negative mode, depending on which provides a better signal for the analyte.

  • Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion for this compound and then monitoring for one or more specific product ions after fragmentation in the collision cell.

Quantification: A calibration curve is generated using the reference standard. The peak area ratio of the analyte to the internal standard (if used) is plotted against concentration. This method minimizes the impact of matrix effects.

LCMSMS_Workflow sample Prepared Sample lc LC Separation sample->lc esi Electrospray Ionization lc->esi ms1 Q1: Precursor Ion Selection esi->ms1 cid Q2: Collision-Induced Dissociation ms1->cid ms2 Q3: Product Ion Selection cid->ms2 detector Detector ms2->detector data Data Acquisition (MRM Chromatogram) detector->data quant Quantification data->quant

Figure 4. Workflow for quantitative analysis by LC-MS/MS.

Conclusion

The choice of the analytical method for the quantitative determination of this compound in reaction mixtures is a critical decision that impacts the quality and reliability of research and development data. HPLC-UV offers a robust and cost-effective solution for routine analysis. qNMR provides the advantage of absolute quantification and structural confirmation, which is particularly valuable in the absence of a certified reference standard for the analyte. For applications demanding the highest sensitivity and selectivity, especially in complex matrices, LC-MS/MS is the unparalleled choice. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting and implementing the most appropriate analytical strategy for their specific needs.

References

Assessing the Purity of Synthesized 1-Methyl-5-nitro-2(1H)-pyridinone: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) for assessing the purity of 1-methyl-5-nitro-2(1H)-pyridinone, a key intermediate in various synthetic pathways. We will explore alternative analytical methods and present supporting experimental data to offer a comprehensive resource for selecting the most appropriate purity assessment strategy.

High-Performance Liquid Chromatography (HPLC) as the Gold Standard

Reverse-phase HPLC (RP-HPLC) stands out as the most prevalent and reliable method for determining the purity of this compound. Its high resolution, sensitivity, and reproducibility make it ideal for separating the main compound from process-related impurities and degradation products.

A typical HPLC method for this compound utilizes a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier like acetonitrile or methanol. For compatibility with mass spectrometry, volatile buffers such as ammonium formate or formic acid are preferred. Detection is commonly performed using a UV-Vis or a Photodiode Array (PDA) detector, which allows for the simultaneous monitoring of multiple wavelengths and can aid in peak identification and purity assessment.

Table 1: Comparison of Analytical Techniques for Purity Assessment of this compound

TechniquePrincipleAdvantagesDisadvantagesTypical Purity (%)
HPLC-UV Differential partitioning of analytes between a stationary and mobile phase, with detection by UV absorbance.High resolution, quantitative, robust, widely available.Requires reference standards for impurity identification, may not be suitable for non-UV active impurities.>99.5
UPLC-MS Similar to HPLC but uses smaller particle size columns for faster and higher resolution separations, coupled with a mass spectrometer for detection.Very high resolution and sensitivity, provides molecular weight information for impurity identification.Higher cost of instrumentation and maintenance.>99.8
GC-MS Separation of volatile compounds in the gas phase followed by mass spectrometric detection.Excellent for volatile impurities, provides structural information.Not suitable for non-volatile or thermally labile compounds like this compound without derivatization.Dependent on impurity profile
TLC Separation on a thin layer of adsorbent material by a mobile phase.Simple, rapid, and inexpensive for qualitative screening.Low resolution, not quantitative, less sensitive than HPLC.Qualitative assessment

Experimental Protocols

Below are detailed methodologies for the key analytical techniques discussed.

High-Performance Liquid Chromatography (HPLC) Protocol
  • Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column oven, and a PDA detector.

  • Chromatographic Conditions:

    • Column: C18 silica gel column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Elution Mode: Gradient elution starting from 95% A and 5% B, ramping to 100% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: PDA detector at 254 nm and 330 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of synthesized this compound in 1 mL of a 50:50 mixture of acetonitrile and water.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) Protocol
  • Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 silica gel column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase: 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Elution Mode: A fast gradient from 5% B to 100% B in 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive ESI.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.

    • Scan Range: m/z 50-500.

Thin-Layer Chromatography (TLC) Protocol
  • Stationary Phase: Silica gel 60 F254 TLC plates.

  • Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 70:30 v/v).

  • Sample Application: Spot a dilute solution of the compound in a suitable solvent (e.g., dichloromethane) onto the plate.

  • Development: Place the plate in a developing chamber saturated with the mobile phase.

  • Visualization: Visualize the spots under UV light at 254 nm.

Potential Impurities in Synthesis

The synthesis of this compound typically involves the nitration of 1-methyl-2(1H)-pyridinone. This process can lead to several potential impurities that need to be monitored:

  • Unreacted Starting Material: 1-methyl-2(1H)-pyridinone.

  • Positional Isomers: 1-methyl-3-nitro-2(1H)-pyridinone.

  • Di-nitrated Byproducts: 1-methyl-3,5-dinitro-2(1H)-pyridinone.

The developed HPLC method should be capable of resolving the main peak from these potential impurities to ensure accurate purity assessment.

Visualizing the Analytical Workflow

A clear workflow is essential for a systematic approach to purity assessment. The following diagram, generated using Graphviz, illustrates the logical steps from sample preparation to data analysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis & Reporting synthesis Synthesized Product (this compound) dissolution Dissolution in Acetonitrile/Water synthesis->dissolution filtration Filtration (0.45 µm) dissolution->filtration hplc HPLC-UV/PDA Analysis filtration->hplc uplc_ms UPLC-MS (for impurity ID) filtration->uplc_ms tlc TLC (Screening) filtration->tlc integration Peak Integration & Purity Calculation hplc->integration impurity_profiling Impurity Profiling & Identification uplc_ms->impurity_profiling tlc->impurity_profiling report Final Purity Report integration->report impurity_profiling->report

Purity assessment workflow for this compound.

Conclusion

While several analytical techniques can be employed to assess the purity of synthesized this compound, HPLC remains the method of choice due to its high resolution, robustness, and quantitative accuracy. For enhanced impurity identification, coupling HPLC or UPLC with mass spectrometry provides invaluable molecular weight and structural information. The selection of the most appropriate analytical method will depend on the specific requirements of the analysis, including the need for quantitation, the expected impurity profile, and the available instrumentation. The protocols and comparative data presented in this guide offer a solid foundation for developing and implementing a reliable purity assessment strategy for this important synthetic intermediate.

Unraveling the Structure-Activity Relationship of 1-methyl-5-nitro-2(1H)-pyridinone Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the quest for novel therapeutic agents, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of 1-methyl-5-nitro-2(1H)-pyridinone analogs, focusing on their structure-activity relationships (SAR). While specific quantitative SAR data for a broad range of these exact analogs remains limited in publicly accessible literature, this guide synthesizes available information on related pyridinone and nitropyridine derivatives to offer valuable insights for researchers, scientists, and drug development professionals.

Core Structure and Biological Potential

The this compound scaffold is a key pharmacophore in medicinal chemistry. The pyridinone ring system is a common feature in numerous biologically active compounds, exhibiting a wide array of activities including antimicrobial and anticancer effects. The presence of a nitro group, an electron-withdrawing moiety, can significantly influence the molecule's physicochemical properties and its interaction with biological targets.

Comparative Analysis of Structural Modifications

To elucidate the SAR, we will consider hypothetical modifications at various positions of the this compound core and extrapolate potential outcomes based on studies of similar compounds.

Table 1: Hypothetical Structure-Activity Relationship of this compound Analogs

Compound IDR1 (Position 3)R2 (Position 4)R3 (Position 6)Predicted Biological Activity/PotencySupporting Rationale from Related Compounds
Parent HHHBaselineCore scaffold for comparison.
Analog 1 -CH3HHPotentially increased lipophilicity, may enhance cell permeability.Methyl substitutions on other heterocyclic rings have shown varied effects on anticancer activity.
Analog 2 H-ClHIncreased electronegativity, may alter binding interactions.Halogenation is a common strategy in drug design to modulate activity.
Analog 3 HH-OCH3Electron-donating group, could influence electronic properties.Methoxy groups on other aromatic systems have been shown to enhance anticancer activity.
Analog 4 -BrHHIncreased size and lipophilicity compared to -Cl.Bromine substitution can lead to enhanced potency in some anticancer agents.
Analog 5 H-NH2HPotential for hydrogen bonding, may increase target affinity.Amino groups can form crucial interactions with biological targets.

Note: The predicted activities are hypothetical and require experimental validation. The table serves as a guide for designing future SAR studies.

Experimental Protocols

The following are detailed methodologies for key experiments essential for evaluating the biological activity of this compound analogs.

Antiproliferative Activity Assessment (MTT Assay)

This assay is a colorimetric method used to assess cell viability and proliferation.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound analogs (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator

Procedure:

  • Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) values.

Visualizing Structure-Activity Relationships and Experimental Workflow

To better understand the logical flow of SAR studies and the experimental process, the following diagrams are provided.

SAR_Logic cluster_0 Compound Design & Synthesis cluster_1 Biological Evaluation cluster_2 Data Analysis & SAR cluster_3 Lead Optimization Core This compound Analogs Synthesize Analogs (Varying R1, R2, R3) Core->Analogs Modification Screening In vitro Screening (e.g., MTT Assay) Analogs->Screening Data Collect Activity Data (e.g., IC50 values) Screening->Data SAR Establish SAR Data->SAR Lead Identify Lead Compounds SAR->Lead

Caption: Logical workflow of a structure-activity relationship study.

MTT_Workflow A Seed Cancer Cells in 96-well plate B Incubate for 24h A->B C Treat with Pyridinone Analogs B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Solubilize Formazan with DMSO F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Values H->I

Caption: Experimental workflow of the MTT assay for cytotoxicity.

Potential Signaling Pathways

While specific signaling pathways targeted by this compound analogs are not yet elucidated, compounds containing a nitro group are known to be capable of releasing nitric oxide (NO) under certain physiological conditions. NO is a critical signaling molecule involved in various cellular processes. The potential involvement of NO-mediated pathways warrants further investigation.

NO_Signaling Analog This compound Analog NO Nitric Oxide (NO) Release Analog->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation cGMP Increased cGMP sGC->cGMP Downstream Downstream Effects (e.g., Vasodilation, Apoptosis) cGMP->Downstream

Caption: Potential nitric oxide-mediated signaling pathway.

Conclusion

The exploration of the structure-activity relationship of this compound analogs is a promising avenue for the discovery of new therapeutic agents. This guide provides a foundational framework for initiating such studies, from rational compound design to biological evaluation. The presented experimental protocols and visual workflows are intended to facilitate a systematic and efficient investigation into this interesting class of compounds. Further experimental work is crucial to validate the hypothetical SAR and to uncover the specific molecular mechanisms underlying the biological activities of these analogs.

Safety Operating Guide

Prudent Disposal of 1-methyl-5-nitro-2(1H)-pyridinone: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 1-methyl-5-nitro-2(1H)-pyridinone is crucial for laboratory safety and environmental protection. As a nitro-containing compound, it should be treated as a potentially hazardous substance. The following guide provides a comprehensive, step-by-step approach for its safe handling and disposal, designed for researchers, scientists, and drug development professionals.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before handling this compound, it is essential to conduct a thorough risk assessment. Based on data from similar nitro-aromatic compounds, this chemical should be handled with caution.

Known and Potential Hazards:

  • Skin and Eye Irritation: Similar compounds are known to cause skin and serious eye irritation.[1]

  • Toxicity: Nitro compounds can be toxic if ingested, inhaled, or absorbed through the skin.

  • Flammability and Reactivity: While specific data is unavailable, nitro compounds can be flammable and may have explosive potential, especially when heated or in contact with certain other materials.[2]

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat and closed-toe shoes are mandatory.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If aerosols or dusts are generated, a respirator may be necessary.

II. Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Spill Cleanup Protocol:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or commercial sorbent pads, to contain the spill.

  • Collect the Waste: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report the Spill: Report the incident to your laboratory supervisor and EHS department.

III. Disposal Procedures

The disposal of this compound must be handled as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect all waste containing this compound, including unused product, contaminated materials (e.g., gloves, absorbent pads), and rinsate from cleaning, in a dedicated, compatible, and clearly labeled hazardous waste container.

    • The container must be in good condition, with a secure, tight-fitting lid.

  • Waste Labeling:

    • Label the hazardous waste container with the full chemical name: "this compound," the concentration, and the date.

    • Indicate the associated hazards (e.g., "Toxic," "Irritant").

  • Waste Storage:

    • Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.

    • Ensure the storage area is cool and dark.

  • Arrange for Pickup:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste. Follow all institutional procedures for waste manifest and handover.

IV. Data Summary

While a complete dataset for this compound is not available, the table below summarizes key information based on available sources and data from analogous compounds.

PropertyValue / Information
Chemical Name This compound
CAS Number 32896-90-5
Molecular Formula C₆H₆N₂O₃
Molecular Weight 154.12 g/mol
Physical State Solid
Known Hazards (Presumptive) Skin Irritant, Serious Eye Irritant, Potentially Toxic, Potentially Flammable.
Incompatible Materials Strong oxidizing agents.
Disposal Method Collection as hazardous waste for professional disposal (e.g., incineration by a licensed facility). Do not sewer.

V. Experimental Protocols and Visualizations

Experimental Protocol: Presumptive Chemical Waste Neutralization (for Nitro Compounds)

Note: This is a generalized procedure for the potential treatment of nitro compound waste and should only be performed by trained personnel under the direct supervision of an EHS professional and in a controlled laboratory setting. This is for informational purposes and is not a direct recommendation for this compound without a specific risk assessment.

  • Objective: To reduce the hazardous nature of the nitro compound waste stream prior to disposal.

  • Materials: Waste containing this compound, appropriate reducing agent (e.g., sodium dithionite, iron powder), suitable solvent, pH meter, and necessary PPE.

  • Procedure:

    • In a well-ventilated fume hood, dissolve or suspend the nitro compound waste in a suitable solvent.

    • Slowly add a reducing agent to the solution while stirring. The reaction is often exothermic and may produce gases; therefore, addition should be controlled.

    • Monitor the reaction to completion (e.g., by TLC or other analytical methods).

    • Neutralize the resulting solution to a pH between 6 and 8.

    • Collect the treated waste in a labeled hazardous waste container for disposal, as the reaction byproducts may still be hazardous.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_disposal Disposal Path cluster_spill Spill Response start Start: Have this compound waste assess_hazards Assess Hazards (Presumptive: Irritant, Toxic) start->assess_hazards wear_ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->wear_ppe collect_waste Collect in Labeled Hazardous Waste Container wear_ppe->collect_waste Yes spill_event Spill Occurs wear_ppe->spill_event No store_waste Store in Designated Secure Area collect_waste->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs end End: Proper Disposal contact_ehs->end contain_spill Contain with Inert Absorbent spill_event->contain_spill Yes collect_spill_waste Collect as Hazardous Waste contain_spill->collect_spill_waste collect_spill_waste->store_waste

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-methyl-5-nitro-2(1H)-pyridinone

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-methyl-5-nitro-2(1H)-pyridinone

This guide provides crucial safety and logistical information for the handling and disposal of this compound. The following procedures are based on safety data sheets for structurally similar compounds and general best practices for handling nitro-containing aromatic compounds, in the absence of a specific Safety Data Sheet (SDS) for the target molecule. It is imperative for researchers, scientists, and drug development professionals to conduct a thorough risk assessment before commencing any work.

Hazard Summary

Based on analogous compounds such as 2-Amino-5-nitropyridine and 2-Hydroxy-5-methylpyridine, this compound is anticipated to have the following hazards:

  • Harmful if swallowed. [1]

  • Causes skin irritation. [1][2]

  • Causes serious eye irritation. [2]

  • May cause respiratory irritation. [1]

Aromatic nitro compounds, in general, may also pose additional risks, and thorough evaluation is recommended.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.To protect against potential splashes that can cause serious eye irritation.[2]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Protective clothing should be worn to prevent skin contact.[1][2]To prevent skin contact which can lead to irritation.[1][2] Contaminated clothing should be removed and laundered before reuse.[1]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. If dust or aerosols are generated, a dust respirator or a NIOSH-approved respirator should be used.[2]To prevent inhalation of dust or vapors that may cause respiratory irritation.[1]
Operational Plan: Safe Handling Protocol

Adherence to the following step-by-step procedure is essential for the safe handling of this compound.

  • Engineering Controls :

    • Always handle this compound in a properly functioning chemical fume hood to ensure adequate ventilation.[3]

    • Ensure that an eyewash station and a safety shower are readily accessible.[2]

  • Pre-Handling Preparations :

    • Don all required PPE as specified in the table above before handling the chemical.

    • Keep the container tightly closed when not in use.[1][2]

    • Store in a cool, dry, and dark place away from incompatible materials such as oxidizing agents.[2]

  • Handling the Chemical :

    • Avoid direct contact with skin, eyes, and clothing.[2]

    • Do not breathe in dust or vapors.[1] Take care to avoid the dispersion of dust.[2]

    • Do not eat, drink, or smoke in the area where the chemical is handled.[1]

    • Wash hands and face thoroughly after handling.[1][2]

  • In Case of a Spill :

    • Evacuate non-essential personnel from the area.[1]

    • Wear appropriate PPE and prevent the spill from entering drains.[1][2]

    • Carefully sweep up the solid material to avoid creating dust and place it into a sealed, airtight container for disposal.[2]

    • Clean the spill area thoroughly.

Disposal Plan

Contaminated materials and unused product must be treated as hazardous waste and disposed of accordingly.

  • Waste Collection :

    • Collect all waste material, including contaminated consumables, in a designated and clearly labeled hazardous waste container.

    • Do not mix with other types of waste.

  • Container Management :

    • Keep the waste container tightly closed and store it in a designated satellite accumulation area.

    • Ensure the container is properly labeled with the chemical name and associated hazards.

  • Final Disposal :

    • Dispose of the hazardous waste through a licensed and approved waste disposal company.

    • Follow all local, regional, and national regulations for the disposal of chemical waste.

Visual Workflow for Handling and Disposal

The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.

Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Response prep_ppe Don PPE prep_setup Prepare Work Area (Fume Hood, Spill Kit) prep_ppe->prep_setup handling_weigh Weighing and Transfer prep_setup->handling_weigh handling_reaction Use in Experiment handling_weigh->handling_reaction handling_cleanup Decontaminate Work Area handling_reaction->handling_cleanup emergency_spill Spill Occurs handling_reaction->emergency_spill disp_collect Collect Waste in Labeled Container handling_cleanup->disp_collect disp_store Store in Satellite Accumulation Area disp_collect->disp_store disp_pickup Arrange for Hazardous Waste Pickup disp_store->disp_pickup emergency_contain Contain Spill emergency_spill->emergency_contain emergency_clean Clean and Dispose emergency_contain->emergency_clean emergency_report Report Incident emergency_clean->emergency_report emergency_report->disp_collect

Caption: Safe handling and disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.